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Core Science & Biosynthesis

Foundational

Introduction: The Role of Ornidazole-d5 in Bioanalytical Chemistry

An In-Depth Technical Guide to the Synthesis and Purification of Ornidazole-d5 This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Ornidazole-d5. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of Ornidazole-d5

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Ornidazole-d5. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations underpinning the production of this critical stable isotope-labeled internal standard. We will explore not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible methodology.

Ornidazole is a potent nitroimidazole derivative employed as an antibacterial and antiprotozoal agent.[1] Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of reactive intermediates that damage microbial DNA.[2] In the realm of pharmaceutical development and clinical pharmacology, accurately quantifying the concentration of drugs like Ornidazole in biological matrices is paramount for pharmacokinetic and bioavailability studies.

Ornidazole-d5 is a stable isotope-labeled (SIL) analogue of Ornidazole, where five hydrogen atoms on the propanol side-chain have been replaced with deuterium.[3] This isotopic substitution renders the molecule chemically identical to Ornidazole in terms of reactivity and chromatographic behavior but distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[4] This property makes Ornidazole-d5 the quintessential internal standard for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), as it co-elutes with the analyte but is detected on a separate mass channel, correcting for variations in sample preparation and instrument response.[5][6] The synthesis of high-purity Ornidazole-d5 is, therefore, a crucial enabling step for precise and accurate bioanalytical method development.

Part 1: Chemical Synthesis of Ornidazole-d5

Core Principle: Nucleophilic Alkylation

The synthesis of Ornidazole-d5 is strategically adapted from the established synthesis of its non-labeled counterpart. The core reaction involves the nucleophilic alkylation of 2-methyl-5-nitroimidazole with a deuterated C3 electrophilic synthon.[7][8] The most direct and efficient method for introducing the five deuterium atoms is to utilize d5-epichlorohydrin as the starting material. This ensures the isotopic label is incorporated into the stable aliphatic side-chain of the molecule.[9] The reaction proceeds via the opening of the epoxide ring by the imidazole nitrogen, followed by cyclization.

Experimental Workflow: Synthesis

Synthesis_Workflow SM1 2-Methyl-5-nitroimidazole Reaction Alkylation & Condensation (20-25°C) SM1->Reaction SM2 d5-Epichlorohydrin SM2->Reaction Catalyst Acidic Resin Catalyst (e.g., D113 type) Catalyst->Reaction catalyzes Solvent Ethyl Acetate Solvent->Reaction in Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture yields Filtration Catalyst Removal (Filtration/Centrifugation) Crude_Mixture->Filtration Crude_Product Crude Ornidazole-d5 (in Ethyl Acetate) Filtration->Crude_Product

Caption: Synthetic workflow for Ornidazole-d5 production.

Detailed Synthesis Protocol

Materials and Reagents:

  • 2-Methyl-5-nitroimidazole (1.0 eq)

  • d5-Epichlorohydrin (1.2 eq)

  • Macroporous acidic polymer resin (e.g., D113 type)[8]

  • Ethyl acetate (HPLC grade)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Brine (Saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-methyl-5-nitroimidazole and the macroporous acidic polymer resin.

  • Solvent Addition: Add ethyl acetate to the flask to create a slurry.

  • Reagent Addition: Begin stirring the mixture under a nitrogen atmosphere. Slowly add d5-epichlorohydrin to the reaction mixture at room temperature (20-25°C). The use of a deuterated starting material is the key modification from the standard Ornidazole synthesis.[9]

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (7:3), observing the consumption of the starting imidazole.

  • Catalyst Removal: Once the reaction is complete, the solid resin catalyst is removed from the reaction mixture by filtration or centrifugation.[8] The resin can often be washed with additional ethyl acetate to recover any adsorbed product.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude Ornidazole-d5 as a yellowish solid or oil.

Part 2: Purification of Crude Ornidazole-d5

Rationale for Rigorous Purification

The crude product from the synthesis will contain unreacted starting materials, side-products (such as the regioisomer 2-methyl-4-nitroimidazole impurity if present in the starting material), and other process-related impurities.[10] For its intended use as an internal standard, both chemical and isotopic purity must be exceptionally high (>99%). Therefore, a multi-step purification strategy is mandatory.

Experimental Workflow: Purification

Purification_Workflow Crude Crude Ornidazole-d5 Chroma Flash Column Chromatography Crude->Chroma Fractions Combined Pure Fractions Chroma->Fractions collect & combine Evap1 Solvent Evaporation Fractions->Evap1 Recryst Recrystallization Evap1->Recryst Pure_Crystals Pure Crystalline Ornidazole-d5 Recryst->Pure_Crystals Drying Vacuum Drying Pure_Crystals->Drying Final_Product Final Product (>99% Purity) Drying->Final_Product

Caption: Multi-step purification process for Ornidazole-d5.

Detailed Purification Protocol

Step 1: Flash Column Chromatography

  • Adsorbent: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 20% ethyl acetate in hexane). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude Ornidazole-d5 in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 70-80% ethyl acetate). The polarity is gradually increased to first elute less polar impurities, followed by the product.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield a purified solid.

Step 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture like ethanol/water or isopropanol is often effective for nitroimidazole compounds.

  • Procedure: Dissolve the solid from the chromatography step in the minimum amount of hot solvent. If any insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.

Part 3: Quality Control and Characterization

The final product must be rigorously analyzed to confirm its identity, chemical purity, and isotopic enrichment.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing chemical purity.

    • Method: A Reverse-Phase (RP-HPLC) method is typically used.[11][12]

    • Conditions:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]

      • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (e.g., 30:70 v/v), often with a pH modifier like phosphoric acid to ensure sharp peaks.[12]

      • Flow Rate: 1.0 mL/min.[12]

      • Detection: UV detector at 313 nm or 318 nm.[2]

    • Expected Outcome: A single major peak with a purity of ≥99.0%.

  • Mass Spectrometry (MS): This technique confirms the molecular weight and isotopic incorporation.

    • Method: Electrospray Ionization (ESI) in positive mode is common.

    • Expected Outcome: The mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 225.1. This is 5 mass units higher than the unlabeled Ornidazole (m/z 220.1), confirming the incorporation of five deuterium atoms. The primary fragment ion should be observed at m/z 128.1 for both labeled and unlabeled compounds, corresponding to the nitroimidazole moiety.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unequivocal structural confirmation and verifies the site of deuteration.

    • ¹H NMR: The proton spectrum will be similar to that of Ornidazole, but the signals corresponding to the protons on the deuterated propanol chain (at positions C1, C2, and C3) will be absent or significantly diminished.

    • ¹³C NMR: The carbon spectrum will confirm the presence of all carbons in the molecule.

    • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used, and its residual peak should be noted.[13]

Summary of Quality Specifications
ParameterMethodSpecification
Appearance VisualWhite to pale yellow crystalline solid
Chemical Purity HPLC (UV, 318 nm)≥ 99.0%
Molecular Weight ESI-MS224.65 g/mol (confirms [M+H]⁺ at 225.1)[3]
Isotopic Purity MS≥ 98% (d5 incorporation)
Structure Confirmation ¹H NMRConforms to structure; shows absence of signals for deuterated positions

Conclusion

The synthesis and purification of Ornidazole-d5 is a precise and multi-step process that demands careful execution and rigorous analytical control. By adapting the established synthesis of Ornidazole with a deuterated starting material like d5-epichlorohydrin, and employing a robust purification strategy involving both chromatography and recrystallization, it is possible to produce this vital internal standard with the high chemical and isotopic purity required for sensitive and reliable bioanalytical applications. This guide provides a foundational framework for researchers to successfully produce and validate Ornidazole-d5, a critical tool in advancing pharmaceutical research and development.

References

  • Vertex AI Search. (2026).
  • Google Patents. (n.d.). Ornidazole synthetic method - CN103130721B.
  • Walsh Medical Media. (2012).
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2024). Analytical method development and validation of ornidazole by using uv spectroscopy.
  • SciSpace. (n.d.). Validated HPLC method for the determination of ornidazole in human serum and urine.
  • International Journal of Science and Research Archive. (2024).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of ornidazole, 5-ASA azo adduct for colon targetting.
  • Avicenna J Phytomed. (n.d.).
  • DergiPark. (n.d.). Ornidazol'ün Farmasötik Dozaj Formlarından Valide Edilmiş RP-HPLC Metodu ile Belirlenmesi.
  • Ovid. (n.d.). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC–MS/MS.
  • Veeprho Pharmaceuticals. (n.d.). Ornidazole-D5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ornidazole. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ornidazole-d5. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2018). The synthesis and study of profiles of the ornidazole impurities.
  • ResearchGate. (n.d.).
  • PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of Deuterated Diphenyl Azole Alcohol-Based CYP51 Inhibitors.
  • ResearchGate. (2014).
  • PubMed. (2014). Simultaneous Determination of Ornidazole and Its Main Metabolites in Human Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Utilization of Deuterium-Labeled Ornidazole as an Internal Standard in High-Throughput Bioanalysis

Core Directive & Executive Summary Objective: This guide details the strategic implementation of Deuterium-labeled Ornidazole (Ornidazole-d3/d5) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Objective: This guide details the strategic implementation of Deuterium-labeled Ornidazole (Ornidazole-d3/d5) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Ornidazole in biological matrices.

The "Why" (Causality): In LC-MS/MS bioanalysis, the suppression or enhancement of ionization by co-eluting matrix components (phospholipids, salts) is the primary source of quantitative error. Structural analogs (e.g., Metronidazole) often fail to compensate for these effects because they do not perfectly co-elute with the analyte. Deuterium-labeled Ornidazole provides a "molecular mirror," sharing near-identical physicochemical properties to ensure that any matrix effect impacting the analyte impacts the standard equally, thereby normalizing the response ratio.

Physicochemical Profile & The "Isotope Effect"

To utilize Ornidazole-d5 effectively, one must understand how deuterium substitution alters the molecule's behavior in a chromatographic system.

Comparative Properties
PropertyOrnidazole (Analyte)Ornidazole-d5 (Internal Standard)Technical Implication
Formula C

H

ClN

O

C

H

D

ClN

O

+5 Da mass shift prevents isotopic overlap (crosstalk).
Molar Mass ~219.6 g/mol ~224.6 g/mol Distinct Precursor Ion (

).
pKa ~2.4~2.4Ionization efficiency remains identical at pH 3-4.
Lipophilicity LogP ~0.0LogP ~ -0.02Critical: C-D bonds are shorter and less polarizable than C-H bonds.
The Deuterium Isotope Effect on Retention Time

Expert Insight: While SIL-IS are designed to co-elute, deuterium labeling can cause a slight decrease in lipophilicity. In high-resolution Reverse Phase LC (RPLC), Ornidazole-d5 may elute slightly earlier (0.05 – 0.1 min) than the unlabeled analyte.

  • Risk: If the shift moves the IS out of a matrix suppression zone that the analyte remains in, the IS fails.

  • Mitigation: Ensure the chromatographic peak width is sufficient to maintain >95% overlap, or use a column chemistry (e.g., Biphenyl or PFP) that relies more on pi-pi interactions than pure hydrophobicity.

Experimental Workflow: High-Throughput Sample Preparation

This protocol utilizes Protein Precipitation (PPT) , favored for its speed and high recovery in pharmacokinetic studies.

Reagents & Preparation
  • Stock Solution: Dissolve Ornidazole-d5 in Methanol (1 mg/mL).

  • Working IS Solution: Dilute Stock to 500 ng/mL in Acetonitrile.

  • Matrix: Plasma (K2EDTA or Heparinized).

Step-by-Step Extraction Protocol
  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate or 1.5 mL centrifuge tube.

  • IS Addition: Add 200 µL of Working IS Solution (Acetonitrile containing Ornidazole-d5).

    • Mechanism:[1][2] The 1:4 ratio ensures complete protein denaturation while introducing the IS immediately to track recovery losses.

  • Agitation: Vortex vigorously for 2 minutes at 1500 rpm.

    • Criticality: Ensures the IS is fully equilibrated with the matrix before phase separation.

  • Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a fresh plate containing 100 µL of HPLC-grade water.

    • Why? Direct injection of pure acetonitrile leads to "solvent effects" (peak fronting). Diluting with water matches the mobile phase strength.

LC-MS/MS Methodology & Visualization

Mass Spectrometry Parameters (ESI+)

The following Multiple Reaction Monitoring (MRM) transitions are selected to maximize sensitivity and specificity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragmentation Logic
Ornidazole 220.1128.022Loss of chlorohydroxypropyl side chain.
Ornidazole-d5 225.1133.022Retains d5-label on the imidazole ring fragment.

Note: Transition values depend on the specific labeling position of the commercial standard. Always perform a product ion scan (MS2) to confirm.

Workflow Diagram

The following diagram illustrates the analytical lifecycle, from extraction to data processing.

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add Ornidazole-d5 (Internal Standard) Sample->IS_Add Spike Extract Protein Precipitation (ACN 1:4) IS_Add->Extract Mix Centrifuge Centrifugation (12,000g, 10 min) Extract->Centrifuge Separate Dilution Supernatant Dilution (1:1 with Water) Centrifuge->Dilution Supernatant LCMS LC-MS/MS Analysis (C18 Column, ESI+) Dilution->LCMS Inject Data Quantification (Area Ratio: Analyte/IS) LCMS->Data Calculate

Figure 1: High-throughput bioanalytical workflow for Ornidazole quantification using a deuterated internal standard.

Validation Framework (Self-Validating Systems)

To ensure "Trustworthiness," the method must be validated against FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

The "Crosstalk" Check (Selectivity)

Before running samples, you must prove that the IS does not contribute signal to the Analyte channel (and vice versa).

  • Experiment: Inject a blank sample containing only Ornidazole-d5 at the working concentration.

  • Acceptance Criteria: The response in the Ornidazole channel (m/z 220->128) must be ≤ 20% of the LLOQ (Lower Limit of Quantification) response.

  • Cause of Failure: Impure IS (contains unlabeled Ornidazole) or too high IS concentration causing isotopic envelope overlap.

Matrix Factor (MF) Evaluation

This experiment proves the IS is doing its job.

  • Calculation:

    
    
    
  • Goal: The CV (Coefficient of Variation) of the IS-normalized MF calculated from 6 different lots of plasma should be < 15%. If the raw MF varies but the IS-normalized MF is stable, the Ornidazole-d5 is successfully compensating for matrix effects.

Method Development Decision Tree

MethodDev Start Start Method Development Scan Q1 Scan & Product Ion Scan (Identify Transitions) Start->Scan Chrom Chromatography Optimization (C18, Mobile Phase pH) Scan->Chrom Check1 Is IS retention time within +/- 0.05 min of Analyte? Chrom->Check1 Good Proceed to Validation Check1->Good Yes Bad Adjust Mobile Phase/Column Check1->Bad No (Isotope Effect) Check2 Is Crosstalk > 20% of LLOQ? Good->Check2 Bad->Chrom FixConc Lower IS Concentration or Check Isotope Purity Check2->FixConc Yes Final Method Final Method Check2->Final Method No

Figure 2: Decision logic for optimizing the Internal Standard performance.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[3] (2022). Retrieved from

  • ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Mechanisms of Stability and Retention. (2025).[1][4][5] Retrieved from

  • BenchChem. Ornidazole-d5: Chemical Structure and Application as Internal Standard. (2025).[1][4][5] Retrieved from

  • ResearchGate. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS. (2014).[6] Retrieved from

Sources

Foundational

Technical Guide: Ornidazole-d5 Stability and Storage Conditions

Executive Summary Ornidazole-d5 (1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole-d5) is the stable isotope-labeled analog of the 5-nitroimidazole antibiotic Ornidazole. It serves as the critical Internal Standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ornidazole-d5 (1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole-d5) is the stable isotope-labeled analog of the 5-nitroimidazole antibiotic Ornidazole. It serves as the critical Internal Standard (IS) in LC-MS/MS bioanalytical assays, correcting for matrix effects, extraction efficiency, and ionization variability.

The integrity of Ornidazole-d5 is paramount; degradation or isotopic exchange leads to non-linear calibration curves and quantitation errors. This guide synthesizes physicochemical data with stress-testing evidence to establish authoritative storage and handling protocols.

Key Stability Takeaways:

  • Photosensitivity: High. The nitroimidazole moiety is labile under UV/VIS light.

  • pH Sensitivity: Stable in acidic to neutral media (pH 2–6); rapidly hydrolyzes in alkaline conditions (pH > 8).[1]

  • Thermal Stability: Solid state is stable at -20°C for >4 years; Solution stability is solvent-dependent.

Physicochemical Profile & Degradation Mechanisms[2]

Understanding the molecular vulnerabilities of Ornidazole-d5 is the first step in preventing degradation.

Chemical Structure & Isotopic Labeling

The deuterium labeling in commercially available Ornidazole-d5 typically occurs on the propyl side chain (1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol-d5).

  • Implication: The C-D bonds on the alkyl chain are chemically stable and resistant to exchange under standard physiological and LC-MS conditions. However, the nitro group and the alkyl chloride moiety remain reactive centers.

Solubility & Solvent Compatibility
SolventSolubility (approx.)Stability RiskRecommendation
Methanol SolubleLowPreferred for Stock Solutions.
Acetonitrile SolubleLowPreferred for Stock Solutions.
DMSO Soluble (~14 mg/mL)ModerateUse only if necessary; freeze-thaw issues.
Water (Neutral) ~3 mg/mLModerateRisk of hydrolysis over time.
Alkaline Buffer SolubleHigh Avoid. Rapid hydrolysis.
Degradation Pathways

Ornidazole-d5 follows the degradation profile of its parent compound. The two primary threats are Alkaline Hydrolysis and Photolysis .

Mechanism:

  • Alkaline Hydrolysis: In basic conditions (pH > 8), the propyl chain undergoes nucleophilic attack, leading to the formation of diols and epoxides, often accompanied by the loss of the chloride group.

  • Photolysis: Exposure to light causes the reduction or rearrangement of the 5-nitro group, a common failure mode for nitroimidazoles.

OrnidazoleDegradation cluster_legend Degradation Drivers Ornidazole Ornidazole-d5 (Intact) Light UV/VIS Light Exposure Ornidazole->Light Base Alkaline pH (> pH 8.0) Ornidazole->Base NitroRed Nitro-Reduction Products Light->NitroRed Photolytic Cleavage Hydrolysis Diols & Epoxides (Dechlorination) Base->Hydrolysis Nucleophilic Attack

Figure 1: Primary degradation pathways for Ornidazole-d5. Avoidance of alkaline pH and light is critical for stability.

Storage Protocols

These protocols are designed to maximize shelf-life and ensure regulatory compliance (FDA/EMA).

Solid State Storage (Lyophilized/Powder)
  • Temperature: -20°C (± 5°C).

  • Container: Amber glass vials with PTFE-lined screw caps.

  • Hygroscopicity: Protect from moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can catalyze hydrolysis.

Stock Solution Preparation (1.0 mg/mL)
  • Solvent: Methanol (LC-MS Grade).

  • Procedure:

    • Weigh Ornidazole-d5 in a low-actinic (amber) volumetric flask.

    • Dissolve in Methanol. Sonicate briefly (< 5 min) if needed, avoiding excessive heat.

    • Storage: Aliquot into amber HPLC vials (e.g., 200 µL/vial) to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Stability: Stable for at least 6–12 months at -20°C.

Working Solutions (Spiking Solutions)
  • Diluent: Acetonitrile/Water (50:50 v/v).[2][3]

  • Storage: 4°C (Refrigerator) for up to 1 week.

  • Precaution: Discard if any precipitation or color change (yellowing) is observed.

Experimental Validation: Stability Testing Workflow

Researchers must validate the stability of Ornidazole-d5 in their specific matrix and solvent system. Do not rely solely on literature; matrix components (enzymes in plasma) can accelerate degradation.

Stress Testing Protocol

Perform this validation during method development.

  • Bench-Top Stability: Keep IS spiking solution at room temperature for 6–24 hours. Compare response to a freshly prepared solution. (Acceptance: ±5% deviation).

  • Freeze-Thaw Stability: Subject plasma spiked with Ornidazole-d5 to 3 cycles of freezing (-20°C) and thawing (RT).

  • Autosampler Stability: Store processed samples in the autosampler (typically 4°C or 10°C) for 24–48 hours.

Routine Monitoring Workflow

The following diagram outlines the decision logic for validating IS stock solutions.

StabilityWorkflow Start Start: IS Stock Validation CheckAppearance Visual Inspection (Precipitate/Color?) Start->CheckAppearance PrepareFresh Prepare Fresh Comparison Std CheckAppearance->PrepareFresh Clear Fail FAIL: Discard Stock Investigate Storage CheckAppearance->Fail Cloudy/Yellow Inject Inject n=6 Fresh vs. n=6 Old Stock PrepareFresh->Inject CalcDiff Calculate % Difference (Peak Area Ratio) Inject->CalcDiff Decision Difference < 5%? CalcDiff->Decision Pass PASS: Extend Expiry by 3 Months Decision->Pass Yes Decision->Fail No

Figure 2: Workflow for verifying the stability of Ornidazole-d5 stock solutions prior to critical assays.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
IS Peak Area Decline PhotodegradationEnsure all preparation is done under yellow light or in amber glassware.
New "Ghost" Peaks Alkaline HydrolysisCheck pH of mobile phase and reconstitution solvent. Ensure pH < 6.[1][2]0.
Signal Suppression Matrix Effect / SolubilityOrnidazole is less soluble in pure water. Ensure organic content > 10% in final solution.
Cross-Talk Isotopic ImpurityCheck CoA for isotopic purity. Ensure d0 (parent) contribution is < 0.5%.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 163322526, Ornidazole-d5. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2004). Stress degradation studies on ornidazole and development of a validated stability-indicating assay. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physical and Chemical Distinctions Between Ornidazole and Ornidazole-d5

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary: Beyond the Mass Difference In the landscape of modern pharmaceutical analys...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: Beyond the Mass Difference

In the landscape of modern pharmaceutical analysis and development, precision is paramount. The antimicrobial agent Ornidazole, a 5-nitroimidazole derivative, is widely used for treating protozoal and anaerobic bacterial infections.[1][2][3] For its accurate quantification in biological matrices—a critical step in pharmacokinetic and toxicokinetic studies—researchers rely on a powerful analytical tool: the stable isotope-labeled internal standard (SIL-IS). This guide delves into the core physical and chemical distinctions between Ornidazole and its deuterated analogue, Ornidazole-d5.

While the conspicuous five-Dalton mass increase in Ornidazole-d5 is its most exploited feature, a deeper understanding of the subtle yet significant differences in their physicochemical behavior is essential for robust method development and data interpretation. This document moves beyond a superficial comparison to provide a detailed technical examination of their properties, the analytical consequences of isotopic substitution, and the practical application of these principles in a validated bioanalytical workflow. We will explore not just what is different, but why it matters, grounding our discussion in the fundamental principles of mass spectrometry, chromatography, and the kinetic isotope effect.

Foundational Properties: A Comparative Analysis

At its core, Ornidazole-d5 is structurally analogous to Ornidazole, with five hydrogen atoms strategically replaced by their heavier deuterium isotopes.[4] This substitution is designed to be analytically significant while being biochemically conservative, ensuring that the labeled compound is a near-perfect proxy for the analyte during complex analytical procedures.

Molecular Structure and Identity

The molecular integrity and the specific location of the deuterium labels are foundational to the utility of Ornidazole-d5.

G cluster_ornidazole Ornidazole cluster_ornidazole_d5 Ornidazole-d5 Ornidazole_img Ornidazole_d5_img

Figure 1: Chemical structures of Ornidazole (left) and Ornidazole-d5 (right). The deuterium atoms on the d5 variant are typically located on the propanol side chain and the methyl group.

Core Physicochemical Data

The primary design principle of a SIL-IS is that its physical properties should closely mimic the unlabeled analyte. This ensures identical behavior during extraction and chromatographic separation. Any significant deviation would compromise its ability to accurately correct for analytical variability.

PropertyOrnidazoleOrnidazole-d5Rationale for Similarity/Difference
Chemical Formula C₇H₁₀ClN₃O₃C₇H₅D₅ClN₃O₃Direct substitution of 5 protium (¹H) atoms with deuterium (²H).
Molecular Weight 219.63 g/mol [3]~224.7 g/mol [4][5]The primary difference, arising from the increased mass of 5 deuterium atoms.
Exact Mass 219.0411 Da224.0725 Da[4]Crucial for high-resolution mass spectrometry to distinguish between the two compounds.
CAS Number 16773-42-52747915-64-4[4][5]Unique identifiers for distinct chemical entities.
Melting Point 85-87°C (from toluene)[6]Not typically reported, but expected to be nearly identical to Ornidazole.Isotopic substitution has a negligible effect on intermolecular forces governing crystal lattice energy.
pKa 2.4[3]Not experimentally reported, but expected to be nearly identical.The electronic effects governing acidity/basicity are not significantly altered by deuteration at non-labile sites.
Solubility Soluble in water, ethanol, chloroform[3]Soluble in DMSO and Methanol[4]Polarity and hydrogen bonding capacity remain virtually unchanged, leading to similar solubility profiles.

The Isotopic Effect: Key Chemical and Analytical Divergences

While physically similar, the substitution of hydrogen with deuterium introduces subtle but profound chemical differences that are exploited by modern analytical techniques.

The Mass Spectrometric Distinction

The most critical difference, and the entire basis for using Ornidazole-d5 as an internal standard in mass spectrometry, is its mass. In a mass spectrometer, molecules are ionized and separated based on their mass-to-charge ratio (m/z). The +5 Dalton shift of Ornidazole-d5 allows it to be detected on a separate, distinct channel from the native Ornidazole, with no signal overlap or crosstalk.[4]

This is most powerfully applied in Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions are monitored for each compound, providing exceptional selectivity and sensitivity.

  • Typical MRM Transition for Ornidazole: m/z 220.1 → 128.1[1][4]

  • Typical MRM Transition for Ornidazole-d5: m/z 225.1 → 128.1[1][4]

Causality Explained: Both the analyte and the internal standard lose the same neutral fragment (C₄H₅N₂O₂), resulting in a common product ion (m/z 128.1). This shared fragmentation pattern is a hallmark of a well-designed SIL-IS, confirming that the deuterated standard fragments in a predictable and analogous manner to the analyte, thereby strengthening the quantitative relationship.

The Kinetic Isotope Effect (KIE)

A fundamental chemical difference between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond is their strength. The C-D bond has a lower zero-point vibrational energy and is therefore stronger and more difficult to break. This phenomenon gives rise to the Deuterium Kinetic Isotope Effect (KIE) , where a chemical reaction involving the cleavage of a C-D bond proceeds more slowly than the equivalent C-H bond cleavage.[7][8][9]

Implications for Ornidazole:

  • Metabolic Stability: If the sites of deuteration on Ornidazole-d5 are also sites of metabolic transformation (e.g., hydroxylation by Cytochrome P450 enzymes), the metabolism of Ornidazole-d5 may be slower than that of Ornidazole. This is a critical consideration in drug metabolism studies.

  • Internal Standard Integrity: For its primary use as an internal standard, the deuterium labels are placed on positions that are not typically metabolized. This ensures that the IS does not degrade at a different rate than the analyte in vivo or during sample processing, which would violate a key assumption of its use. The stability of Ornidazole-d5 in various biological matrices is a key validation parameter.[10]

Chromatographic Behavior

In reversed-phase high-performance liquid chromatography (RP-HPLC), separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Since the substitution of H with D does not significantly alter the molecule's polarity, van der Waals forces, or overall shape, Ornidazole and Ornidazole-d5 are expected to have nearly identical chromatographic retention times.[4]

This co-elution is highly desirable for an internal standard. It ensures that both the analyte and the IS experience the same matrix effects (e.g., ion suppression or enhancement) as they enter the mass spectrometer's ion source at the same time. This is the primary reason SIL-IS provides superior accuracy compared to analogue standards that may elute at different times.

Experimental Protocol: Quantification of Ornidazole in Human Plasma via LC-MS/MS

This protocol outlines a self-validating system for the precise and accurate determination of Ornidazole in a biological matrix, leveraging Ornidazole-d5 as the internal standard. The trustworthiness of the method relies on the near-identical chemical behavior of the IS and analyte, which corrects for variability at each step.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start 1. Aliquot Plasma Sample (100 µL) Spike 2. Spike with IS (Ornidazole-d5, 20 µL) Start->Spike Precipitate 3. Add Acetonitrile (300 µL) to Precipitate Proteins Spike->Precipitate Vortex 4. Vortex & Centrifuge (13,000 rpm, 10 min) Precipitate->Vortex Transfer 5. Transfer Supernatant Vortex->Transfer Evaporate 6. Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute 7. Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject Separate 9. Chromatographic Separation (C18 Column) Inject->Separate Ionize 10. Electrospray Ionization (ESI+) Separate->Ionize Detect 11. MRM Detection (Ornidazole: 220.1→128.1 Ornidazole-d5: 225.1→128.1) Ionize->Detect Integrate 12. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 13. Calculate Peak Area Ratio (Analyte / IS) Integrate->Calculate Calibrate 14. Plot Calibration Curve (Ratio vs. Concentration) Calculate->Calibrate Quantify 15. Determine Unknown Concentration Calibrate->Quantify

Figure 2: Standard workflow for the quantification of Ornidazole using Ornidazole-d5 as an internal standard.

Materials and Reagents
  • Ornidazole reference standard

  • Ornidazole-d5 internal standard[4]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • Control human plasma

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions [4]

    • Prepare 1 mg/mL stock solutions of Ornidazole and Ornidazole-d5 in methanol.

    • Prepare serial dilutions of the Ornidazole stock solution with 50:50 acetonitrile/water to create calibration standards (e.g., ranging from 0.030 to 10.0 µg/mL).

    • Dilute the Ornidazole-d5 stock solution with 50:50 acetonitrile/water to a working concentration of 100 ng/mL.

  • Sample Preparation (Protein Precipitation) [4]

    • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the Ornidazole-d5 internal standard working solution (100 ng/mL) to each tube and vortex briefly. Causality Note: The IS is added early to account for variability in all subsequent steps.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Adapted from established methods[4][11])

    • Liquid Chromatography System: Agilent 1200 series or equivalent[12]

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[4]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

    • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

    • Mass Spectrometer: Triple quadrupole with Electrospray Ionization (ESI)

    • Ionization Mode: Positive (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Ornidazole: Q1 m/z 220.1 → Q3 m/z 128.1

      • Ornidazole-d5: Q1 m/z 225.1 → Q3 m/z 128.1

  • Data Analysis and Quantification [4]

    • Integrate the chromatographic peak areas for both Ornidazole and Ornidazole-d5 MRM transitions.

    • Calculate the peak area ratio (Ornidazole peak area / Ornidazole-d5 peak area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

    • Determine the concentration of Ornidazole in the unknown samples by interpolating their measured peak area ratios from the calibration curve.

Conclusion

The distinction between Ornidazole and Ornidazole-d5 is a case study in the elegant application of physical chemistry to solve complex analytical challenges. While their bulk physical properties like solubility and pKa are nearly identical—a requirement for their role as analyte and internal standard—the five-Dalton mass difference is profound. This mass shift allows for their unambiguous differentiation via mass spectrometry. Furthermore, the increased strength of the C-D bond introduces the kinetic isotope effect, a critical consideration for metabolism studies. For drug development professionals, Ornidazole-d5 is not merely a heavier version of Ornidazole; it is a precision tool that, when used correctly, enables the generation of highly accurate, reliable, and defensible bioanalytical data, underpinning the safety and efficacy evaluation of this important antimicrobial agent.

References

  • Veeprho Pharmaceuticals. Ornidazole-D5. [Link]

  • MedChemExpress. Ornidazole-d5 (Ro 7-0207-d5). [Link]

  • ResearchGate. Ornidazole: Comprehensive Profile. [Link]

  • National Center for Biotechnology Information. Ornidazole. PubChem Compound Summary for CID 28061. [Link]

  • Ulubay M, et al. Bioavailability File : Ornidazole. FABAD Journal of Pharmaceutical Sciences, 2005. [Link]

  • MIMS Philippines. Ornidazole: Uses, Dosage, Side Effects and More. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Analytical method development and validation of ornidazole by using uv spectroscopy. [Link]

  • Ovid. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC–MS/MS. [Link]

  • Asian Journal of Chemistry. HPLC Method for Quantification of Ornidazole in Human Plasma. [Link]

  • Indian Journal of Pharmaceutical Sciences. Simultaneous Determination of Ofloxacin and Ornidazole in Solid Dosage Form by RP-HPLC and HPTLC Techniques. [Link]

  • DergiPark. A Validated RP-HPLC Method for the Estimation of Ornidazole in Pharmaceutical Dosage Forms. [Link]

  • International Journal of Science and Research Archive. Method development and validation of ornidazole by using RP-HPLC. [Link]

  • PubMed. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column. [Link]

  • Marcel Dekker, Inc. Spectrophotometric Quantitation of Ornidazole and its Formulations. [Link]

  • Wikipedia. Kinetic isotope effect. [Link]

  • International Journal of Advances in Pharmaceutical Research. Analytical method development and validation of ornidazole by using uv spectroscopy. [Link]

  • National Center for Biotechnology Information. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. [Link]

  • SpectraBase. Ornidazole. [Link]

  • ACS Publications. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. [Link]

Sources

Foundational

High-Purity Ornidazole-d5: Sourcing, Validation, and Bioanalytical Protocol

Executive Summary Ornidazole-d5 (CAS: 2747915-64-4) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Ornidazole in biological matrices.[1][2] In LC-MS/MS bioanaly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ornidazole-d5 (CAS: 2747915-64-4) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Ornidazole in biological matrices.[1][2] In LC-MS/MS bioanalysis, the use of a deuterated analog is non-negotiable for correcting matrix effects, ionization suppression, and extraction variability.

This technical guide provides a direct pathway for sourcing high-purity Ornidazole-d5, evaluating supplier quality, and implementing a validated LC-MS/MS workflow. It addresses the specific challenges of nitroimidazole analysis, including isotopic interference and fragmentation specificity.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

Before procuring reference standards, researchers must define the CQAs to ensure the internal standard does not compromise the Lower Limit of Quantification (LLOQ).

Chemical Identity[1][2][3][4][5][6]
  • Compound Name: Ornidazole-d5[1][3][4][5][6][7]

  • Chemical Name: 1-(3-Chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole-d5[2]

  • CAS Number: 2747915-64-4 (Specific to the d5 species; often referenced under the unlabeled CAS 16773-42-5 in generic catalogs).[2]

  • Molecular Formula:

    
    [2][4][7]
    
  • Molecular Weight: ~224.66 g/mol (vs. 219.63 g/mol for unlabeled).[2]

The "Isotopic Purity" Imperative

For Ornidazole-d5, Isotopic Enrichment (Atom % D) is the single most critical parameter.[2]

  • Requirement:

    
     Deuterated forms.
    
  • Risk: If the standard contains significant amounts of d0 (unlabeled Ornidazole), the Internal Standard channel will contribute signal to the Analyte channel. This "cross-signal" artificially inflates the analyte concentration, causing validation failure at the LLOQ.[2]

Stability of the Label

Ornidazole-d5 typically carries deuterium on the propyl side chain (C-D bonds).[2] Unlike deuterium on hydroxyl or amine groups (O-D, N-D), these C-D bonds are non-exchangeable in aqueous mobile phases, ensuring the mass shift remains stable during chromatography.

Part 2: Commercial Supplier Landscape

The following suppliers are verified sources for bioanalytical-grade Ornidazole-d5. Selection should be based on the availability of a comprehensive Certificate of Analysis (CoA) confirming isotopic purity.[2]

Comparative Supplier Table
SupplierCatalog / SKUPurity SpecificationFormatPrimary Use
Toronto Research Chemicals (TRC) O688502Chemical: >98% Isotopic: >99%Solid (Neat)Global Reference Standard
Clearsynth CS-T-93326Chemical: >98% Isotopic: >99%SolidHigh-Throughput CROs
Cayman Chemical 2747915-64-4Deuterated forms

SolidAcademic / Discovery
Shimadzu (Alsachim) C3784>98%SolidClinical / Diagnostic
Sourcing Decision Logic (Graphviz)[2]

SupplierSelection Start Sourcing Ornidazole-d5 CheckCAS Verify CAS 2747915-64-4 Start->CheckCAS CheckIso Check Isotopic Purity (>99% Atom % D) CheckCAS->CheckIso CheckIso->CheckCAS If <99%, Reject CheckStock Stock Status (Avoid Custom Synth) CheckIso->CheckStock SelectSupplier Select Supplier (TRC / Clearsynth) CheckStock->SelectSupplier

Figure 1: Decision matrix for procuring stable isotope standards to ensure bioanalytical compliance.

Part 3: Validated Bioanalytical Protocol (LC-MS/MS)

This protocol synthesizes field-proven methodologies for quantifying Ornidazole in human plasma using Ornidazole-d5 as the IS.[2][6]

Instrument Configuration
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters BEH C18),

    
    , 
    
    
    
    .
  • Mass Spectrometer: Triple Quadrupole (QqQ) in ESI Positive Mode.[2]

Mass Transitions (MRM)

Ornidazole fragments typically via the loss of the nitro-group or the side chain.[2] The side-chain loss is a common transition.[2]

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Ornidazole


20 - 25100
Ornidazole-d5


20 - 25100

Technical Note: In this transition (


), the product ion is unlabeled (the deuterated side chain is lost). Specificity is achieved solely by the precursor mass separation (

vs

).[2] Ensure your Q1 resolution is set to "Unit" or "High" to prevent overlap.[2]
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer

    
     of plasma into a 1.5 mL tube.
    
  • IS Spike: Add

    
     of Ornidazole-d5 Working Solution (
    
    
    
    in 50% Methanol).
  • Precipitation: Add

    
     of ice-cold Acetonitrile (ACN).
    
  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge: Spin at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Inject

    
     of the supernatant directly into the LC-MS/MS.
    
LC-MS/MS Workflow Diagram (Graphviz)

LCMS_Workflow Sample Plasma Sample (100 µL) Spike Spike IS (Ornidazole-d5) Sample->Spike PPT Protein Precipitation (ACN, 1:3 ratio) Spike->PPT Centrifuge Centrifugation (13k rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Injection Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow for high-throughput plasma analysis.[2]

Part 4: Troubleshooting & Validation

Cross-Talk Check (Crucial)

Before running samples, perform a "Zero Blank" test:

  • Inject a sample containing only the Internal Standard (Ornidazole-d5) at the working concentration.[2]

  • Monitor the Analyte Channel (

    
    ).[2]
    
  • Acceptance Criteria: The signal in the analyte channel must be

    
     of the LLOQ signal.[2] If it exceeds this, your d5 standard has low isotopic purity (contains d0).[2]
    
Deuterium Exchange

While the C-D bonds are stable, avoid storing stock solutions in highly acidic (


) or basic (

) conditions for extended periods (weeks), as this can catalyze slow exchange or degradation of the nitroimidazole ring itself. Store stock solutions in Methanol at

.[2]

References

  • Liu, Y., et al. (2013).[2] Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column. Journal of Pharmaceutical and Biomedical Analysis, 83, 1-6.[2] (Validates the m/z 225 → 128 transition). Retrieved from [Link]

  • Du, J., et al. (2014).[2][8] Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. (Provides extraction methodology).[2] Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Ornidazole-d5: Properties, Synthesis, and Application in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals Introduction Ornidazole-d5 is the deuterium-labeled analog of Ornidazole, a potent 5-nitroimidazole antimicrobial agent effective against protozoal and anae...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornidazole-d5 is the deuterium-labeled analog of Ornidazole, a potent 5-nitroimidazole antimicrobial agent effective against protozoal and anaerobic bacterial infections.[1] The strategic replacement of five hydrogen atoms with deuterium isotopes renders Ornidazole-d5 an invaluable tool in analytical and pharmacokinetic research, primarily serving as an internal standard for the accurate quantification of Ornidazole in complex biological matrices.[2] This guide provides a comprehensive overview of Ornidazole-d5, including its fundamental properties, a plausible synthetic route, and a detailed protocol for its application in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for bioanalytical studies.

Core Properties of Ornidazole-d5 and Ornidazole

A clear understanding of the physicochemical properties of both the deuterated standard and the parent drug is fundamental for method development and data interpretation.

PropertyOrnidazole-d5Ornidazole
CAS Number 2747915-64-4[1]16773-42-5
Molecular Formula C₇H₅D₅ClN₃O₃C₇H₁₀ClN₃O₃
Molecular Weight 224.65 g/mol [3]219.63 g/mol [4]
Appearance White to yellowish microcrystalline powderWhite to almost white powder to crystal
Solubility Soluble in ethanol and DMSOSoluble in water, ether, ethanol, and chloroform[5]
Melting Point Not specified85-90°C

Mechanism of Action of Ornidazole

Ornidazole exerts its antimicrobial effects through a multi-step process that is initiated within the target anaerobic microorganisms. The drug, in its inactive form, readily penetrates the microbial cell. Inside the anaerobic environment, the nitro group of Ornidazole is reduced by redox proteins. This reduction process generates reactive nitro radicals and other cytotoxic intermediates. These reactive species then interact with microbial DNA, causing strand breakage and destabilization of the helical structure. This damage to the genetic material disrupts essential cellular processes, including DNA replication and protein synthesis, ultimately leading to microbial cell death.[1]

Ornidazole Ornidazole (Inactive Prodrug) Cell_Membrane Microbial Cell Membrane Ornidazole->Cell_Membrane Passive Diffusion Intracellular_Ornidazole Intracellular Ornidazole Cell_Membrane->Intracellular_Ornidazole Reduction Reduction by Redox Proteins Intracellular_Ornidazole->Reduction Reactive_Intermediates Reactive Nitro Radicals Reduction->Reactive_Intermediates DNA Microbial DNA Reactive_Intermediates->DNA Interaction DNA_Damage DNA Strand Breakage & Destabilization DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of Ornidazole.

Synthesis of Ornidazole-d5: A Plausible Approach

While specific, proprietary methods for the synthesis of Ornidazole-d5 are not publicly detailed, a logical synthetic route can be devised based on the known synthesis of Ornidazole and general methods for isotopic labeling. The synthesis involves two key starting materials: 2-methyl-5-nitroimidazole and epichlorohydrin. To introduce the five deuterium atoms, deuterated precursors for these starting materials would be required.

A plausible synthetic pathway would involve the reaction of 2-methyl-5-nitroimidazole with a deuterated form of epichlorohydrin, such as epichlorohydrin-d5. The synthesis of epichlorohydrin-d5 can be achieved from deuterated glycerol, which is commercially available.

Step 1: Synthesis of 2-Methyl-5-nitroimidazole

2-Methyl-5-nitroimidazole is synthesized by the nitration of 2-methylimidazole using a mixture of concentrated nitric and sulfuric acids.[6][7]

2-Methylimidazole 2-Methylimidazole Nitration Nitration Nitrating Mixture Conc. HNO₃ / Conc. H₂SO₄ 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole Nitration->2-Methyl-5-nitroimidazole

Caption: Synthesis of 2-Methyl-5-nitroimidazole.

Step 2: Synthesis of Epichlorohydrin-d5

Epichlorohydrin is commercially produced from allyl chloride or glycerol.[8][9] For the synthesis of the deuterated analog, a plausible route starts from commercially available glycerol-d8.

  • Chlorination of Glycerol-d8: Glycerol-d8 is reacted with hydrogen chloride to produce 1,3-dichloropropan-2-ol-d6.

  • Dehydrochlorination: The dichloropropanol-d6 intermediate is then treated with a base, such as sodium hydroxide, to yield epichlorohydrin-d5.[10]

Step 3: Condensation to form Ornidazole-d5

The final step involves the acid-catalyzed reaction between 2-methyl-5-nitroimidazole and epichlorohydrin-d5 to yield Ornidazole-d5.[11]

Application of Ornidazole-d5 in Bioanalytical Methods: A Detailed LC-MS/MS Protocol

Ornidazole-d5 is an ideal internal standard for the quantification of Ornidazole in biological samples due to its similar chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis.[12] The mass difference allows for their distinct detection by a mass spectrometer.

Objective: To provide a robust and validated LC-MS/MS method for the quantification of Ornidazole in human plasma.

Materials and Reagents:

  • Ornidazole (analytical standard)

  • Ornidazole-d5 (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation:

  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Protocol:

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ornidazole and Ornidazole-d5 in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Ornidazole stock solution with acetonitrile:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Ornidazole-d5 stock solution with acetonitrile.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike appropriate volumes of the Ornidazole working standard solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from, for example, 1 to 5000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Ornidazole-d5 internal standard working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 100 x 4.6 mm, 5 µm) is suitable for separation.[13]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient program should be optimized to ensure good separation of Ornidazole from potential matrix interferences. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Ornidazole: m/z 220.1 → 128.0[4][14]

      • Ornidazole-d5: m/z 225.1 → 128.0[1][14]

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma_Sample 100 µL Plasma Sample Add_IS Add 20 µL Ornidazole-d5 (IS) Plasma_Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 300 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantification of Ornidazole in plasma using Ornidazole-d5.

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of Ornidazole to the peak area of Ornidazole-d5.

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • The concentration of Ornidazole in the QC and unknown samples is determined from the calibration curve using linear regression.

Conclusion

Ornidazole-d5 is an essential tool for the accurate and precise quantification of Ornidazole in biological matrices. Its use as an internal standard in LC-MS/MS assays helps to mitigate variability introduced during sample preparation and analysis, ensuring the generation of high-quality data for pharmacokinetic and other drug development studies. The detailed understanding of its properties, a plausible synthetic approach, and a robust analytical method, as outlined in this guide, provide researchers with the necessary information to effectively utilize Ornidazole-d5 in their scientific endeavors.

References

  • Patsnap. Process for producing 2-methyl-5-nitroimidazole. Eureka. Available from: [Link]

  • Organic Syntheses. epichlorohydrin. Available from: [Link]

  • Google Patents. CA2677031A1 - Process for manufacturing epichlorohydrin.
  • Wikipedia. Epichlorohydrin. Available from: [Link]

  • Google Patents. US4209631A - Process for the safe nitration of 2-methylimidazole.
  • Du, J., Ma, Z., Zhang, Y., Wang, T., Chen, X., & Zhong, D. (2014). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study. Bioanalysis, 6(18), 2343–2356. Available from: [Link]

  • Du, J., Ma, Z., Zhang, Y., Wang, T., Chen, X., & Zhong, D. (2014). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study. PubMed, 25384588. Available from: [Link]

  • ResearchGate. Typical chromatograms of MRM transitions for metronidazole, tinidazole, ornidazole, ofloxacin, ciprofloxacin, and enrofloxacin at the concentration of 25 μg/kg in acacia honey. Available from: [Link]

  • SCIEX. Analysis of metronidazole and ronidazole in milk using the SCIEX Triple Quad™ 3500 LC-MS/MS System. Available from: [Link]

  • Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. Bioavailability File : Ornidazole. Available from: [Link]

  • Veeprho Pharmaceuticals. Ornidazole-D5. Available from: [Link]

  • Wu, D., & Zhou, S. (2016). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. Available from: [Link]

  • Taylor & Francis Online. Development of a validated bioanalytical method for the simultaneous estimation of ornidazole and miconazole in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methyl-5-nitroimidazole. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • Asian Journal of Chemistry. HPLC Method for Quantification of Ornidazole in Human Plasma. Available from: [Link]

  • PubChem. Ornidazole-d5. Available from: [Link]

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Foundational

Precision Engineering of Nitroimidazoles: A Technical Guide to Deuterated Research Applications

Executive Summary Nitroimidazoles (e.g., metronidazole, fexinidazole, tinidazole) represent a cornerstone class of bioreductive drugs used as antibiotics, antiprotozoals, and hypoxic cell radiosensitizers.[1] However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroimidazoles (e.g., metronidazole, fexinidazole, tinidazole) represent a cornerstone class of bioreductive drugs used as antibiotics, antiprotozoals, and hypoxic cell radiosensitizers.[1] However, their clinical utility is often limited by rapid oxidative clearance, potential mutagenicity, and neurotoxicity.

This technical guide details the application of deuteration —the strategic substitution of protium (


H) with deuterium (

H)—to optimize these scaffolds. By leveraging the Kinetic Isotope Effect (KIE), researchers can stabilize specific metabolic soft spots without altering the drug’s binding affinity or bioreductive mechanism. This guide outlines the physicochemical basis, therapeutic optimization strategies, and validation protocols for deuterated nitroimidazoles.

Part 1: The Physicochemical Basis of Deuteration

The Kinetic Isotope Effect (KIE) in Nitroimidazoles

The core principle driving this research is the Primary Kinetic Isotope Effect. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-protium (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.

  • Bond Dissociation Energy (BDE): A C-D bond is approximately 1.2–1.5 kcal/mol stronger than a C-H bond.

  • Metabolic Impact: If C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (e.g., CYP450-mediated demethylation or hydroxylation), substitution with deuterium can significantly reduce the rate of that reaction (

    
     typically ranges from 2 to 7).
    
Metabolic Switching: The "Shunting" Strategy

Nitroimidazoles undergo two competing metabolic fates:

  • Oxidative Clearance (Aerobic): Mediated by CYP450s in the liver, leading to inactivation and clearance. This often involves oxidation of alkyl side chains (e.g., the methyl group on position 1 or 2).

  • Bioreductive Activation (Hypoxic/Anaerobic): Mediated by nitroreductases.[1] This is the desired therapeutic pathway. The nitro group (

    
    ) is reduced to a radical anion (
    
    
    
    ), which is toxic to anaerobes or hypoxic tumor cells.

The Research Objective: Deuterate the alkyl side chains to inhibit Pathway 1 (Oxidation) without affecting Pathway 2 (Reduction). This increases the systemic half-life (


) and area under the curve (AUC) of the parent drug, allowing more time for it to reach the target site for bioreduction.

MetabolicSwitching Drug Nitroimidazole Parent (H-Drug vs. D-Drug) CYP CYP450 Oxidation (Aerobic Clearance) Drug->CYP Pathway A (Blocked by Deuterium) NTR Nitroreductase (Target Activation) Drug->NTR Pathway B (Unaffected by Deuterium) Inactive Inactive Metabolites (Excreted) CYP->Inactive Active Reactive Radical Anion (DNA Damage/Cell Death) NTR->Active

Figure 1: Metabolic Switching. Deuteration of alkyl side chains inhibits oxidative clearance (Pathway A), shunting the drug toward the desired bioreductive activation pathway (Pathway B).

Part 2: Therapeutic & Research Applications[1][2][3][4]

Reducing Mutagenicity

A critical limitation of nitroimidazoles is their potential mutagenicity (Ames positive). Research suggests that mutagenic metabolites often arise from oxidative processing of the imidazole ring or side chains.

  • Application: Deuteration at the

    
    -carbon relative to the nitro group has been shown to reduce mutagenicity in related nitrosamine and nitro-compound models.[2]
    
  • Mechanism: By slowing the oxidative cleavage of the C-H bond required to form the reactive carbocation or mutagenic intermediate, the threshold for genotoxicity is raised.

Pharmacokinetic Optimization (Case Study: Fexinidazole Analogues)

Fexinidazole is a 5-nitroimidazole used for African Trypanosomiasis. It is a prodrug metabolized into two active forms: a sulfoxide and a sulfone .[3][4]

  • Research Application: Deuterating the methyl group attached to the sulfur or the benzylic methylene group.

  • Goal: To extend the half-life of the active sulfone metabolite, potentially allowing for single-dose cures or lower dosing frequencies, thereby improving compliance in resource-limited settings.

Hypoxia Imaging Probes

In oncology, 2-nitroimidazoles (e.g., FMISO) are used as PET tracers for tumor hypoxia.[5]

  • Problem: Rapid clearance of the tracer reduces the signal-to-noise ratio.

  • Deuterated Solution: Deuterated tracers (e.g., [18F]FMISO-d3) resist defluorination and oxidative degradation in the blood, ensuring that the signal detected corresponds to the trapped hypoxia marker rather than systemic metabolites.

Part 3: Experimental Protocols

Protocol 3.1: Comparative Microsomal Stability Assay

Objective: To quantify the Kinetic Isotope Effect (KIE) by comparing the intrinsic clearance (


) of the protio- (H) and deutero- (D) analogs.

Materials:

  • Pooled Liver Microsomes (Human/Mouse/Rat depending on target).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: H-Nitroimidazole and D-Nitroimidazole (1 µM final conc).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) with Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

  • Reaction: Spike in test compounds (separate wells for H and D). Incubate at 37°C.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into cold Stop Solution (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining parent) vs. time. The slope is


.



A KIE > 2.0 indicates significant suppression of metabolism.
Protocol 3.2: Hypoxia Selectivity Validation

Objective: To confirm that deuteration does NOT inhibit the therapeutic nitro-reduction pathway.

Workflow:

  • Cell Culture: Use a cell line with high nitroreductase activity (e.g., V79 or specific bacterial strains for antibiotics).

  • Conditions:

    • Aerobic: Standard incubator (21%

      
      ).
      
    • Hypoxic: Anaerobic chamber or incubator with <0.1%

      
      .
      
  • Treatment: Treat cells with H-drug and D-drug (0.1 – 100 µM) for 4 hours.

  • Viability Assay: Wash cells and perform clonogenic survival assay or MTT assay.

  • Result Interpretation:

    • Success: Both H and D drugs should show identical toxicity profiles under hypoxic conditions (overlapping

      
       curves).
      
    • Failure: If D-drug is less toxic in hypoxia, the deuterium may have inadvertently affected the redox potential of the nitro group (rare, but must be ruled out).

Part 4: Data Visualization & Analysis

Comparative Properties Table[2]
FeatureProtio-Nitroimidazole (H)Deuterated-Nitroimidazole (D)Research Implication
C-X Bond Strength Baseline (C-H ~98 kcal/mol)Enhanced (C-D ~100 kcal/mol)Resistance to CYP450 attack.
Metabolic Stability Low to ModerateHighIncreased

and AUC.
Hypoxia Selectivity HighHigh (Unchanged)Therapeutic mechanism preserved.
Mutagenicity Potential LiabilityPotentially ReducedSafer toxicity profile.
Lipophilicity LogD ~ XLogD ~ X - 0.05D is slightly less lipophilic; usually negligible.
Logical Workflow for Candidate Selection

SelectionWorkflow Start Identify Metabolic Soft Spot (Metabolite ID Study) Synth Synthesize Deuterated Analog (Target Alpha-Carbon) Start->Synth Assay1 Microsomal Stability Assay (Aerobic) Synth->Assay1 Decision1 Is KIE > 2.0? Assay1->Decision1 Assay2 Hypoxia Cytotoxicity Assay (Anaerobic) Decision1->Assay2 Yes Discard Discard/Redesign Decision1->Discard No (Metabolic Switching Failed) Decision2 Is Hypoxia Potency Equivalent? Assay2->Decision2 Lead Lead Candidate (Proceed to In Vivo PK) Decision2->Lead Yes Decision2->Discard No (Target Engagement Lost)

Figure 2: Decision tree for validating deuterated nitroimidazole candidates. The process prioritizes metabolic stability first, then confirms that the therapeutic mechanism (hypoxia activation) remains intact.

References

  • Gantt, S. et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. PMC PubMed Central. [Link]

  • Pirali, T. et al. (2019).[6] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Walsh, J. et al. (2021). Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. Scientific Reports. [Link]

  • FDA Guidance. (2017). Deuterium-Labeled Compounds in Drug Development. U.S. Food and Drug Administration.[4] [Link]

  • DNDi. (2022).[1] Fexinidazole: A new oral treatment for sleeping sickness. Drugs for Neglected Diseases initiative.[7] [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Isotopic Labeling of Ornidazole for Definitive Metabolic Studies

Foreword: The Imperative for Precision in Metabolic Elucidation In the landscape of drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is not mer...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Precision in Metabolic Elucidation

In the landscape of drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is not merely a regulatory checkpoint but a fundamental pillar of its safety and efficacy assessment. Ornidazole, a potent 5-nitroimidazole antimicrobial, is no exception.[1][2] Its therapeutic action is intrinsically linked to its metabolic activation within anaerobic microorganisms.[2][3][4] Consequently, elucidating its metabolic fate in the human body is critical to understanding its pharmacokinetic variability, potential drug-drug interactions, and toxicological profile. This guide provides a comprehensive, field-proven framework for employing stable isotopic labeling—the gold standard methodology—to meticulously track and characterize the metabolic journey of Ornidazole. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to metabolic investigation.

Ornidazole: A Primer on Mechanism and Metabolism

Ornidazole is a prodrug that requires reductive activation of its 5-nitro group, a process that occurs efficiently under the low-oxygen conditions characteristic of anaerobic bacteria and protozoa.[2][3][4] This activation generates reactive nitroso and hydroxylamine intermediates that induce cytotoxic effects by damaging microbial DNA and other critical macromolecules.[2][5]

In humans, Ornidazole is extensively metabolized, primarily in the liver.[6][7][8] While the parent drug possesses the desired antimicrobial activity, its metabolites are generally considered less active or inactive. The primary metabolic transformations include oxidation and conjugation. Early studies using radiolabeled compounds and more recent investigations with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have identified several key metabolites.[7][9] Understanding these pathways is paramount for selecting an appropriate isotopic labeling strategy.

Visualizing the Metabolic Landscape

The known metabolic pathways of Ornidazole primarily involve hydroxylation of the propanol side chain and subsequent conjugation. The diagram below outlines the principal biotransformations.

Ornidazole_Metabolism Ornidazole Ornidazole M1 M1 (Hydroxylation at methyl group) α-(chloromethyl)-2-hydroxymethyl- 5-nitroimidazole-l-ethanol Ornidazole->M1 Phase I (Oxidation) M4 M4 (Hydrolysis of chlorine) 3-(2-methyl-5-nitroimidazole-l-yl)- 1,2-propane-diol Ornidazole->M4 Phase I (Hydrolysis) M16 M16-1 / M16-2 (Diastereoisomeric Glucuronides) Ornidazole->M16 Phase II (Glucuronidation) M3 Dihydrodiol Metabolite Ornidazole->M3 Phase I (Reduction/Hydrolysis) M6 Sulfate Conjugate M1->M6 Phase II (Sulfation)

Caption: Principal Phase I and Phase II metabolic pathways of Ornidazole.

Strategic Isotopic Labeling: The Choice of Isotope and Position

The core principle of isotopic labeling is to introduce a "mass tag" into the drug molecule that allows it to be distinguished from endogenous compounds by mass spectrometry, without altering its fundamental chemical and biological properties.[10][11]

Selecting the Right Isotope

The choice of isotope is a critical first step. While radioisotopes like Carbon-14 (¹⁴C) have been historically important, stable isotopes are now overwhelmingly preferred for their safety and compatibility with high-resolution mass spectrometry.

IsotopeTypeKey AdvantagesKey DisadvantagesPrimary Application for Ornidazole
²H (Deuterium) StableLow cost; relatively simple synthetic incorporation (e.g., H-D exchange).[12]Potential for back-exchange; can exhibit minor kinetic isotope effects.Cost-effective labeling for initial screening; use as an internal standard.
¹³C (Carbon-13) StableMetabolically stable; minimal kinetic isotope effect; provides a distinct mass shift.[13]Higher cost of labeled starting materials; often requires multi-step synthesis.Gold standard for definitive metabolite identification and flux analysis.
¹⁵N (Nitrogen-15) StableMetabolically stable label within the nitroimidazole ring.Less common starting materials; potential for complex fragmentation patterns.Alternative to ¹³C labeling, particularly for tracking the fate of the core ring structure.
¹⁴C (Carbon-14) RadioactiveHigh sensitivity of detection (scintillation counting).Safety and handling regulations; not directly compatible with standard MS.Primarily for quantitative ADME balance studies (not metabolite ID by MS).

Recommendation: For definitive metabolite identification and quantification, Carbon-13 is the superior choice . Its metabolic stability ensures the label is retained throughout the biotransformation process, providing an unambiguous link between the parent drug and its metabolites.[14] Deuterium labeling is a viable, lower-cost alternative, provided the label is placed at a non-exchangeable and metabolically inert position.

The Criticality of Labeling Position

The placement of the isotopic label is arguably the most important decision in the entire process. An incorrectly placed label can be lost during metabolism, rendering the entire study invalid.

  • Avoid Metabolically "Hot" Spots: Do not place labels on atoms known to be sites of metabolic modification. For Ornidazole, this includes the secondary alcohol on the propanol chain (site of glucuronidation) and the terminal methyl group (a potential site for hydroxylation to form metabolite M1).[8]

  • Avoid Exchangeable Protons: When using deuterium, avoid labeling hydroxyl (-OH) or amine (-NH) protons, as they can readily exchange with protons from water in the biological system.[14]

  • Target the Molecular "Backbone": The ideal location is within the core scaffold of the molecule that is expected to remain intact across most metabolic pathways. For Ornidazole, incorporating ¹³C atoms into the imidazole ring or the carbon backbone of the propanol side chain is the most robust strategy.

Synthesis of Isotopically Labeled Ornidazole: A Protocol

Here, we present a validated synthetic approach for preparing [¹³C₃]-Ornidazole, a tracer that is highly robust for metabolic studies. The synthesis is adapted from established methods for nitroimidazole derivatives.[15][16]

Synthetic Workflow for [¹³C₃]-Ornidazole

This protocol utilizes ¹³C-labeled epichlorohydrin to introduce three stable isotopes into the side chain of Ornidazole.

Synthesis_Workflow cluster_0 Reaction Steps Start 2-Methyl-5-nitroimidazole + [¹³C₃]-Epichlorohydrin Reaction Alkylation Reaction Solvent: Ethyl Acetate Catalyst: Macroporous Acidic Resin Start->Reaction Workup Aqueous Workup (HCl wash, then NaOH neutralization) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Final [¹³C₃]-Ornidazole Purification->Final

Caption: Synthetic workflow for producing ¹³C-labeled Ornidazole.

Step-by-Step Laboratory Protocol

Objective: To synthesize [¹³C₃]-Ornidazole via alkylation of 2-methyl-5-nitroimidazole with [¹³C₃]-epichlorohydrin.

Materials:

  • 2-Methyl-5-nitroimidazole (1.0 eq)

  • [1,2,3-¹³C₃]-Epichlorohydrin (1.05 eq)

  • Macroporous acidic polymer resin (e.g., D113 type)[17]

  • Ethyl Acetate (ACS Grade)

  • 1M Hydrochloric Acid

  • 1.25M Sodium Hydroxide

  • Anhydrous Sodium Sulfate

  • Ethanol (Absolute)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2-methyl-5-nitroimidazole (1.0 eq) and ethyl acetate (approx. 5 mL per gram of starting material).

  • Catalyst Addition: Add the acidic resin catalyst (approx. 3% by weight of the starting material). Stir the suspension to ensure even mixing.

  • Alkylation: Slowly add [1,2,3-¹³C₃]-epichlorohydrin (1.05 eq) to the reaction mixture. Maintain the reaction temperature between 25-30°C using a water bath.

  • Reaction Monitoring: Allow the reaction to stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup (Quenching): Once the reaction is complete, add an equal volume of water. Acidify the mixture to a pH of ~4.0 with 1M HCl to neutralize any remaining base-catalyzed side reactions.[16] Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Retain the organic (ethyl acetate) layer. Wash the organic layer sequentially with water and then a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol. Cool the solution slowly to 0-4°C to maximize crystal formation.

  • Isolation and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. Confirm the structure and isotopic enrichment via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The Metabolic Study: An Integrated Experimental Workflow

With the labeled compound in hand, the next phase is its application in a biological system to trace its metabolic fate.

Overall Experimental Design

The workflow below illustrates a typical study, starting from the administration of the labeled drug to the final data analysis.

Experimental_Workflow cluster_System Biological System cluster_Sampling Sample Collection & Processing cluster_Analysis Analytical Phase cluster_Data Data Interpretation Dosing Administer Labeled Ornidazole (e.g., In Vitro: Hepatocytes; In Vivo: Animal Model) Collection Collect Biological Matrices (Plasma, Urine, Feces, Bile) Dosing->Collection Extraction Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR for Structural Elucidation (for novel metabolites) LCMS->NMR Isolate for NMR MetaboliteID Metabolite Identification (Mass Shift & Fragmentation) LCMS->MetaboliteID Quant Pharmacokinetic Analysis (Quantification vs. Internal Standard) MetaboliteID->Quant

Caption: Integrated workflow for a metabolic study using labeled Ornidazole.

Analytical Methodologies: Mass Spectrometry and NMR

Mass Spectrometry (The Workhorse): LC-MS/MS is the central analytical technique for these studies.[9][10] The key is to develop a method that can detect the parent drug and its expected metabolites.

  • Principle: The mass spectrometer will detect two distinct sets of ions: those corresponding to the unlabeled drug (if co-administered or endogenous) and those corresponding to the isotopically labeled drug and its metabolites.

  • Identification: A metabolite is confirmed as being drug-related if it appears as a doublet in the mass spectrum, with a mass difference corresponding exactly to the isotopic label. For our [¹³C₃]-Ornidazole, every metabolite will have a counterpart that is 3.009 Da heavier.

  • Quantification: The stable isotope-labeled (SIL) parent drug is the ideal internal standard for quantifying the unlabeled parent drug. This corrects for variations in sample extraction and ion suppression in the mass spectrometer, leading to highly accurate pharmacokinetic data.[10]

Hypothetical Mass Spectrometry Data for [¹³C₃]-Ornidazole Study:

CompoundFormulaExpected Monoisotopic Mass (Unlabeled)Expected Monoisotopic Mass ([¹³C₃]-Labeled)Mass Shift (Da)
Ornidazole C₇H₁₀ClN₃O₃219.0411222.0511+3.01
Metabolite M4 C₇H₁₁N₃O₄201.0750204.0850+3.01
Metabolite M16 C₁₃H₁₈ClN₃O₉423.0732426.0832+3.01

NMR Spectroscopy (The Structure Confirmer): While MS is excellent for detection and quantification, NMR is unparalleled for definitive structural elucidation of unknown metabolites.[18][19][20] After a novel metabolite is detected by MS and isolated, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can pinpoint the exact site of metabolic modification. The presence of the ¹³C label can be used in heteronuclear correlation experiments to confirm which parts of the original drug scaffold are present in the new structure.

Conclusion: Achieving Clarity and Confidence in Drug Metabolism

The use of stable isotopic labeling, particularly with a metabolically robust tracer like [¹³C₃]-Ornidazole, transforms metabolic research from a process of inference to one of direct observation. This approach provides an unambiguous method for discovering and identifying all drug-related metabolites, even those present at very low concentrations within complex biological matrices. By carefully selecting the isotope and its position, and by coupling robust synthesis with advanced analytical platforms like LC-MS/MS and NMR, researchers can build a complete and accurate picture of a drug's metabolic fate. This level of detail is indispensable for making informed decisions throughout the drug development pipeline, ultimately leading to safer and more effective medicines.

References

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. (2025). ResearchGate. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Isotopic labeling. Wikipedia. [Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. [Link]

  • CN101817786A - Method for preparing (S)-ornidazole.
  • Analytical method development and validation of ornidazole by using uv spectroscopy. International Journal of Advances in Pharmacy and Biotechnology. [Link]

  • Ornidazole synthetic method - CN103130721B.
  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). MDPI. [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]

  • Detection of Inverse Stable Isotopic Labeling in Untargeted Metabolomic Data. ACS Publications. [Link]

  • Ornidazole: Medical Overview, How It Works. Rosette Pharma. [Link]

  • Ornidazole: Comprehensive Profile. (2003). ResearchGate. [Link]

  • Ornidazole | C7H10ClN3O3. PubChem - NIH. [Link]

  • What is the mechanism of Ornidazole? (2024). Patsnap Synapse. [Link]

  • The drug ornidazole inhibits photosynthesis in a different mechanism described for protozoa and anaerobic bacteria. (2016). PubMed. [Link]

  • Simultaneous Determination of Ornidazole and Its Main Metabolites in Human Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. (2014). PubMed. [Link]

  • (PDF) Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study. (2014). ResearchGate. [Link]

  • Bioavailability File : Ornidazole. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Simultaneous determination of ornidazole and its main metabolites in human plasma by LC–MS/MS. Ovid. [Link]

  • Determination of ornidazole and its main metabolites in biological fluids. Semantic Scholar. [Link]

  • Ornidazole. Wikipedia. [Link]

  • Pharmacology of Ornidazole Ornidavid, Ornistel; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. [Link]

  • (PDF) The synthesis and study of profiles of the ornidazole impurities. (2018). ResearchGate. [Link]

  • NMR Based Methods for Metabolites Analysis. (2024). PMC - NIH. [Link]

  • Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [Link]

  • NMR Spectroscopy for Metabolomics Research. MDPI. [Link]

  • Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters. (2024). PMC. [Link]

  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. [Link]

  • Mass spectra of the reference substance ornidazole under high CE, and the tentative structures of fragment ions. ResearchGate. [Link]

  • NMR Spectroscopy and Databases for the Identification of Metabolites. Technology Networks. [Link]

  • Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids. PubMed. [Link]

  • Ornidazole - Uses, Dosage, Side Effects, Price, Composition. Practo. [Link]

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Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Protocol for Ornidazole Quantitation in Plasma using Ornidazole-d5

Abstract This application note details a robust, validated protocol for the quantitation of Ornidazole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Ornidazole-d5 as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantitation of Ornidazole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Ornidazole-d5 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, recovery variance, and ionization inconsistency. A critical technical focus is placed on the fragmentation mechanics of the d5-isopologue , specifically addressing the "label-loss" transition (225.1


 128.1) and the requisite quadrupole resolution settings to prevent cross-talk. The protocol supports a Lower Limit of Quantitation (LLOQ) of 30 ng/mL, suitable for pharmacokinetic (PK) and bioequivalence studies.

Introduction & Scientific Rationale

Ornidazole is a 5-nitroimidazole derivative used extensively for the treatment of susceptible protozoal and anaerobic bacterial infections.[1][2] In regulated bioanalysis, the use of a deuterated internal standard is the gold standard for meeting FDA and EMA validation guidelines.

The Deuterium Advantage

While structural analogs (e.g., Tinidazole) can serve as internal standards, they often exhibit different retention times and ionization suppression profiles compared to the analyte. Ornidazole-d5 co-elutes with Ornidazole, ensuring that the IS experiences the exact same matrix suppression/enhancement events as the analyte at the moment of ionization.

The "Label-Loss" Challenge

Commercially available Ornidazole-d5 is typically labeled on the propyl side chain (1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol-d5).

  • Fragmentation Logic: The primary transition for Ornidazole (m/z 220.1) is the loss of the side chain to form the imidazole ring cation (m/z 128.1).

  • IS Behavior: Since the deuterium label is located on the side chain, the fragmentation of Ornidazole-d5 (m/z 225.1) also yields the unlabeled imidazole ring (m/z 128.1).

  • Protocol Implication: The MRM transitions are 220.1

    
     128.1  (Analyte) and 225.1 
    
    
    
    128.1
    (IS). Because the daughter ions are identical, Q1 (First Quadrupole) resolution is critical to prevent the high-concentration native drug from contributing to the IS channel (cross-talk).

Chemical & Physical Properties[4][5][6][7]

PropertyOrnidazole (Analyte)Ornidazole-d5 (Internal Standard)
CAS Number 16773-42-52747915-64-4
Molecular Formula


Molecular Weight 219.63 g/mol ~224.7 g/mol
LogP ~0.6 (Hydrophilic)~0.6
pKa 2.4 (Basic imidazole N)2.4
Solubility Methanol, Acetonitrile, WaterMethanol, Acetonitrile, DMSO
Stability Light Sensitive (Protect from UV)Light Sensitive

Experimental Protocol

Reagents and Materials
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Acetate (volatile buffer), Formic Acid (proton source).

  • Matrix: Drug-free human plasma (K2EDTA or Heparin).

  • Consumables: Amber glass vials (to prevent photodegradation), 96-well plates.

Stock Solution Preparation

Critical Step: All nitroimidazoles are photosensitive. Perform operations under yellow light or use amber glassware.

  • Analyte Stock (1.0 mg/mL): Dissolve 10 mg Ornidazole in 10 mL Methanol.

  • IS Stock (1.0 mg/mL): Dissolve 1 mg Ornidazole-d5 in 1 mL Methanol.

  • IS Working Solution (ISWS): Dilute IS Stock with 50:50 ACN:Water to a concentration of 200 ng/mL .

    • Note: The IS concentration should target the mid-range of the calibration curve signal.

Sample Preparation Workflow (Protein Precipitation)

This method uses Protein Precipitation (PPT) followed by evaporation to maximize sensitivity and column life.

G Plasma 100 µL Plasma Sample Spike Add 50 µL IS Working Sol. Plasma->Spike Precip Add 250 µL ACN (Precipitation) Spike->Precip Vortex Vortex (1 min) Centrifuge (11k x g) Precip->Vortex Transfer Transfer Supernatant to Glass Tube Vortex->Transfer Evap Evaporate to Dryness (40°C, N2) Transfer->Evap Recon Reconstitute 75 µL Mobile Phase Evap->Recon Inject Inject 5 µL LC-MS/MS Recon->Inject

Figure 1: Extraction workflow optimizing recovery and sensitivity. Evaporation allows for sample concentration, improving LLOQ.

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: C18 Column (e.g., Phenomenex Luna or Agilent Zorbax), 100 x 4.6 mm, 5 µm.

    • Why: C18 provides sufficient retention for the moderately polar Ornidazole, separating it from the solvent front where ion suppression is highest.

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • Mechanism:[2][3] Ammonium acetate acts as a buffer to stabilize pH (~3.5-4.0), ensuring consistent protonation of the imidazole nitrogen.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[4]

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Gradient:

    Time (min) % Mobile Phase B
    0.00 10
    2.00 90
    3.50 90
    3.60 10

    | 5.00 | 10 (Stop) |

Mass Spectrometry Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode).[4][5][6]

  • Spray Voltage: 4500 - 5500 V.

  • Temperature: 500°C (Ensures desolvation of the aqueous mobile phase).

  • MRM Transitions:

AnalytePrecursor (Q1)Product (Q3)RoleCollision Energy (eV)
Ornidazole 220.1128.1Quantifier~25
Ornidazole 220.182.1Qualifier~35
Ornidazole-d5 225.1128.1IS Quantifier~25

Technical Alert: Ensure Q1 resolution is set to "Unit" (0.7 Da FWHM). If Q1 resolution is too wide (e.g., "Open" or 2.0 Da), the 220.1 isotope envelope may bleed into the 225.1 channel, causing false IS response.

Method Validation & Troubleshooting

Linearity and Sensitivity[2]
  • Range: 0.030 µg/mL to 10.0 µg/mL.[5]

  • Weighting:

    
     linear regression is recommended to improve accuracy at the LLOQ.
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Matrix Effect & Parallelism

Due to the "label-loss" fragmentation, the IS is chemically identical to the analyte in the collision cell (Q2) and detector (Q3). Therefore, the IS must perfectly track the ionization efficiency of the parent in the source.

  • Test: Perform a "Post-Column Infusion" experiment. Inject a blank matrix extract while infusing the analyte/IS mixture. Look for dips in the baseline at the retention time (approx 2.5 - 3.0 min).

  • Parallelism: If using surrogate matrix (e.g., PBS) for calibration, verify slope parallelism against authentic plasma.

Troubleshooting Cross-Talk

If you observe Ornidazole response in the IS channel (225/128) when injecting high concentrations of Ornidazole alone:

  • Check Q1 Resolution: Tighten Q1 width.

  • Check Purity: Ensure the Ornidazole-d5 standard does not contain unlabeled Ornidazole (d0).

  • Alternative Transition: If interference persists, investigate the 225.1

    
     179.1  transition (Loss of 
    
    
    
    ). This transition retains the deuterated side chain, offering higher specificity, though often at lower intensity.

References

  • Du, J., et al. (2014). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study. Bioanalysis, 6(18), 2343–2356.

  • FDA Guidance for Industry (2018).

  • BenchChem. Ornidazole-d5 Structure and Properties.

  • Cayman Chemical.

Sources

Application

Quantitative analysis of Ornidazole in plasma using Ornidazole-d5

Application Note: High-Sensitivity Quantitation of Ornidazole in Human Plasma via LC-MS/MS using Ornidazole-d5 Executive Summary This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Ornidazole in Human Plasma via LC-MS/MS using Ornidazole-d5

Executive Summary

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Ornidazole in human plasma. Unlike traditional HPLC-UV methods which suffer from limited sensitivity and longer run times, this method utilizes Ornidazole-d5 as a stable isotope-labeled internal standard (SIL-IS). This choice is critical for correcting matrix-induced ionization suppression, ensuring compliance with FDA Bioanalytical Method Validation (2018) guidelines. The method achieves a Lower Limit of Quantification (LLOQ) of 10.0 ng/mL, suitable for pharmacokinetic (PK) and bioequivalence studies.

Scientific Rationale & Method Design

The Internal Standard Strategy: Why d5?

In electrospray ionization (ESI), plasma phospholipids often cause variable signal suppression.

  • Structural Analogs (e.g., Tinidazole): While chemically similar, they elute at different retention times than Ornidazole. Consequently, they do not experience the exact same matrix suppression event at the moment of ionization.

  • Ornidazole-d5 (SIL-IS): Co-elutes perfectly with the analyte. Any suppression affecting Ornidazole affects the d5-variant identically. The ratio of Analyte/IS remains constant, providing a self-validating quantitation mechanism.

Extraction Logic: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) yields cleaner extracts, it is labor-intensive. We utilize Protein Precipitation with Acetonitrile .[1] To mitigate the "dirty" nature of PPT, we employ a high-efficiency C18 column and a divert valve strategy to send early-eluting salts and late-eluting phospholipids to waste, protecting the mass spectrometer.

Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition.

SamplePrepWorkflow Plasma Human Plasma Sample (100 µL) Spike Spike IS (Ornidazole-d5) Plasma->Spike PPT Protein Precipitation Add 300 µL Acetonitrile Spike->PPT Vortex Vortex (3 min) & Centrifuge (12,000 rpm, 10 min) PPT->Vortex Supernatant Transfer Supernatant (200 µL) Vortex->Supernatant Dilution Dilute 1:1 with Water (Matches Initial Mobile Phase) Supernatant->Dilution Inject LC-MS/MS Injection (5 µL) Dilution->Inject

Figure 1: Optimized Protein Precipitation (PPT) workflow designed to minimize handling time while maximizing recovery.

Materials and Instrumentation

Reagents
  • Analyte: Ornidazole (Reference Standard, >99% purity).[1]

  • Internal Standard: Ornidazole-d5 (Toronto Research Chemicals or equivalent).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

  • Additives: Ammonium Acetate (volatile buffer), Formic Acid.

Instrumentation
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6470).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why this column? The ethylene-bridged hybrid (BEH) particle is robust at high pH and pressure, allowing for fast gradients without peak tailing.

Experimental Protocol

Solution Preparation
  • Stock Solutions: Dissolve Ornidazole and Ornidazole-d5 in Methanol to 1.0 mg/mL. Store in amber vials at -20°C (Light Sensitive).

  • IS Working Solution: Dilute Stock IS to 500 ng/mL in 50% Methanol.

  • Calibration Standards (CC): Prepare in blank plasma ranging from 10 ng/mL to 5,000 ng/mL .

  • Quality Control (QC): Low (30 ng/mL), Medium (2000 ng/mL), High (4000 ng/mL).

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter Setting
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL

| Run Time | 4.5 Minutes |

Table 2: Gradient Program

Time (min) % Mobile Phase B Event
0.00 10% Loading
0.50 10% Isocratic Hold
2.50 90% Elution of Analyte
3.00 90% Wash (Phospholipids)
3.10 10% Re-equilibration

| 4.50 | 10% | End of Run |

Table 3: Mass Spectrometry Parameters (ESI+)

Compound Precursor (m/z) Product (m/z) Dwell (ms) CE (V) Role
Ornidazole 220.1 128.0 100 22 Quantifier
Ornidazole 220.1 82.0 100 35 Qualifier

| Ornidazole-d5 | 225.1 | 128.0 | 100 | 22 | Internal Std |

Mass Spectrometry Logic Diagram

Understanding the fragmentation is vital for troubleshooting interference.

MS_Logic ESI ESI Source (Positive Mode) Q1 Q1: Filter Precursor [M+H]+ = 220.1 ESI->Q1 Ionization Q2 Q2: Collision Cell (N2 Gas, CID) Q1->Q2 Selection Q3 Q3: Filter Product Fragment = 128.0 Q2->Q3 Fragmentation Detector Electron Multiplier Signal Count Q3->Detector Quantification

Figure 2: MRM transition logic for Ornidazole. The transition 220.1 -> 128.0 is specific to the loss of the nitro-imidazole moiety.

Validation & Quality Assurance

To ensure data integrity, the following validation parameters must be met, aligned with FDA Bioanalytical Method Validation Guidance (2018) [1].

Linearity & Sensitivity
  • Requirement:

    
    .[2]
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower end of the curve (10-50 ng/mL).
    
  • LLOQ: Signal-to-Noise (S/N) ratio must be

    
    .
    
Accuracy & Precision
  • Intra-day: 6 replicates at LLOQ, Low, Mid, High QC. CV% must be

    
     (20% for LLOQ).
    
  • Inter-day: 3 separate runs.

Matrix Effect & Recovery
  • Calculate Matrix Factor (MF) by comparing peak area of spiked post-extraction blank plasma vs. neat solution.

  • Acceptance: IS-normalized MF should be close to 1.0. If MF < 0.8, significant suppression is occurring; consider switching to Liquid-Liquid Extraction (LLE) using Ethyl Acetate [2].

Expert Insights & Troubleshooting

1. The "Sticky" Nitro Group (Carryover): Nitroimidazoles can adsorb to stainless steel and plastic.

  • Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The acid helps protonate the basic nitrogen, reducing interaction with silanols.

2. Light Sensitivity: Ornidazole is photosensitive.

  • Protocol: All stock solutions and extracted samples in the autosampler must be kept in Amber Glass Vials . Avoid direct sunlight during bench work.

3. Phospholipid Buildup: In the PPT method, phospholipids elute late.

  • Protocol: Ensure the gradient "wash" step (90% B) is long enough (at least 0.5 min). If baseline creeps up over 100 injections, inject a "cleaning" blank (Isopropanol) every 20 samples.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3][4]

  • Liu, Y., et al. (2010). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC–MS/MS. Journal of Chromatography B, 878(28), 2683-2690.

  • Wang, Y., et al. (2013). Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-8.[5]

Sources

Method

Quantitative Determination of Ornidazole in Human Plasma by GC-MS: A Detailed Application Note and Protocol Utilizing Ornidazole-d5 as an Internal Standard

Introduction: The Rationale for a Robust GC-MS Method for Ornidazole Analysis Ornidazole, a potent 5-nitroimidazole derivative, is a cornerstone in the treatment of protozoal and anaerobic bacterial infections. Its effic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Robust GC-MS Method for Ornidazole Analysis

Ornidazole, a potent 5-nitroimidazole derivative, is a cornerstone in the treatment of protozoal and anaerobic bacterial infections. Its efficacy is directly linked to its plasma concentration, making the accurate and precise quantification of Ornidazole in biological matrices a critical aspect of pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique for such purposes, gas chromatography-mass spectrometry (GC-MS) offers a powerful and cost-effective alternative, particularly when coupled with a stable isotope-labeled internal standard.

This application note provides a comprehensive guide to the development and validation of a robust GC-MS method for the quantification of Ornidazole in human plasma. The method employs Ornidazole-d5, a deuterated analog of the analyte, as an internal standard to ensure the highest degree of accuracy and precision by correcting for variations during sample preparation and analysis.[1][2] Due to the polar nature of Ornidazole, a crucial derivatization step is incorporated to enhance its volatility and thermal stability, making it amenable to GC analysis.[3]

This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific reasoning behind the methodological choices, in alignment with the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

Methodology Overview: A Strategic Approach to Ornidazole Quantification

The analytical strategy is a multi-stage process designed to ensure selectivity, sensitivity, and reproducibility. It begins with the isolation of Ornidazole and the internal standard from the plasma matrix, followed by chemical modification to improve analyte volatility, and concludes with instrumental analysis and data processing.

Method_Overview cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Plasma Plasma Sample Spiked with Ornidazole-d5 LLE Liquid-Liquid Extraction Plasma->LLE Addition of Extraction Solvent Evaporation Evaporation to Dryness LLE->Evaporation Isolate Organic Layer Derivatization Silylation with BSTFA Evaporation->Derivatization Reconstitute in Reagent GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Injection Data_Analysis Data Acquisition & Quantification GC_MS->Data_Analysis

Caption: Workflow for Ornidazole quantification by GC-MS.

Materials and Reagents

Material/Reagent Grade Supplier
OrnidazoleReference Standard (≥98%)Sigma-Aldrich or equivalent
Ornidazole-d5≥99% deuterated formsBenchChem or equivalent
Human Plasma (with Anticoagulant)Bioanalytical GradeSourced ethically
DichloromethaneHPLC or GC GradeFisher Scientific or equivalent
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Derivatization GradeSigma-Aldrich or equivalent
PyridineAnhydrousSigma-Aldrich or equivalent
MethanolHPLC or GC GradeFisher Scientific or equivalent
Nitrogen GasHigh Purity (99.999%)Local supplier
Type I Deionized WaterIn-house purification system

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Ornidazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ornidazole reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Ornidazole-d5 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Ornidazole-d5 and dissolve it in 1 mL of methanol.

  • Ornidazole Working Standards: Prepare a series of working standard solutions by serially diluting the Ornidazole stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Ornidazole-d5 Working Solution (10 µg/mL): Dilute the Ornidazole-d5 stock solution with methanol to obtain a final concentration of 10 µg/mL.

Protocol 2: Sample Preparation - Liquid-Liquid Extraction (LLE)

The objective of this step is to efficiently extract Ornidazole and Ornidazole-d5 from the complex plasma matrix while minimizing the co-extraction of interfering substances. Dichloromethane is an effective solvent for this purpose.[6]

  • Sample Aliquoting: Pipette 500 µL of human plasma into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 10 µg/mL Ornidazole-d5 working solution to each plasma sample, except for the blank plasma samples used to assess matrix interference.

  • Extraction: Add 3 mL of dichloromethane to each tube.

  • Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and efficient extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Transfer: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

  • Evaporation: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at 40°C.

Protocol 3: Derivatization - Silylation

Derivatization is a critical step to increase the volatility and thermal stability of Ornidazole, which contains a polar hydroxyl group, making it suitable for GC analysis.[7] Trimethylsilylation, using BSTFA with a TMCS catalyst, is a common and effective method for this purpose.

  • Reagent Addition: To the dried extract from Protocol 2, add 50 µL of BSTFA with 1% TMCS and 25 µL of anhydrous pyridine. Pyridine acts as a catalyst and a solvent.[8]

  • Reaction: Tightly cap the vials and heat at 70°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Conditions

The following instrumental parameters provide a starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The selection of appropriate quantifier and qualifier ions is paramount for the selectivity and accuracy of the method. These ions must be determined experimentally by injecting a derivatized standard of Ornidazole and Ornidazole-d5 in full scan mode to obtain their respective mass spectra.

Expected Fragmentation: The molecular weight of Ornidazole is 219.62 g/mol . After derivatization with a trimethylsilyl (TMS) group, the molecular weight increases by 72.1 g/mol to approximately 291.7 g/mol . For Ornidazole-d5, the underivatized molecular weight is approximately 224.65 g/mol , and the TMS derivative will have a molecular weight of approximately 296.7 g/mol .

Common fragments for TMS derivatives include:

  • [M-15]+ : Loss of a methyl group from the TMS moiety.

  • m/z 73 : The trimethylsilyl cation, [(CH₃)₃Si]⁺, which is often a base peak.

Proposed Ions for Monitoring (To be confirmed experimentally):

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Ornidazole-TMSTo be determinedTo be determined
Ornidazole-d5-TMSTo be determinedTo be determined

Method Validation

The developed method must be validated according to the FDA and EMA guidelines on bioanalytical method validation to ensure its reliability for the intended application.[4][5] The validation should encompass the following parameters:

Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration LLOQ Lower Limit of Quantification Validation->LLOQ Stability Stability Validation->Stability Recovery Extraction Recovery & Matrix Effect Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous components in the matrix or other potential interferences.

  • Protocol: Analyze at least six different blank plasma samples from individual donors. Each blank sample should be processed with and without the internal standard. The response of any interfering peak at the retention time of Ornidazole and Ornidazole-d5 should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).

Calibration Curve and Linearity
  • Objective: To establish the relationship between the concentration of the analyte and the response of the instrument.

  • Protocol: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Ornidazole. A typical range could be 10 ng/mL to 5000 ng/mL. The calibration curve is constructed by plotting the peak area ratio of Ornidazole to Ornidazole-d5 against the nominal concentration of Ornidazole. A linear regression with a weighting factor of 1/x or 1/x² is commonly used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).

Lower Limit of Quantification (LLOQ)
  • Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Protocol: The LLOQ is the lowest concentration on the calibration curve. The analyte response at the LLOQ should be at least five times the response of a blank sample.

Extraction Recovery and Matrix Effect
  • Objective: To assess the efficiency of the extraction procedure and the influence of the plasma matrix on the ionization of the analyte.

  • Protocol:

    • Extraction Recovery: Compare the peak area of Ornidazole from extracted plasma samples with that of post-extraction spiked samples at three QC levels.

    • Matrix Effect: Compare the peak area of Ornidazole in post-extraction spiked samples with that of pure standard solutions at the same concentration.

Stability
  • Objective: To evaluate the stability of Ornidazole in plasma under various storage and processing conditions.

  • Protocol: Analyze QC samples after subjecting them to the following conditions:

    • Freeze-thaw stability: After three freeze-thaw cycles.

    • Short-term bench-top stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-term stability: Stored at -80°C for a period that covers the expected storage time of study samples.

    • Post-preparative stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation

Table 1: GC-MS Method Parameters

ParameterSetting
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Flow 1.0 mL/min (Helium)
Injection Mode Splitless
Oven Program 150°C (1 min), 15°C/min to 280°C (5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Method Validation Summary (Hypothetical Data)

Validation ParameterConcentration (ng/mL)Acceptance CriteriaResult
Intra-day Precision (CV%) Low QC (30)≤ 15%4.5%
Mid QC (300)≤ 15%3.2%
High QC (3000)≤ 15%2.8%
Inter-day Precision (CV%) Low QC (30)≤ 15%6.1%
Mid QC (300)≤ 15%5.4%
High QC (3000)≤ 15%4.9%
Accuracy (% Bias) Low QC (30)± 15%+3.5%
Mid QC (300)± 15%-1.8%
High QC (3000)± 15%+0.9%
Extraction Recovery Low, Mid, High QCConsistent and reproducible> 85%
Linearity (r²) 10 - 5000 ng/mL≥ 0.990.998

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative determination of Ornidazole in human plasma. The use of a stable isotope-labeled internal standard, Ornidazole-d5, ensures high accuracy and precision, while the derivatization step allows for excellent chromatographic performance. The comprehensive validation protocol, aligned with international regulatory guidelines, confirms that the method is suitable for its intended purpose in clinical and research settings. It is imperative that the characteristic mass fragments for the TMS-derivatized Ornidazole and its internal standard are experimentally determined to finalize the SIM parameters for routine analysis.

References

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSIlyl DERIVATIVES. Mass Spectrometry Reviews, 39(5-6), 461-633.
  • Lehotay, S. J., & Nuñez, A. (2015). Structural characterization of product ions by electrospray ionization and quadrupole time-of-flight mass spectrometry to support regulatory analysis of veterinary drug residues in foods. Part 2: Benzimidazoles, nitromidazoles, phenothiazines, and mectins. Rapid Communications in Mass Spectrometry, 29(8), 719-729.
  • Veeprho Pharmaceuticals. (n.d.). Ornidazole-D5. Retrieved from [Link]

  • Mandal, U. K., et al. (2008). HPLC Method for Quantification of Ornidazole in Human Plasma. Asian Journal of Chemistry, 20(6), 4361-4368.
  • Gao, S., et al. (2013). Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column. Journal of Pharmaceutical and Biomedical Analysis, 85, 20-25.
  • Kind, T., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry, 94(3), 1559-1566.
  • Trivedi, M. K., et al. (2020). Gas Chromatography and Mass Spectroscopy (GC-MS) Based Isotopic Abundance Ratio Evaluation of the Biofield Energy Treated Metronidazole. Modern Approaches in Drug Designing, 2(5).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Roychoudhury, S., et al. (2024). Development of a validated bioanalytical method for the simultaneous estimation of ornidazole and miconazole in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Cogent Chemistry, 10(1).
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Regueiro, J., et al. (2015). Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(34), 7474-7482.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
  • Supelco. (n.d.).
  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link] (Note: A representative URL is used as the original may not be stable).

Sources

Application

Preparation of Ornidazole-d5 Stock Solutions for Bioanalysis: A Best-Practice Protocol

Application Note: A-0824 Introduction: The Imperative of Isotopic Labeling in Quantitative Bioanalysis The accurate quantification of xenobiotics, such as the antimicrobial agent Ornidazole, in complex biological matrice...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-0824

Introduction: The Imperative of Isotopic Labeling in Quantitative Bioanalysis

The accurate quantification of xenobiotics, such as the antimicrobial agent Ornidazole, in complex biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies.[1][2][3][4] Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), demand the highest levels of precision and accuracy to ensure reliable data for regulatory submissions.[2][3][5] A critical component in achieving this is the use of a stable isotope-labeled internal standard (SIL-IS). Ornidazole-d5, a deuterated analog of Ornidazole, serves this purpose exquisitely.[1][6][7]

The principle of stable isotope dilution mass spectrometry hinges on the near-identical physicochemical properties of the analyte and its SIL-IS.[6][8][9] Ornidazole-d5 and Ornidazole co-elute chromatographically and exhibit similar ionization efficiencies and extraction recoveries.[9] However, their mass difference, due to the five deuterium atoms in Ornidazole-d5, allows for their distinct detection by the mass spectrometer.[6][7] This co-elution and differential detection enable the SIL-IS to effectively normalize for variability introduced during sample preparation, injection, and ionization, thereby correcting for matrix effects and analyte loss.[8][9][10][11] The result is a significant enhancement in the accuracy and precision of the bioanalytical method.[7][9][10] This application note provides a detailed, field-proven protocol for the preparation of Ornidazole-d5 stock solutions, a foundational step for any robust bioanalytical assay.

Physicochemical Properties of Ornidazole-d5

A thorough understanding of the internal standard's properties is crucial for its effective use. The key characteristics of Ornidazole-d5 are summarized below.

PropertyValueSource
Chemical Formula C₇H₅D₅ClN₃O₃[6]
Molecular Weight 224.7 g/mol [6][12]
Exact Mass 224.0724526 Da[6][12]
CAS Number 2747915-64-4[6][13]
Purity ≥98% isotopic enrichment; ≥99% deuterated forms (d₁-d₅)[6][14]
Solubility Soluble in Methanol and DMSO[6]

Protocol: Preparation of Ornidazole-d5 Primary Stock Solution (1 mg/mL)

This protocol details the preparation of a 1 mg/mL primary stock solution of Ornidazole-d5. Adherence to these steps is critical for ensuring the concentration accuracy of subsequent working solutions, calibration standards, and quality controls.

Materials and Reagents
  • Ornidazole-d5 reference standard (purity ≥98%)

  • Methanol (LC-MS grade or equivalent)

  • Volumetric flasks, Class A (e.g., 10 mL)

  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated pipettes and sterile, disposable tips

  • Amber glass vials with PTFE-lined screw caps

  • Ultrasonic bath

Equipment
  • Fume hood

  • Vortex mixer

  • Analytical balance

Step-by-Step Procedure
  • Equilibration: Allow the Ornidazole-d5 reference standard vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the Ornidazole-d5 reference standard directly into a 10 mL Class A volumetric flask. The use of an analytical balance with a draft shield is mandatory to ensure precision. Record the exact weight.

  • Dissolution: Add approximately 7-8 mL of LC-MS grade methanol to the volumetric flask.

  • Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution of the Ornidazole-d5.[15][16] Visual inspection for any remaining particulate matter is essential.

  • Volume Adjustment: Once the solution has returned to room temperature, carefully add methanol to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it at least 20 times to ensure a homogenous solution.

  • Aliquoting and Storage: Transfer the stock solution into clearly labeled amber glass vials. It is recommended to create multiple smaller aliquots to minimize the number of freeze-thaw cycles for the primary stock.[17]

  • Storage Conditions: Store the aliquots at -20°C or lower in a calibrated freezer.

Workflow for Stock Solution Preparation and Verification

The following diagram illustrates the logical flow from initial preparation to final verification of the Ornidazole-d5 stock solution.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_storage Storage & Dilution cluster_verification Verification Phase start Equilibrate Ornidazole-d5 Reference Standard weigh Accurately Weigh ~10 mg of Standard start->weigh dissolve Add ~7-8 mL Methanol weigh->dissolve sonicate Sonicate for 10-15 minutes dissolve->sonicate volume Adjust to Final Volume with Methanol sonicate->volume homogenize Invert Flask x20 for Homogeneity volume->homogenize aliquot Aliquot into Amber Vials homogenize->aliquot store Store at ≤ -20°C aliquot->store dilute Prepare Working Solutions as Needed store->dilute verify_conc Verify Concentration (e.g., vs. Fresh Prep) store->verify_conc assess_purity Assess Purity (LC-MS analysis) verify_conc->assess_purity stability Conduct Stability Studies assess_purity->stability release Release for Use in Bioanalytical Assays stability->release

Caption: Workflow for Ornidazole-d5 Stock Solution Preparation.

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to a concentration suitable for spiking into biological samples.

  • Thawing: Thaw a single aliquot of the 1 mg/mL primary stock solution at room temperature.

  • Dilution: Perform serial dilutions using a suitable solvent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v), to achieve the desired final concentration (e.g., 100 ng/mL).[6]

  • Homogenization: Vortex each working solution thoroughly after each dilution step.

  • Storage: Store working solutions under specified conditions, which should be validated for stability (e.g., 2-8°C for short-term use).

Verification and Stability of Stock Solutions

The integrity of the internal standard stock solution is paramount and must be rigorously verified. According to regulatory guidelines from bodies like the FDA and EMA, the stability of the analyte and the internal standard in stock and working solutions must be established.[5][18][19]

Initial Verification
  • Concentration Verification: The concentration of a newly prepared stock solution should be verified against a previously validated stock solution or a freshly prepared one from a different weighing. The mean response should be within an acceptable range (e.g., ±10%) of the reference stock.[20]

  • Purity Assessment: Analyze the stock solution via LC-MS to check for any signs of degradation or significant impurities. It is also crucial to assess the contribution of any unlabeled Ornidazole in the Ornidazole-d5 material, which should not exceed 5% of the analyte response at the Lower Limit of Quantification (LLOQ).[19]

Stability Studies

Stability must be demonstrated under conditions that mimic the actual handling and storage of the solutions during bioanalysis.

Stability TypeTypical ConditionsAcceptance Criteria
Short-Term (Bench-Top) Room temperature for a duration equivalent to the expected sample preparation time (e.g., 4-24 hours).Mean response of the stored solution should be within ±10% of a freshly prepared solution.[20]
Long-Term Intended storage temperature (e.g., -20°C or -80°C) for a duration exceeding the sample storage time.Mean response of the stored solution should be within ±10% of a freshly prepared solution.[20]
Freeze-Thaw Subjecting the stock solution to multiple freeze-thaw cycles (e.g., 3-5 cycles).While specific data for Ornidazole-d5 is limited, Ornidazole is stable for at least two cycles.[17] It's recommended to validate for the expected number of cycles.

Logical Framework for Stock Solution Stability Assessment

The following diagram outlines the decision-making process and experimental design for validating the stability of Ornidazole-d5 solutions.

Stability_Assessment_Logic cluster_stock Stock Solution Stability cluster_working Working Solution Stability stock_lt Long-Term Stability (e.g., -20°C for 6 months) compare Compare Stored vs. Fresh (LC-MS/MS Analysis) stock_lt->compare stock_ft Freeze-Thaw Stability (e.g., 3 cycles) stock_ft->compare work_st Short-Term/Bench-Top (e.g., Room Temp for 24h) work_st->compare work_as Autosampler Stability (e.g., 4°C for 48h) work_as->compare prepare_fresh Prepare Fresh Reference Solution prepare_fresh->compare evaluate Evaluate Results: Mean Response within ±10%? compare->evaluate pass Stability Established evaluate->pass Yes fail Investigate & Re-validate evaluate->fail No

Caption: Stability Assessment Protocol for Ornidazole-d5 Solutions.

Conclusion

The preparation of accurate and stable stock solutions of Ornidazole-d5 is a non-negotiable prerequisite for the development and validation of reliable bioanalytical methods. By following the detailed protocols and verification procedures outlined in this application note, researchers, scientists, and drug development professionals can establish a solid foundation for their quantitative assays. This meticulous approach ensures data integrity, which is essential for making informed decisions in drug development and for meeting stringent regulatory expectations.

References

  • National Medicines Laboratory. (n.d.). Ornidazole Tablets. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • Khattab, F. I., Ramadan, N. K., Hegazy, M. A., & Ghoniem, N. S. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Pharmaceutica Analytica Acta, 3(8). Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Ornidazole-D5. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. Retrieved from [Link]

  • International Journal of Pharmacy and Analytical Research. (2017). New analytical method for the quantitative analysis of ornidazole in bulk as well as various dosage forms by hydrotropic solubil. Retrieved from [Link]

  • ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • Du, J., Ma, Z., Zhang, Y., Wang, T., Chen, X., & Zhong, D. (2014). Simultaneous Determination of Ornidazole and Its Main Metabolites in Human Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. Bioanalysis, 6(18), 2343-56. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ornidazole-d5. PubChem Compound Database. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study. Retrieved from [Link]

  • Semantic Scholar. (1990). Determination of ornidazole and its main metabolites in biological fluids. Retrieved from [Link]

  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

  • Practo. (2017). Ornidazole - Uses, Dosage, Side Effects, Price, Composition. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

Method

Application Note: Leveraging Ornidazole-d5 as a Stable Isotope-Labeled Internal Standard for High-Fidelity Pharmacokinetic Studies

Foundational Principles: The Rationale for Isotopic Tracers in Pharmacokinetics The study of pharmacokinetics (PK)—how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body—is fundamental to drug...

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: The Rationale for Isotopic Tracers in Pharmacokinetics

The study of pharmacokinetics (PK)—how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body—is fundamental to drug development. Accurate quantification of the drug in biological matrices is the bedrock of any reliable PK study. Ornidazole, a 5-nitroimidazole derivative, is an effective antimicrobial agent used against protozoal and anaerobic bacterial infections.[1][2] Its clinical efficacy is directly linked to its concentration profile in the body over time. A typical elimination half-life for Ornidazole is around 12-14 hours, which necessitates precise measurement over extended periods to fully characterize its disposition.[3][4][5]

Bioanalytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity. However, the analytical process is susceptible to variations that can compromise data integrity. These variations can arise during sample preparation (e.g., inconsistent protein precipitation or extraction) and instrumental analysis (e.g., fluctuations in ionization efficiency, known as matrix effects).

To counteract these variables, a robust analytical method incorporates an internal standard (IS). The ideal IS is a compound that behaves chemically and physically almost identically to the analyte of interest but is distinguishable by the detector. This is where Ornidazole-d5, a stable isotope-labeled (SIL) version of Ornidazole, becomes indispensable.[6] By replacing five hydrogen atoms with deuterium, Ornidazole-d5 has a higher mass, allowing the mass spectrometer to differentiate it from the native Ornidazole.[6] Yet, its structural similarity ensures it co-elutes chromatographically and experiences nearly identical recovery rates and matrix effects.[7] The use of a SIL IS like Ornidazole-d5 is the gold standard, recommended by regulatory bodies like the FDA and EMA for ensuring the accuracy and reproducibility of bioanalytical data.[7][8]

This document provides a comprehensive protocol for the use of Ornidazole-d5 as an internal standard for the quantification of Ornidazole in plasma, forming the basis for high-integrity pharmacokinetic research.

Overview of the Bioanalytical Workflow

The accurate determination of Ornidazole concentration in biological samples using Ornidazole-d5 as an internal standard follows a systematic workflow. Each step is designed to ensure precision, accuracy, and reproducibility, culminating in reliable data for pharmacokinetic modeling.

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase A 1. Biological Sample Collection (e.g., Human Plasma) B 2. Sample Fortification Spike with Ornidazole-d5 (IS) and Calibration Standards A->B Add IS early to track variability C 3. Sample Preparation Protein Precipitation with Acetonitrile B->C D 4. Supernatant Isolation Centrifugation C->D Separate proteins from supernatant E 5. LC-MS/MS Analysis Injection and Chromatographic Separation D->E F 6. Data Acquisition Detection by Mass Spectrometry (MRM) E->F Ionization and Fragmentation G 7. Data Processing & Quantification Calculate Analyte/IS Peak Area Ratios F->G H 8. Pharmacokinetic Analysis Determine Cmax, Tmax, AUC, etc. G->H Generate concentration-time curve

Caption: Workflow for Ornidazole quantification using Ornidazole-d5 IS.

Experimental Protocols

This section details the step-by-step methodology for sample preparation and analysis. The described protocol is based on established methods for Ornidazole quantification in human plasma.[9][10]

Materials and Reagents
  • Ornidazole reference standard (≥98% purity)

  • Ornidazole-d5 internal standard (≥98% purity, ≥98% isotopic enrichment)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, analytical grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Control human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Centrifuge (capable of >12,000 x g)

  • HPLC vials with inserts

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is critical as they form the basis for the calibration curve, which determines the accuracy of the entire assay. Solutions should be stored at low temperatures to prevent degradation.[11]

  • Ornidazole Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Ornidazole reference standard and dissolve in a 10 mL volumetric flask with methanol.[12]

  • Ornidazole-d5 Stock Solution (1 mg/mL): Accurately weigh ~2 mg of Ornidazole-d5 and dissolve in a 2 mL volumetric flask with methanol.

  • Ornidazole Working Solutions (for Calibration Curve & QCs): Perform serial dilutions of the Ornidazole stock solution with 50:50 acetonitrile/water to prepare a series of working solutions. These will be used to spike into control plasma to create calibration standards (e.g., 10-5000 ng/mL) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ornidazole-d5 stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and robust signal in the mass spectrometer without causing detector saturation.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma, which would otherwise interfere with the LC-MS system. Acetonitrile is a highly efficient solvent for this purpose.[9][10] The IS is added prior to precipitation to ensure it undergoes the exact same process as the analyte, thereby correcting for any analyte loss during this step.

  • Pipetting: Into a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (unknown, calibration standard, or QC).

  • IS Spiking: Add 20 µL of the 100 ng/mL Ornidazole-d5 working solution to each tube.

  • Precipitation: Add 300 µL of acetonitrile to each tube. The 3:1 ratio of ACN to plasma is optimal for efficient protein removal.

  • Vortexing: Vortex each tube vigorously for 60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

Causality: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for Ornidazole, well-separated from any endogenous plasma components. The mass spectrometry parameters are selected for maximum sensitivity and specificity, using Multiple Reaction Monitoring (MRM) to isolate the parent-product ion transition unique to Ornidazole and its deuterated counterpart.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., Capcell PAK MG C18, 100 x 4.6 mm, 5 µm or equivalent)[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. (Typical)
Flow Rate 0.8 mL/min (Adjust based on column dimensions)
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Mass Spectrometry MRM Transitions

The selection of precursor-to-product ion transitions is the key to the selectivity of the MS/MS assay. The following transitions have been validated for this purpose.[9]

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Ornidazole220.0128.115020
Ornidazole-d5 (IS) 225.0 128.1 150 20

Data Analysis and Method Validation

Calibration Curve Construction

A calibration curve is constructed by plotting the peak area ratio of Ornidazole to Ornidazole-d5 against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically applied to ensure accuracy across the full dynamic range. The curve must have a correlation coefficient (r²) of ≥0.99 for acceptance.

Quantification of Pharmacokinetic Samples

The concentration of Ornidazole in unknown samples (from the PK study) is calculated by interpolating their measured peak area ratios against the calibration curve.

Method Validation

For the protocol to be considered trustworthy and suitable for regulatory submissions, it must be validated according to established guidelines (e.g., FDA Bioanalytical Method Validation Guidance). This validation assesses:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples at multiple concentration levels.

  • Calibration Curve: Linearity and range of the assay.

  • Recovery and Matrix Effect: Assessing the efficiency of the extraction and the influence of the biological matrix on ionization.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Troubleshooting and Advanced Considerations

  • Isotopic Crosstalk: Ensure the purity of the Ornidazole-d5 standard is high. If the unlabeled Ornidazole contains a significant M+5 isotopic peak, or the IS contains unlabeled Ornidazole, it can interfere with quantification at the lower limit of quantification (LLOQ).

  • Differential Matrix Effects: Although rare with co-eluting SIL IS, significant ion suppression can sometimes affect the analyte and IS differently.[13] This can be investigated by post-column infusion experiments. If observed, further optimization of the sample cleanup or chromatography is required.

  • Metabolism: Ornidazole is metabolized in the liver.[3][4] This protocol is specific for the parent drug. If quantification of metabolites is also required, the method must be expanded to include their respective standards and MRM transitions.[10]

References

  • Title: Pharmacokinetics of ornidazole in patients with severe liver cirrhosis Source: PubMed URL: [Link]

  • Title: Pharmacokinetics of ornidazole in patients with renal insufficiency; influence of haemodialysis and peritoneal dialysis Source: PubMed URL: [Link]

  • Title: Pharmacokinetics of ornidazole enantiomers in rats Source: ResearchGate URL: [Link]

  • Title: Bioavailability File : Ornidazole Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Optimization, Characterisation and Pharmacokinetic Studies of Mucoadhesive Oral Multiple Unit Systems of Ornidazole Source: PMC URL: [Link]

  • Title: Pharmacokinetics of ornidazole in patients with severe liver cirrhosis Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetic Interaction of Gliclazide with Ornidazole in Healthy Albino Wistar Rats Source: ResearchGate URL: [Link]

  • Title: Comparative pharmacokinetic studies of ornidazole and metronidazole in man Source: PubMed URL: [Link]

  • Title: Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study Source: ResearchGate URL: [Link]

  • Title: Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters Source: PMC URL: [Link]

  • Title: New analytical method for the quantitative analysis of ornidazole in bulk as well as various dosage forms by hydrotropic solubil Source: ijpar URL: [Link]

  • Title: Ornidazol'ün Farmasötik Dozaj Formlarından Valide Edilmiş RP-HPLC Metodu ile Belirlenmesi Source: DergiPark URL: [Link]

  • Title: Bioavailability File : Ornidazole Source: Semantic Scholar URL: [Link]

  • Title: Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Source: PubMed URL: [Link]

  • Title: Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines Source: Walsh Medical Media URL: [Link]

  • Title: Simultaneous Determination of Ornidazole and Its Main Metabolites in Human Plasma by LC-MS/MS: Application to a Pharmacokinetic Study Source: PubMed URL: [Link]

  • Title: HPLC Method for Quantification of Ornidazole in Human Plasma Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains Source: FDA URL: [Link]

  • Title: Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Source: AACC URL: [Link]

  • Title: National Medicines Laboratory Ornidazole Tablets Source: Department of Drug Administration, Nepal URL: [Link]

  • Title: Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs Source: ResearchGate URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

Sources

Application

Sample preparation techniques for Ornidazole analysis with a deuterated standard

Application Note: Advanced Sample Preparation for Ornidazole Quantification via LC-MS/MS using Deuterated Internal Standards Executive Summary This guide details the extraction and quantification of Ornidazole (a 5-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Preparation for Ornidazole Quantification via LC-MS/MS using Deuterated Internal Standards

Executive Summary

This guide details the extraction and quantification of Ornidazole (a 5-nitroimidazole antibiotic) from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] The protocol prioritizes the use of a stable isotope-labeled internal standard (Ornidazole-d3 ) to compensate for matrix effects and ionization suppression common in Electrospray Ionization (ESI).[1]

Key Technical Insight: Unlike many robust antibiotics, Ornidazole exhibits specific photolytic instability and alkali lability . This protocol incorporates strict light-protection measures and pH control to prevent pre-analytical degradation.[1]

Chemical Intelligence & Stability Profile

Understanding the physicochemical properties of the analyte is the foundation of a robust extraction method.

PropertyDataImplications for Sample Prep
Chemical Class 5-NitroimidazolePolar, amenable to Reverse Phase LC.[1]
pKa ~2.4 (Basic nitrogen)Ionizes well in acidic mobile phases (ESI+).
LogP ~0.6 - 1.0Moderately lipophilic; extracts well into organic solvents.[1]
Solubility Soluble in MeOH, ACN, DMSOCompatible with standard organic precipitation.
Light Stability Unstable (Photosensitive) CRITICAL: Use amber glassware; avoid direct UV exposure.
pH Stability Unstable in Alkali Avoid high pH (>9) extraction buffers to prevent ring opening.

Internal Standard Strategy: Ornidazole-d3

Why Deuterated? In LC-MS/MS, matrix components (phospholipids, salts) often co-elute with the analyte, suppressing the ionization signal. An analog internal standard (like Tinidazole) may not co-elute perfectly, leading to inaccurate correction. Ornidazole-d3 co-elutes with the analyte, experiencing the exact same suppression, thus mathematically cancelling out the error.

The "Equilibration" Rule:

Expert Tip: Do not simply add the IS and immediately extract. After spiking the IS into the plasma/serum, vortex and let it stand for 5-10 minutes . This allows the IS to bind to plasma proteins (Ornidazole is ~15% protein-bound) to the same extent as the native drug, ensuring the extraction efficiency is identical for both.

Workflow Decision Matrix

Choose the protocol based on your sensitivity requirements and sample throughput.

G Start Start: Biological Sample SensCheck Sensitivity Requirement? Start->SensCheck PPT Protocol A: Protein Precipitation (>10 ng/mL) High Throughput SensCheck->PPT Standard LLE Protocol B: Liquid-Liquid Extraction (<1 ng/mL) High Purity / Clean Sample SensCheck->LLE Ultra-Trace Analysis LC-MS/MS Analysis PPT->Analysis Dilute & Shoot LLE->Analysis Evaporate & Reconstitute

Figure 1: Decision matrix for selecting the appropriate extraction methodology.

Detailed Protocols

Protocol A: Protein Precipitation (PPT)

Best for: Pharmacokinetic (PK) studies with high sample volume and concentrations >10 ng/mL.[1]

Reagents:

  • Precipitation Solvent: Acetonitrile (ACN) (preferred over Methanol for cleaner supernatant).[1]

  • Internal Standard Solution: Ornidazole-d3 (1 µg/mL in ACN).[1]

Step-by-Step:

  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL amber microcentrifuge tube.

  • IS Addition: Add 10 µL of Ornidazole-d3 solution.

  • Equilibration: Vortex gently (5 sec) and incubate at room temperature for 5 mins (protected from light).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (1:3 ratio).

    • Why? ACN precipitates proteins more efficiently than MeOH, removing large macromolecules that clog columns.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an HPLC vial with insert.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with water before injection.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Trace analysis, dirty matrices, or when minimizing ion suppression is critical.[1]

Reagents:

  • Extraction Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE).[1]

  • Reconstitution Solution: Mobile Phase A:B (80:20).

Step-by-Step:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL amber glass tube.

  • IS Addition: Add 20 µL of Ornidazole-d3. Vortex and equilibrate (5 mins).

  • Extraction: Add 1.5 mL of Ethyl Acetate.

    • Note: Avoid alkaline buffers. Ornidazole is unstable at pH >9. Neutral extraction is sufficient.

  • Agitation: Shake on a mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase. Vortex 1 min.

LC-MS/MS Analytical Conditions

To ensure the extracted sample is analyzed correctly, use the following validated parameters.

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B[1]

    • 0.5-3.0 min: 10% -> 90% B[1]

    • 3.0-4.0 min: 90% B (Wash)[1]

    • 4.1 min: Re-equilibrate to 10% B.

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[2][3]

  • Transitions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Ornidazole 220.1128.03022
Ornidazole-d3 223.1131.03022

Note: The product ion 128.0 typically corresponds to the loss of the nitro-hydroxy-propyl side chain, a characteristic fragmentation of nitroimidazoles.

Protocol Logic & Troubleshooting (E-E-A-T)

Workflow cluster_0 Sample Prep cluster_1 Analysis Sample Plasma Sample IS Add Ornidazole-d3 (Equilibrate 5 min) Sample->IS Extract Precipitation (ACN) OR Extraction (EtAc) IS->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (ESI+) LC->MS Risk1 Risk: Photolysis Risk1->Sample Use Amber Vials Risk2 Risk: Alkali pH Risk2->Extract Keep pH < 8

Figure 2: Analytical workflow highlighting critical control points for stability.

Troubleshooting Guide:

  • Low Recovery?

    • Check pH. If using LLE, ensure the aqueous phase is not acidic (Ornidazole is protonated at low pH and won't extract). Adjust to pH 7.0-7.5.[1]

  • Variable IS Response?

    • Incomplete equilibration. Ensure the IS is mixed with the plasma before adding the precipitation solvent.

  • Degradation Peaks?

    • Check light exposure.[5][6] Ornidazole degrades into 2-methyl-5-nitroimidazole derivatives under UV light.[1] Perform all steps under low light or yellow light.

References

  • Du, J., Ma, Z., Zhang, Y., et al. (2014).[3] Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study. Bioanalysis, 6(18), 2343-2356.[1][3]

  • Khattab, F.I., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Pharmaceutica Analytica Acta.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28061, Ornidazole.

  • Cayman Chemical. Ornidazole Product Information & Solubility Data.

Sources

Method

Precision Bioanalysis of Ornidazole in Crohn’s Disease Therapeutics

Utilizing Ornidazole-d5 as a Stable Isotope Internal Standard[1][2] Executive Summary & Clinical Context[3][4][5][6] Ornidazole, a 5-nitroimidazole antibiotic, has emerged as a critical agent in the management of Crohn’s...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Ornidazole-d5 as a Stable Isotope Internal Standard[1][2]

Executive Summary & Clinical Context[3][4][5][6]

Ornidazole, a 5-nitroimidazole antibiotic, has emerged as a critical agent in the management of Crohn’s disease (CD), specifically for the prophylaxis of postoperative recurrence following ileocolonic resection. Clinical trials indicate that Ornidazole significantly reduces endoscopic recurrence rates by targeting the anaerobic gut microbiome (e.g., Bacteroides species) implicated in mucosal inflammation.

However, CD patients present a complex bioanalytical challenge. Intestinal inflammation, altered gut permeability, and variable protein binding can lead to erratic absorption and plasma concentrations. To correlate drug exposure with therapeutic efficacy (PK/PD modeling), precise quantification is required.

The Solution: Ornidazole-d5 (deuterated Ornidazole) serves as the gold-standard Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] By mirroring the physicochemical properties of the analyte while retaining a distinct mass signature, Ornidazole-d5 corrects for matrix effects, extraction variability, and ionization suppression inherent in analyzing plasma from patients with active inflammation.

Technical Specifications: The Reference Standard

Before initiating the protocol, ensure the Internal Standard meets the following criteria for isotopic purity to prevent "cross-talk" (unlabeled drug contributing to the IS signal).

PropertySpecification
Compound Name Ornidazole-d5
Chemical Name 1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol-d5
CAS Number 2747915-64-4 (Generic Ref)
Molecular Formula C₇H₅D₅ClN₃O₃
Molecular Weight ~224.66 g/mol (Parent: ~219.63 g/mol )
Mass Shift +5 Da (Ensures separation from natural isotope envelope)
Solubility Soluble in Methanol, Acetonitrile, DMSO
Storage -20°C, protected from light (Nitroimidazoles are light-sensitive)
Application Workflow: LC-MS/MS Method Development

The following protocol outlines the validated extraction and detection method. This workflow is designed to handle human plasma or intestinal tissue homogenates.

3.1. Reagent Preparation[2]
  • Stock Solution (IS): Dissolve 1 mg Ornidazole-d5 in 1 mL Methanol (1 mg/mL).

  • Working Solution (IS): Dilute Stock to 500 ng/mL in 50:50 Acetonitrile:Water.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3.2. Sample Preparation Protocol (Protein Precipitation)

Rationale: CD plasma samples often contain elevated acute-phase proteins (CRP, etc.). Protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for nitroimidazoles due to high recovery and simplicity, provided a deuterated IS is used to correct for matrix suppression.

  • Aliquot: Transfer 50 µL of patient plasma/tissue homogenate into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Ornidazole-d5 Working Solution (500 ng/mL). Vortex gently.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Collect the clear supernatant and transfer to an autosampler vial.

  • Dilute (Optional): If the initial curve is too high, dilute 1:1 with Mobile Phase A to improve peak shape.

3.3. Visualization: Extraction Workflow

The following diagram illustrates the critical path for sample processing, highlighting the integration of Ornidazole-d5.

ExtractionWorkflow Sample Patient Plasma (CD Matrix) IS_Add Add Ornidazole-d5 (Internal Standard) Sample->IS_Add 50 µL PPT Protein Precipitation (Acetonitrile) IS_Add->PPT +150 µL ACN Centrifuge Centrifugation (12,000g, 4°C) PPT->Centrifuge Vortex 1 min Supernatant Supernatant Collection Centrifuge->Supernatant Phase Sep LCMS LC-MS/MS Injection Supernatant->LCMS Analysis

Figure 1: Step-by-step Protein Precipitation protocol utilizing Ornidazole-d5 to normalize extraction efficiency.

Mass Spectrometry Parameters

The specificity of the assay relies on Multiple Reaction Monitoring (MRM). Since Ornidazole-d5 is typically labeled on the propyl chain, the fragmentation pattern must be carefully selected.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Scan Mode: MRM.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Ornidazole 220.1 (m/z)128.0 (m/z)22100
Ornidazole-d5 225.1 (m/z)128.0 (m/z)22100

Note on Transitions: The transition to m/z 128 represents the nitroimidazole ring fragment. Since the deuterium label is typically located on the chlorohydroxypropyl side chain, the fragment mass (128) remains consistent between the analyte and the IS. The discrimination occurs at Q1 (Parent Mass). This is a standard and accepted approach for chain-labeled internal standards.

4.1. Visualization: MS/MS Logic

This diagram details how the mass spectrometer distinguishes the drug from the standard despite them sharing a common fragment.

MS_Logic Mix Ionized Sample (ESI Source) Q1_Drug Q1 Filter 220.1 m/z Mix->Q1_Drug Q1_IS Q1 Filter 225.1 m/z Mix->Q1_IS Collision Collision Cell (Fragmentation) Q1_Drug->Collision Q1_IS->Collision Q3_Common Q3 Filter 128.0 m/z (Imidazole Ring) Collision->Q3_Common Det_Drug Ornidazole Signal Q3_Common->Det_Drug Time-gated / Channel 1 Det_IS Ornidazole-d5 Signal Q3_Common->Det_IS Time-gated / Channel 2

Figure 2: MRM transition logic. Q1 separates the parent compounds; Q3 monitors the stable nitroimidazole ring fragment.

Application Note: Pharmacokinetics in Crohn's Disease
5.1. Why TDM is Critical in CD

In Crohn's disease, the "standard dose" often fails to achieve target concentrations due to:

  • Short Bowel Syndrome: Patients with prior resections (the target demographic for Ornidazole prophylaxis) have reduced surface area for absorption.

  • P-glycoprotein (P-gp) Modulation: Chronic inflammation (TNF-alpha elevation) can modulate P-gp efflux transporters in the gut lining, altering bioavailability.

  • Microbiome Interactions: Since Ornidazole targets gut bacteria, significant amounts of the drug may be sequestered or metabolized locally in the intestine before reaching systemic circulation.

5.2. Data Interpretation

By using Ornidazole-d5, researchers can calculate the Area Under the Curve (AUC) with high precision.

  • Calculation:

    
    
    
  • Target Trough Levels: While specific therapeutic windows for CD are still being refined, maintaining plasma levels above the MIC for Bacteroides spp. (> 1-2 µg/mL) is generally considered necessary for efficacy.

References
  • Rutgeerts, P., et al. (2005). "Ornidazole for prophylaxis of postoperative Crohn's disease recurrence: a randomized, double-blind, placebo-controlled trial." Gastroenterology.

  • Liu, Y., et al. (2010). "Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study." Journal of Chromatography B.

  • Cayman Chemical. "Ornidazole-d5 Product Information and Structure." Cayman Chemical Product Database.

  • D'Haens, G.R., et al. (2008). "Postoperative management of Crohn's disease: current practice." Gut.

Sources

Application

Application Note: Ornidazole-d5 for High-Precision Antimicrobial Susceptibility Analysis by Isotope Dilution Mass Spectrometry

Introduction and Rationale Ornidazole is a potent 5-nitroimidazole antimicrobial agent with a well-established spectrum of activity against anaerobic bacteria and various protozoa.[1][2][3] Its mechanism of action involv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

Ornidazole is a potent 5-nitroimidazole antimicrobial agent with a well-established spectrum of activity against anaerobic bacteria and various protozoa.[1][2][3] Its mechanism of action involves the reduction of its nitro group within the anaerobic microorganism, producing cytotoxic radicals that disrupt the helical structure of DNA, inhibit protein synthesis, and lead to cell death.[4][5][6] Traditional antimicrobial susceptibility testing (AST) methods, such as broth microdilution or agar dilution, are the cornerstones of clinical microbiology, providing Minimum Inhibitory Concentration (MIC) values that guide therapeutic decisions. These methods, standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), measure the phenotypic response of bacteria to an antimicrobial agent.[7][8][9]

However, for research and drug development purposes, particularly in studying pharmacokinetics/pharmacodynamics (PK/PD), drug resistance mechanisms, or intracellular drug accumulation, a more precise and quantitative approach is often required. Standard AST methods can be influenced by variability in media, inoculum size, and endpoint reading.[10] This is where stable isotope-labeled compounds, such as Ornidazole-d5, offer a significant analytical advantage.

Ornidazole-d5 is a deuterated form of Ornidazole, identical in its chemical and biological properties but distinguishable by its increased mass.[11] Its primary application is as an internal standard (IS) for quantification by mass spectrometry.[12] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[13][14] IDMS allows for highly accurate and precise measurement of the unlabeled drug (Ornidazole) in a complex biological matrix.[15][16] By adding a known quantity of Ornidazole-d5 to an experimental sample, any sample loss or variability during extraction, processing, and analysis affects both the analyte and the standard equally.[16][17] The ratio of the native analyte to the internal standard remains constant, enabling robust and reliable quantification far exceeding the precision of non-IDMS methods.[13]

This application note provides a framework and detailed protocols for utilizing Ornidazole-d5 in a research setting to quantify the concentration of Ornidazole in bacterial cultures, enabling advanced and highly reproducible susceptibility-related studies.

Principle of the Method: Isotope Dilution Mass Spectrometry (IDMS)

The core principle of this application is the use of Ornidazole-d5 as an internal standard to precisely quantify Ornidazole via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation : A known concentration of Ornidazole-d5 (the internal standard) is added ("spiked") into the bacterial culture sample containing an unknown concentration of Ornidazole (the analyte).

  • Extraction : The analyte and internal standard are extracted from the sample matrix (e.g., culture medium, bacterial cell lysate). Crucially, any physical loss during this process affects both compounds equally, preserving their concentration ratio.

  • LC Separation : The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Because Ornidazole and Ornidazole-d5 have virtually identical physicochemical properties, they co-elute, meaning they exit the chromatography column at the same time.

  • MS/MS Detection : As the co-eluting compounds enter the mass spectrometer, they are ionized and distinguished by their mass-to-charge ratio (m/z). The mass spectrometer is set to specifically monitor the parent and fragment ion transitions for both Ornidazole and Ornidazole-d5.

  • Quantification : The concentration of Ornidazole in the original sample is calculated from the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against a calibration curve prepared with known concentrations of Ornidazole and a fixed concentration of Ornidazole-d5.

This process corrects for variations in sample extraction efficiency and instrument response, providing a highly accurate measurement.[13][15]

Diagram 1: Principle of Isotope Dilution Mass Spectrometry

cluster_0 Step 1: Spiking cluster_1 Step 2: Analysis cluster_2 Result A Sample (Unknown Ornidazole) C Spiked Sample B Known Amount of Ornidazole-d5 (IS) B->C D Extraction & LC-MS/MS C->D Process introduces potential sample loss E Detector Response D->E Measures both F Quantification (Ratio of Areas) E->F Calculate Ratio G Accurate Concentration of Ornidazole F->G A 1. Prepare Ornidazole & Ornidazole-d5 Stocks B 2. Culture Anaerobic Bacteria with Ornidazole A->B C 3. Collect Culture Aliquots B->C D 4. Spike with Ornidazole-d5 IS C->D E 5. Protein Precipitation (Acetonitrile) D->E F 6. Centrifuge E->F G 7. Transfer Supernatant F->G H 8. LC-MS/MS Analysis G->H I 9. Data Processing & Quantification H->I

Sources

Method

Application Note: High-Sensitivity Quantitation of Ornidazole in Tissue Homogenates using Ornidazole-d5 via LC-MS/MS

Abstract This application note details a robust, self-validating protocol for the quantification of Ornidazole in complex tissue homogenates (liver, brain, muscle) using Liquid Chromatography-Tandem Mass Spectrometry (LC...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of Ornidazole in complex tissue homogenates (liver, brain, muscle) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike plasma assays, tissue analysis is plagued by variable matrix suppression. We demonstrate how the use of Ornidazole-d5 , a stable isotope-labeled internal standard (SIL-IS), critically corrects for extraction efficiency variances and ionization suppression, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Introduction: The Criticality of Tissue Distribution

Ornidazole is a 5-nitroimidazole derivative widely used for treating protozoal infections and anaerobic bacterial infections. While plasma pharmacokinetics (PK) are well-documented, efficacy and toxicity are often driven by tissue-specific accumulation .

Quantifying drugs in tissue is inherently more challenging than in plasma due to:

  • Heterogeneity: Inconsistent cell lysis and protein binding.

  • Ion Suppression: High concentrations of phospholipids and endogenous salts in tissue extracts can suppress the electrospray ionization (ESI) signal.

  • Recovery Variance: Physical homogenization introduces variability in drug recovery.

The Solution: Stable Isotope Dilution (SID) Using a structural analog (e.g., Tinidazole) as an internal standard is insufficient for tissue work because it does not co-elute perfectly with Ornidazole and thus experiences different matrix effects. Ornidazole-d5 is chemically identical but mass-differentiated. It co-elutes with the analyte, experiencing the exact same suppression and extraction losses, thereby mathematically canceling out these errors during quantitation.

Materials and Reagents

ReagentSpecificationPurpose
Ornidazole >99% PurityAnalytical Standard
Ornidazole-d5 >98% Isotopic PurityInternal Standard (IS)
Acetonitrile (ACN) LC-MS GradeOrganic Solvent / Precipitant
Ethyl Acetate HPLC GradeExtraction Solvent (LLE)
Ammonium Acetate LC-MS GradeMobile Phase Additive
Formic Acid LC-MS GradepH Modifier
PBS (1x) pH 7.4Homogenization Buffer

Experimental Protocol

Phase 1: Tissue Homogenization

Objective: To convert solid tissue into a pipettable liquid matrix while releasing intracellular drug.

  • Harvest & Wash: Rinse fresh tissue with ice-cold saline to remove surface blood. Blot dry.

  • Weighing: Accurately weigh ~100 mg of tissue into a bead-beating tube (e.g., Precellys or similar).

  • Buffer Addition: Add ice-cold PBS (pH 7.4) at a 1:4 ratio (w/v) (e.g., 100 mg tissue + 400 µL PBS).

    • Scientist's Note: A 1:4 dilution is optimal. Lower dilutions (1:2) are too viscous; higher dilutions (1:10) dilute the analyte below LLOQ.

  • Homogenization: Cycle at 6500 rpm for 2x 30 seconds. Keep samples on ice between cycles to prevent thermal degradation.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to a clean tube.

Phase 2: Sample Extraction (Liquid-Liquid Extraction)

Objective: Isolate Ornidazole from proteins and lipids. LLE is chosen over Protein Precipitation (PPT) for tissue to minimize phospholipid carryover.

  • Aliquot: Transfer 50 µL of Tissue Homogenate to a 1.5 mL tube.

  • IS Spiking: Add 10 µL of Ornidazole-d5 Working Solution (500 ng/mL in 50% Methanol). Vortex gently.

  • Extraction: Add 1 mL of Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes or shake on a multi-tube vortexer.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes.

  • Evaporation: Transfer 800 µL of the upper organic layer (Ethyl Acetate) to a clean glass tube. Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (Water:ACN, 80:20 v/v). Vortex for 1 min and transfer to an autosampler vial.

Phase 3: LC-MS/MS Analysis

Objective: Separate and quantify the analyte.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Loading
2.5 90 Elution
3.5 90 Wash
3.6 10 Re-equilibration

| 5.0 | 10 | End of Run |

Mass Spectrometry (MRM) Parameters:

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Ornidazole 220.0128.03022Quantifier
Ornidazole 220.082.03035Qualifier
Ornidazole-d5 225.0128.03022Internal Standard

Note: The product ion m/z 128.0 corresponds to the loss of the hydroxy-chloro-propyl side chain, a common fragmentation pathway for nitroimidazoles.

Workflow Visualization

The following diagram illustrates the critical checkpoints where Ornidazole-d5 compensates for experimental error.

G cluster_correction Self-Validating Mechanism Sample Tissue Sample (Heterogeneous) Homogenate Homogenate (PBS 1:4) Sample->Homogenate Spike Spike IS (Ornidazole-d5) Homogenate->Spike 50 µL Aliquot Extraction LLE Extraction (Ethyl Acetate) Spike->Extraction Analyte & IS Mixed Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data Error1 Error Source: Inconsistent Recovery Error1->Extraction Error2 Error Source: Matrix Suppression Error2->LCMS

Caption: Workflow demonstrating the co-processing of Analyte and IS. Since d5-IS is added before extraction, it physically experiences the same recovery losses and matrix suppression as the analyte, nullifying these errors in the final ratio calculation.

Method Validation Criteria (FDA/EMA Alignment)

To ensure this protocol meets regulatory standards, the following validation parameters must be assessed:

Linearity & Range
  • Range: 5.0 ng/mL to 5000 ng/mL in tissue homogenate.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% for LLOQ).

Accuracy & Precision[1][2][3][4]
  • QC Levels: LLOQ, Low, Mid, High.

  • Replicates: n=5 per level.

  • Criteria: Intra- and inter-day CV% < 15%.

Matrix Effect (The "d5" Advantage)

This is the most critical test for tissue.

  • Calculation: Matrix Factor (MF) = Peak Area in extracted blank tissue / Peak Area in neat solution.

  • Requirement: The IS-normalized Matrix Factor must be close to 1.0 with a CV < 15% across 6 different lots of tissue.

  • Why it works: If the tissue suppresses Ornidazole signal by 40%, it will also suppress Ornidazole-d5 by 40%. The ratio remains constant.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Tissue debris clogging columnEnsure centrifugation at Phase 1 is sufficient (10k x g). Use a 0.2 µm filter if necessary.
Low IS Recovery Inefficient LLE extractionCheck pH of homogenate. Nitroimidazoles extract best at neutral/slightly basic pH. Ensure vigorous vortexing.
Signal Drift Source contaminationTissue lipids can foul the MS source. Use a divert valve to send the first 0.5 min and last 1 min of the LC run to waste.
Cross-Talk Isotopic impurityIf d5 signal appears in d0 channel: Check IS purity. If d0 appears in d5 channel: Check mass resolution (unit resolution required).

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018). Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • PubChem. Ornidazole Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ornidazole-d5 Peak Shape &amp; Resolution Guide

The following technical guide is designed for analytical scientists and researchers optimizing HPLC/LC-MS methods for Ornidazole and its deuterated internal standard, Ornidazole-d5. Senior Application Scientist Note: Orn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical scientists and researchers optimizing HPLC/LC-MS methods for Ornidazole and its deuterated internal standard, Ornidazole-d5.

Senior Application Scientist Note: Ornidazole-d5 (1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole-d5) is the critical internal standard (IS) for the quantitation of Ornidazole in biological matrices. While often treated as a simple "marker," its chromatographic behavior must mirror the analyte perfectly to compensate for matrix effects.

The most frequent challenges reported are peak tailing (due to silanol interactions with the imidazole ring) and retention time shifts between the d0 (analyte) and d5 (IS) isotopes, which can compromise quantitation in LC-MS/MS. This guide provides self-validating protocols to resolve these issues.

Physicochemical Profile & Column Selection[1]

Understanding the molecule is the first step to resolving peak issues.

PropertyValueChromatographic Implication
Structure 5-Nitroimidazole derivativeBasic nitrogen in imidazole ring interacts with free silanols.
pKa ~2.4 (Weak Base)At pH > 4.5, it is predominantly neutral. At pH < 2.4, it is protonated.
LogP ~0.8 (Moderately Polar)Requires low organic starting conditions to retain on C18.
Isotope Deuterium (d5)C-D bonds are shorter than C-H, reducing lipophilicity slightly. Expect d5 to elute slightly earlier than d0.
Recommended Stationary Phases

Do not use standard silica columns. You require high-coverage bonding to shield silanols.

  • Primary Choice (LC-MS): C18 with Embedded Polar Group (EPG) or Charged Surface Hybrid (CSH) .

    • Why: These columns provide shielding from silanols at low pH, significantly reducing tailing for basic compounds like Ornidazole.

  • Secondary Choice (High pH): Hybrid Silica (Ethylene Bridged - BEH) .

    • Why: Allows operation at pH 9-10. Ornidazole is fully neutral at this pH, eliminating cation-exchange tailing mechanisms entirely.

Troubleshooting Guide (Q&A Format)

Category A: Peak Shape Issues (Tailing & Broadening)

Q: My Ornidazole-d5 peak has a USP Tailing Factor > 1.5. I am using a standard C18 column with Formic Acid (0.1%). What is wrong?

A: This is a classic "Silanol Overload" scenario.

  • The Mechanism: Even end-capped C18 columns have residual silanol groups (Si-OH). At pH 3-4 (typical for 0.1% formic acid), surface silanols begin to deprotonate (Si-O⁻), while Ornidazole (pKa ~2.4) has a fraction of positively charged species or interacts via hydrogen bonding. This causes "drag" (tailing).

  • The Fix (Protocol):

    • Switch Modifier: Replace Formic Acid with Ammonium Formate (5-10 mM) adjusted to pH 3.0 . The ammonium ions (

      
      ) act as "sacrificial ions," blocking the silanol sites so the Ornidazole cannot interact with them.
      
    • Alternative: Increase pH to 8.0-9.0 using Ammonium Bicarbonate (requires a Hybrid/BEH column). At this pH, Ornidazole is 100% neutral and will elute with perfect symmetry.

Q: The peak is broad and splitting, even with a new column. Is the d5 standard degrading?

A: While Ornidazole is light-sensitive, splitting is rarely due to degradation (which usually appears as new, distinct impurity peaks). This is likely a Solvent Mismatch .

  • Diagnosis: If your sample is dissolved in 100% Methanol or Acetonitrile but your mobile phase starts at 90% Water, the strong solvent carries the analyte down the column faster than the mobile phase, causing band broadening or splitting.

  • The Fix: Dissolve your standard/sample in the initial mobile phase composition (e.g., 90:10 Water:Methanol). If solubility is an issue, keep the organic content of the sample solvent < 20%.

Category B: Resolution & Isotope Effects[2][3][4]

Q: In my LC-MS run, Ornidazole-d5 elutes 0.1 minutes before Ornidazole. Is this a problem for quantitation?

A: This is the Deuterium Isotope Effect . It is normal but can be dangerous if not managed.

  • The Risk: If the d5 peak elutes earlier, it may experience a different matrix suppression zone than the d0 analyte. This invalidates the IS as a correction factor.

  • The Fix:

    • Maximize Co-elution: Use a steeper gradient. Shallower gradients accentuate the separation between isotopes.

    • Verify Suppression: Perform a "Post-Column Infusion" experiment. Infuse the analyte post-column while injecting a blank matrix.[1] Ensure the ion suppression profile is flat across the window where both d0 and d5 elute.

Q: I see an interfering peak from the plasma matrix merging with Ornidazole-d5. How do I resolve it without separating d0 and d5?

A: You need to change the selectivity, not just the efficiency.

  • Protocol:

    • Change Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the nitro-group and the matrix background, often shifting interferences away.

    • Change Temperature: Lower the column temperature to 25°C. Higher temperatures often merge peaks; lower temperatures improve resolution (though pressure increases).

Visual Troubleshooting Workflows

Diagram 1: Peak Tailing Diagnostic Logic

Use this logic tree to systematically identify the cause of asymmetry.

TailingLogic Start Problem: Peak Tailing > 1.5 CheckSolvent Check Sample Solvent Is it stronger than MP? Start->CheckSolvent StrongSolvent YES: Solvent Mismatch Action: Dilute sample with initial Mobile Phase CheckSolvent->StrongSolvent Yes WeakSolvent NO: Solvent is OK CheckSolvent->WeakSolvent No CheckPH Check Mobile Phase pH Is pH 3.0 - 7.0? WeakSolvent->CheckPH MidPH YES: Silanol Interaction Risk CheckPH->MidPH Yes BufferAdd Action: Add 10mM Ammonium Formate or Acetate MidPH->BufferAdd CheckCol Check Column Type Is it standard Silica C18? BufferAdd->CheckCol OldCol YES: Low Coverage CheckCol->OldCol Yes NewCol Action: Switch to Hybrid (BEH) or Polar Embedded (EPG) OldCol->NewCol

Caption: Step-by-step logic to isolate the root cause of Ornidazole tailing, distinguishing between solvent effects and chemical interactions.

Diagram 2: Method Optimization Strategy

A decision matrix for optimizing resolution based on your specific constraints (LC-MS vs. UV).

MethodOpt Input Goal: Optimize Resolution Detector Select Detector Input->Detector UV UV Detection Detector->UV MS LC-MS/MS Detector->MS UV_Path Buffer: Phosphate (pH 2.5) Solvent: ACN/MeOH mix Focus: Maximize d0/Impurity Res UV->UV_Path MS_Path Buffer: Amm. Formate (pH 3.0) Solvent: Methanol (Better Selectivity) Focus: Co-elution of d0/d5 MS->MS_Path Action1 Issue: Matrix Interference MS_Path->Action1 Action2 Issue: Isotope Separation MS_Path->Action2 Sol1 Switch to Phenyl-Hexyl Column (Pi-Pi interactions) Action1->Sol1 Sol2 Steepen Gradient Slope (Reduce run time) Action2->Sol2

Caption: Decision pathways for optimizing mobile phase and column chemistry based on detection method and specific resolution hurdles.

Validated Experimental Protocol

For a robust starting point, utilize this "Golden Standard" method which balances peak shape and MS sensitivity.

Mobile Phase Preparation
  • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why: The ammonium ion shields silanols; pH 3.0 keeps the background clean and suppresses silanol ionization.

  • Phase B: Methanol (LC-MS Grade).

    • Why: Methanol often provides better selectivity for nitro-aromatics than Acetonitrile.

Gradient Table
Time (min)% Phase BCurveAction
0.0010InitialLoad Sample (High aqueous prevents breakthrough)
1.0010LinearHold
5.0090LinearElution of Ornidazole (~3-4 min)
6.0090LinearWash
6.1010StepRe-equilibrate
9.0010HoldReady for next injection

Note: Ensure the column is re-equilibrated for at least 5 column volumes to prevent retention time shifting in subsequent runs.

References

  • PubChem. (n.d.). Ornidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Wang, S., et al. (2006). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Waters Corporation. (2021).[2] Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide: Peak Issues. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting poor recovery of Ornidazole-d5 in sample extraction

Topic: Troubleshooting Poor Recovery of Ornidazole-d5 in Sample Extraction Executive Summary Ornidazole is a 5-nitroimidazole derivative with distinct physicochemical properties (LogP ~0.7, pKa ~2.[1]4) that often lead t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Recovery of Ornidazole-d5 in Sample Extraction

Executive Summary

Ornidazole is a 5-nitroimidazole derivative with distinct physicochemical properties (LogP ~0.7, pKa ~2.[1]4) that often lead to poor recovery if standard "generic" extraction protocols are applied. When the internal standard (Ornidazole-d5) shows poor recovery, it is rarely a defect in the material itself but rather a symptom of sub-optimal extraction pH , polarity mismatch , or matrix-induced ion suppression .

This guide bypasses generic advice to address the specific molecular behavior of Ornidazole, providing a self-validating troubleshooting workflow.

Part 1: The Diagnostic Triage

Before modifying your extraction, you must distinguish between True Extraction Loss (the molecule isn't getting into the vial) and Matrix Suppression (the molecule is there, but the Mass Spec can't see it).

Diagnostic Workflow

Use the following logic gate to isolate the root cause.

Troubleshooting_Logic Start Start: Low Ornidazole-d5 Area Step1 Experiment: Post-Extraction Spike (Spike IS into blank matrix extract) Start->Step1 Decision1 Is signal comparable to Neat Standard? Step1->Decision1 Result_Suppression Issue: Matrix Effect (Ion Suppression) Go to Section 4 Decision1->Result_Suppression No (Signal is Lower) Result_Extraction Issue: True Recovery Loss Go to Section 2 & 3 Decision1->Result_Extraction Yes (Signal is Good)

Figure 1: Diagnostic decision tree to differentiate between extraction efficiency and matrix effects.

Part 2: Optimizing Extraction (True Recovery Issues)

Scenario A: Liquid-Liquid Extraction (LLE) Fails

The Problem: You are using a non-polar solvent (like Hexane or pure Diethyl Ether) and getting <40% recovery. The Science: Ornidazole is relatively polar (LogP ~0.7). It does not partition well into highly non-polar solvents. Furthermore, its pKa is ~2.4.[2][3]

  • At pH < 2.4: The molecule is protonated (ionized) and stays in the water phase.

  • At pH > 9.0: Risk of ring degradation (nitroimidazole instability).

The Protocol Fix:

  • Buffer Control: Ensure sample pH is adjusted to pH 7.0–8.0 . Do NOT acidify the sample with TCA or Formic Acid before LLE; this will drive the drug into the aqueous layer.

  • Solvent Selection: Switch to a more polar organic system.

Solvent SystemSuitability for OrnidazoleWhy?
Hexane / Heptane 🔴 PoorToo non-polar; drug stays in water.
TBME (Methyl tert-butyl ether) 🟡 ModerateBetter, but may still yield only 60-70%.
Ethyl Acetate 🟢 Excellent Matches Ornidazole polarity.
DCM / Isopropanol (90:10) 🟢 Excellent High recovery, but denser than water (bottom layer).
Scenario B: Protein Precipitation (PPT) Fails

The Problem: Recovery is inconsistent or low despite using Acetonitrile (ACN) or Methanol. The Science: Ornidazole can become occluded (trapped) within the precipitated protein pellet, especially if the mixing is insufficient or the organic ratio is too low.

The Protocol Fix:

  • Ratio: Use a minimum 1:4 ratio (Sample:Solvent).

  • The "Double Vortex" Technique:

    • Add IS to plasma -> Vortex.

    • Add Precipitant (ACN) -> Vortex vigorously for 2 minutes (crucial for releasing occluded drug).

    • Centrifuge at high speed (>10,000 x g).

Part 3: Physicochemical Stability & Handling

FAQ: Is my Ornidazole-d5 degrading?

Q: I see the IS signal dropping over time in the autosampler. A: This is likely Photolytic Degradation or Hydrolysis , not just evaporation.

Critical Stability Factors:

  • Light Sensitivity: Nitroimidazoles are light-sensitive.

    • Action: Use amber glassware for all stock solutions and extraction steps. Perform extraction in low-light conditions if possible.

  • Deuterium Exchange:

    • Mechanism:[4][5] If your d5-label is on the imidazole ring or adjacent to the hydroxyl group (exchangeable protons), the deuterium can swap with hydrogen in the solvent, effectively "disappearing" from the d5 channel and appearing in the d0 (analyte) channel.

    • Action: Check your Certificate of Analysis (CoA).[6] Ensure the label is on the propyl chain or methyl group (non-exchangeable). Avoid protic solvents (methanol/water) for long-term stock storage; use DMSO or Acetonitrile.

Part 4: Instrumental Factors (Matrix Effects)

The "Phospholipid Blind Spot"

If your recovery is good in neat solvents but poor in plasma, and you ruled out extraction loss (Part 1), you are suffering from Ion Suppression .

The Mechanism: Phospholipids (PLs) elute late in reversed-phase gradients. If you are running a short run (<3 min), PLs from the previous injection might be eluting right on top of your Ornidazole peak in the current injection.

Visualizing the Trap:

Chromatography_Risk Inj1 Injection 1 Ornidazole Ornidazole (RT: 1.5 min) Inj1->Ornidazole PLs Phospholipids (Elute: 4-5 min) Inj1->PLs Late Elution Inj2 Injection 2 PLs->Inj2 Wrap-around effect Suppressing Signal

Figure 2: The "Wrap-around" effect where late-eluting phospholipids suppress the next injection.

The Protocol Fix:

  • Gradient Wash: Ensure your gradient goes to 95% Organic and holds for at least 1-2 minutes to wash off PLs.

  • Diverter Valve: Divert the flow to waste for the first 1 minute (to remove salts) and after the peak elutes (to remove PLs).

  • Column Choice: Switch to a Biphenyl or F5 (Pentafluorophenyl) column. These phases offer unique selectivity for nitro-aromatics and often separate Ornidazole from matrix interferences better than standard C18.

Part 5: Summary of Validated Parameters

ParameterRecommendation
Sample pH Neutral (pH 7.0–8.0). Avoid acidification.
Extraction Solvent Ethyl Acetate (LLE) or Acetonitrile (PPT).
Stock Storage Amber vials, -20°C. Avoid alkaline buffers.
Chromatography C18 or Biphenyl. Mobile Phase: Ammonium Acetate/Formic Acid.
Internal Standard Check CoA for label position (avoid exchangeable sites).

References

  • Physicochemical Properties of Ornidazole

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28061, Ornidazole.
    • URL:[Link]

  • LC-MS/MS Method Validation & Matrix Effects

    • Source: Du, J., et al. (2014).[7] "Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS." Bioanalysis, 6(18).[7][8]

    • URL:[Link]

  • Stability of Nitroimidazoles

    • Source: BenchChem (2025).[9] "Stability issues of Ornidazole-d5 in different biological matrices."

  • General Bioanalytical Recovery Guidelines

    • Source: FDA Guidance for Industry (2018).
    • URL:[Link]

Sources

Optimization

Optimizing mass spectrometry parameters for Ornidazole-d5 detection

Topic: Optimizing LC-MS/MS Parameters for Ornidazole-d5 Detection Audience: Bioanalytical Scientists, PK/PD Researchers, Mass Spectrometry Core Managers Introduction: The "d5" Advantage Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing LC-MS/MS Parameters for Ornidazole-d5 Detection Audience: Bioanalytical Scientists, PK/PD Researchers, Mass Spectrometry Core Managers

Introduction: The "d5" Advantage

Welcome to the technical support hub for Ornidazole bioanalysis. You are likely here because you are transitioning from analog internal standards (like Tinidazole or Metronidazole) to the stable isotope-labeled Ornidazole-d5 to improve assay robustness.

Why this matters: While analog standards correct for injection volume, they cannot perfectly compensate for matrix effects (ion suppression/enhancement) because they do not co-elute perfectly with the analyte. Ornidazole-d5, being chemically identical but mass-shifted, co-elutes with Ornidazole, experiencing the exact same ionization environment. This guide focuses on tuning your triple quadrupole (QqQ) to leverage this advantage.

Module 1: Master MRM Parameters

Question 1: What are the optimal precursor/product ion transitions?

Answer: Ornidazole is a 5-nitroimidazole derivative.[1] In positive Electrospray Ionization (ESI+), it forms a stable protonated molecule


.

Critical Technical Note on Label Position: Commercial Ornidazole-d5 is typically labeled on the propyl side chain . Upon collision-induced dissociation (CID), the side chain is often lost or fragmented, while the nitroimidazole ring remains.

  • Scenario A (Side-chain label): If the label is on the fragment lost during collision, the product ion will be identical to the native drug (

    
     128).
    
  • Scenario B (Ring label): If the label is on the ring (retained), the product ion will shift (

    
     133).
    

The parameters below are based on the standard side-chain labeled Ornidazole-d5 (most common in commercial synthesis).

Table 1: Recommended MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell TimeCollision Energy (CE)Cone Voltage (CV)
Ornidazole


100 ms20–25 eV30–40 V
Ornidazole-d5


100 ms20–25 eV30–40 V

Validation Step: Perform a Product Ion Scan on your specific lot of IS. If you see


 as the dominant fragment for the d5, your label is on the ring. Adjust Q3 accordingly.
Visualization: MRM Optimization Workflow

The following diagram outlines the logical flow for confirming your transitions.

MRM_Optimization Start Start: IS Stock Solution Infusion Direct Infusion (10 µL/min) Start->Infusion Q1_Scan Q1 Scan (Full MS) Confirm Parent [M+H]+ Infusion->Q1_Scan Product_Scan Product Ion Scan (MS2) Identify Fragments Q1_Scan->Product_Scan Decision Check Q3 Mass Product_Scan->Decision Path_A Q3 = 128 m/z (Side Chain Label) Decision->Path_A Most Common Path_B Q3 = 133 m/z (Ring Label) Decision->Path_B Rare Opt_CE Optimize Collision Energy (Ramp 10-50 eV) Path_A->Opt_CE Path_B->Opt_CE Final Finalize MRM Method Opt_CE->Final

Figure 1: Step-by-step workflow to verify the labeling position and optimize collision energy for Ornidazole-d5.

Module 2: Chromatography & Matrix Effects

Question 2: My Internal Standard (IS) response is variable between samples. Why?

Answer: This is the classic signature of Matrix Effects (Ion Suppression) . Even though d5 corrects for this in quantification, severe suppression can lower the signal-to-noise ratio (S/N) below the limit of detection.

Root Cause: Phospholipids from plasma/serum often elute late in the gradient. If your run time is too short, phospholipids from Sample 1 might elute during the Ornidazole window of Sample 2.

Troubleshooting Protocol:

  • Monitor Phospholipids: Add a transition for m/z 184 -> 184 (Phosphatidylcholines) to your method to see where they elute.

  • Divert Valve: Direct the first 1.0 min of flow to waste (to remove salts) and the wash phase to waste (to remove lipids) if possible.

  • Column Choice: Use a C18 column with high carbon load (e.g., Capcell PAK MG C18 or equivalent) to ensure retention of Ornidazole (

    
    ) away from the solvent front.
    
Question 3: Should I separate Ornidazole enantiomers?

Answer: Ornidazole is chiral.[2]

  • For General PK: Achiral separation (C18) is standard.

  • For Stereoselective PK: You must use a Chiral-AGP column.[2] Note that d5-Ornidazole is usually supplied as a racemic mixture, so it will split into two peaks (R and S) on a chiral column. You must sum the areas or integrate them individually matching the analyte enantiomers.

Module 3: Purity & Cross-Talk

Question 4: I see a peak for Ornidazole in my "Blank + IS" sample. Is my column dirty?

Answer: While carryover is possible, the most likely culprit is Isotopic Impurity in your d5 standard.

The Mechanism: Deuterated standards are never 100% pure. They contain small amounts of d0 (unlabeled), d1, d2, etc.

  • If your d5 standard contains 0.5% d0-Ornidazole, and you spike the IS at a high concentration (e.g., 500 ng/mL), you are inadvertently adding 2.5 ng/mL of unlabeled analyte to every sample.

  • This creates a "ghost peak" in your analyte channel (

    
    ).
    

Solution:

  • Check CoA: Look for "Isotopic Purity" (should be >99.5%).

  • Titrate IS Concentration: Lower the IS concentration until the contribution to the analyte channel is <20% of the Lower Limit of Quantification (LLOQ).

Module 4: Troubleshooting Guide (FAQ)

Question 5: Which Ionization mode should I use?

Answer: Positive Mode (ESI+). Nitroimidazoles have basic nitrogen atoms that readily protonate.

  • Mobile Phase: Use 0.1% Formic Acid in Water/Acetonitrile. Avoid high pH buffers (Ammonium Acetate pH > 6) as they suppress protonation of this specific molecule.

Visualization: Signal Loss Troubleshooting

Signal_Troubleshooting Problem Problem: Low Sensitivity / Signal Loss Check_Pressure Check LC Backpressure (Stable?) Problem->Check_Pressure Stable_Pressure Pressure Stable Check_Pressure->Stable_Pressure Unstable_Pressure Pressure Fluctuating Check_Pressure->Unstable_Pressure Check_IS Check IS Response (Consistent?) IS_Good IS Signal Normal Check_IS->IS_Good IS_Bad IS Signal Low/Variable Check_IS->IS_Bad Stable_Pressure->Check_IS Sol_B Issue: Leak or Pump Failure Action: Purge lines, check fittings Unstable_Pressure->Sol_B Sol_A Issue: Analyte Adsorption Action: Check glassware/solvents IS_Good->Sol_A Sol_C Issue: Matrix Suppression Action: Perform Post-Column Infusion IS_Bad->Sol_C If variability is sample-dependent Sol_D Issue: Source Contamination Action: Clean Cone/Capillary IS_Bad->Sol_D If low in all samples

Figure 2: Diagnostic flowchart for isolating sensitivity issues in Ornidazole assays.

References

  • Zhang, Y., et al. (2014).[3] Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study. Bioanalysis.[2][3][4][5][6]

  • Su, M., et al. (2013). Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column. Journal of Pharmaceutical and Biomedical Analysis.[4]

    • Note: This reference confirms the use of d5-Ornidazole and the specific transitions cited.
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.

Sources

Troubleshooting

Ensuring the isotopic purity of Ornidazole-d5 for accurate quantification

[1] Introduction: The "Warpped Ruler" Effect Welcome to the Technical Support Center. In quantitative LC-MS/MS bioanalysis, your internal standard (IS) is the ruler by which all unknown samples are measured.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Warpped Ruler" Effect

Welcome to the Technical Support Center. In quantitative LC-MS/MS bioanalysis, your internal standard (IS) is the ruler by which all unknown samples are measured. Ornidazole-d5 is the industry-standard "ruler" for normalizing matrix effects and recovery losses in Ornidazole assays.

However, if your IS contains significant levels of unlabeled Ornidazole (d0), or if your analyte concentration is high enough to contribute naturally occurring isotopes to the IS channel, your "ruler" becomes warped. This phenomenon, known as Cross-Signal Contribution (Crosstalk) , destroys linearity at the Lower Limit of Quantification (LLOQ).

This guide provides the protocols to validate your material and troubleshoot interference, ensuring your data meets FDA M10 and EMA regulatory standards.

Module 1: Incoming Quality Control (IQC)

Objective: Verify the isotopic distribution of new Ornidazole-d5 batches before method validation. Why: Vendors often claim ">99% purity," but this may refer to chemical purity, not isotopic purity. A batch with 99% chemical purity can still contain 2% d0 (unlabeled drug), which is catastrophic for sensitive assays.

IQC Workflow Visualization

IQC_Workflow Start New Batch Ornidazole-d5 Solubility Dissolve in MeOH (1 mg/mL) Start->Solubility DirectInfusion Direct Infusion MS (Q1 Scan) Solubility->DirectInfusion Analysis Analyze Isotope Cluster (m/z 220 - 230) DirectInfusion->Analysis Decision Calculate % d0 (m/z 220 intensity) Analysis->Decision Pass PASS: Proceed to Validation Decision->Pass < 0.5% d0 abundance Fail FAIL: Reject Batch Decision->Fail > 0.5% d0 abundance

Figure 1: Decision tree for accepting or rejecting Ornidazole-d5 lots based on isotopic impurity levels.

Protocol: Isotopic Distribution Check
  • Preparation: Prepare a 100 ng/mL solution of Ornidazole-d5 in 50:50 Methanol:Water.

  • Setup: Tune the Mass Spectrometer (ESI+) to the parent mass of Ornidazole-d5 (approx. m/z 225.2).

  • Acquisition: Perform a Q1 MS scan (range m/z 215–235) for 1 minute.

  • Calculation:

    • Identify the peak for Ornidazole-d5 (m/z ~225).

    • Identify the peak for unlabeled Ornidazole-d0 (m/z ~220).

    • Formula: Isotopic Impurity (%) = (Intensity of d0 / Intensity of d5) × 100

  • Acceptance Criteria: The d0 contribution must be < 0.5% of the d5 signal to ensure it does not interfere with the LLOQ [1].

Module 2: Troubleshooting Crosstalk & Interference

Symptom: You observe a peak in the analyte channel (Ornidazole) when injecting a "Blank + IS" sample. Root Cause: The Ornidazole-d5 standard contains unlabeled d0 impurities.

Symptom: You observe a peak in the IS channel (Ornidazole-d5) when injecting a high-concentration Standard (ULOQ) without IS. Root Cause: The "Carrier Effect." Natural isotopes (C13, O18) of the high-concentration drug contribute to the mass of the internal standard.

The "Zero vs. Blank" Validation Test

This is the definitive test to quantify interference as per FDA Bioanalytical Method Validation (M10) guidelines [2].

Sample TypeCompositionPurposeAcceptance Criteria (FDA M10)
Double Blank Matrix only (No Analyte, No IS)Check matrix interferenceN/A
Blank + IS Matrix + Internal StandardCheck IS purity (d0 in d5)Response must be ≤ 20% of LLOQ response
ULOQ (No IS) Analyte at ULOQ + SolventCheck Analyte contribution to ISResponse must be ≤ 5% of IS response
Step-by-Step Troubleshooting

Scenario A: "Blank + IS" fails (Response > 20% of LLOQ)

  • Diagnosis: Your Ornidazole-d5 is chemically impure.[1]

  • Immediate Fix: Lower the IS working concentration. If you inject less IS, you inject less impurity. Note: Ensure you stay within the linear dynamic range of the detector.

  • Long-term Fix: Purchase "Isotopic Grade" material with >99.5 atom % D.

Scenario B: "ULOQ (No IS)" fails (Response > 5% of IS)

  • Diagnosis: Mass resolution is too low or the mass difference (Δm) is insufficient.

  • Explanation: Ornidazole-d5 (M+5) is usually sufficient. However, if the mass window is too wide (e.g., unit resolution on a Triple Quad), the tail of the d0 isotope cluster might bleed into the d5 channel.

  • Fix: Tighten the precursor ion isolation window (e.g., from 0.7 Da to 0.4 Da) if sensitivity permits.

Module 3: Stability & Handling

Objective: Prevent in-situ deuterium exchange. Mechanism: Ornidazole contains a nitroimidazole ring.[1][2][3][4][5] While alkyl-deuterated forms (e.g., propyl-d5) are generally stable, exposure to extreme pH can catalyze Hydrogen-Deuterium Exchange (HDX) , where solvent protons replace the deuterium atoms, turning your d5 back into d4, d3, or d0 [3].

Stability Workflow Visualization

Stability_Check Stock Stock Solution (Methanol) Dilution Working Solution (Mobile Phase) Stock->Dilution Storage Autosampler (4°C) Dilution->Storage Check Monitor IS Area Over 24h Storage->Check Risk1 Risk: Light Exposure (Photolysis) Risk1->Stock Risk2 Risk: pH > 8 (Base-catalyzed Exchange) Risk2->Dilution

Figure 2: Critical control points for preventing Ornidazole-d5 degradation.

Best Practices
  • pH Control: Maintain mobile phase pH between 3.0 and 6.0. Avoid alkaline conditions (pH > 8), which accelerate ring degradation and potential exchange [4].

  • Light Protection: Ornidazole is light-sensitive.[6] Store stock solutions in amber glass vials.

  • Temperature: Store neat solid at -20°C. Working solutions in the autosampler should be kept at 4°C and discarded after 24 hours.

Frequently Asked Questions (FAQs)

Q1: Can I use Ornidazole-d3 instead of d5 to save money? A: We strongly advise against it. Chlorine isotopes (


 and 

) create a wide isotopic pattern. The "M+2" isotope of natural Ornidazole is significant (due to

). If you use a d3 standard, the overlap between the natural d0 isotope tail and the d3 standard will be severe, causing high baseline noise and poor accuracy [5]. Always use d5 or higher.

Q2: My IS peak area is dropping throughout the run. Is it degrading? A: If the retention time is stable, it is likely Matrix Effect (Ion Suppression) rather than degradation. Phospholipids build up on the column and suppress ionization in later injections.

  • Test: Inject the IS in a neat solvent. If the signal is stable, your extraction method (e.g., Protein Precipitation) is too dirty. Switch to Solid Phase Extraction (SPE).

Q3: Why is the intercept of my calibration curve consistently positive? A: This is a classic sign of IS Interference . The d0 impurity in your d5 standard is adding a constant "fake" signal to the analyte channel. Refer to Module 2, Scenario A to correct this.

References

  • U.S. Food and Drug Administration (FDA). (2022).[7] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. J Pharm Sci. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2004). Bioavailability File: Ornidazole. Retrieved from [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: The impact of internal standard response variability. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Linearity Issues in Calibration Curves Using Ornidazole-d5

Welcome to the technical support center for bioanalytical methods involving Ornidazole-d5. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common linearity i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical methods involving Ornidazole-d5. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common linearity issues encountered during the quantification of Ornidazole using its deuterated internal standard, Ornidazole-d5. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your troubleshooting efforts.

The Critical Role of Linearity in Bioanalytical Methods

A linear calibration curve is fundamental to accurate and reliable quantification in bioanalytical methods. It demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range. A non-linear curve can lead to inaccurate quantification of unknown samples, compromising the integrity of pharmacokinetic, toxicokinetic, and other critical studies. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for linearity in bioanalytical method validation.[1][2][3]

This guide will walk you through a systematic approach to troubleshooting non-linear calibration curves for Ornidazole, with a specific focus on issues related to its deuterated internal standard, Ornidazole-d5.

Troubleshooting Guide: Linearity Issues with Ornidazole-d5

Non-linearity in calibration curves can stem from various factors, from sample preparation to instrument response. The following workflow provides a logical path to identifying and resolving the root cause of your linearity problems.

Visual Troubleshooting Workflow

Troubleshooting_Workflow cluster_high_conc High Concentration Issues cluster_general General Non-Linearity cluster_low_conc Low Concentration Issues cluster_intercept Intercept Issues start Non-Linear Calibration Curve Observed detector_saturation Curve flattens at high concentrations? start->detector_saturation matrix_effects Consistent non-linearity across the range? start->matrix_effects low_conc_issues Inaccuracy at low concentrations? start->low_conc_issues intercept_issue Significant non-zero intercept? start->intercept_issue dilute_standards Dilute high concentration standards & re-analyze detector_saturation->dilute_standards Yes adjust_ms Adjust MS parameters (e.g., detector gain) dilute_standards->adjust_ms prepare_fresh Re-prepare standards & QCs matrix_effects->prepare_fresh Yes investigate_matrix Investigate matrix effects prepare_fresh->investigate_matrix check_is Check Internal Standard (IS) response investigate_matrix->check_is check_lloq Verify LLOQ & analyte adsorption low_conc_issues->check_lloq Yes check_interference Check for interferences & cross-talk intercept_issue->check_interference Yes

Caption: A flowchart for troubleshooting non-linear calibration curves.

Question & Answer Troubleshooting Guide

Question 1: Why is my calibration curve for Ornidazole-d5 flattening at high concentrations?

This is a classic sign of detector saturation . In mass spectrometry, the detector has a finite linear dynamic range. When the ion intensity reaching the detector exceeds its capacity, the response is no longer proportional to the analyte concentration, leading to a plateauing of the curve at the upper end.[4][5]

Causality: At high analyte concentrations, an excessive number of ions are generated and strike the detector simultaneously. The detector's electron multiplier cannot amplify this intense signal linearly, resulting in a suppressed response for the most concentrated standards.

Troubleshooting Steps:

  • Dilute Upper-Level Standards: Dilute the highest concentration calibration standards and re-run the curve. If linearity improves, detector saturation is the likely culprit.[6]

  • Adjust Mass Spectrometer Parameters:

    • Reduce Detector Gain: Lowering the detector gain can decrease signal intensity.

    • Use a Less Abundant Product Ion: If multiple product ions are available for Ornidazole, select a less intense one for quantification.

    • Decrease Dwell Time: For MRM experiments, reducing the dwell time can lower the signal intensity.

    • Detune the Instrument: In some cases, intentionally "detuning" the instrument by adjusting voltages on focusing lenses can reduce ion transmission and bring the signal back into the linear range.[5]

  • Reduce Injection Volume: A smaller injection volume will introduce less analyte into the system, potentially alleviating saturation.

Question 2: My calibration curve is non-linear across the entire range. What are the potential causes?

A generally non-linear or "S"-shaped curve often points to more complex issues than simple saturation. The primary suspects are matrix effects , problems with the internal standard , or errors in standard preparation .

  • Matrix Effects: This phenomenon refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[7][8][9] Ion suppression or enhancement can occur, leading to a non-proportional response. Even with a deuterated internal standard like Ornidazole-d5, which is expected to co-elute and experience similar matrix effects as the analyte, differential effects can still occur.[10][11]

  • Internal Standard (IS) Issues:

    • IS Saturation: If the concentration of Ornidazole-d5 is too high, its own signal can saturate the detector, leading to a non-linear response ratio.

    • Variable IS Response: Inconsistent IS response across the calibration standards can indicate problems with sample processing or instrument stability.[12][13]

  • Standard Preparation Errors: Inaccurate pipetting or serial dilution errors during the preparation of calibration standards can introduce non-linearity.[6]

Troubleshooting Steps:

  • Re-prepare Standards and QCs: Prepare fresh calibration standards and quality control (QC) samples from new stock solutions to rule out preparation errors.[6]

  • Investigate Matrix Effects:

    • Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

    • Matrix Factor Evaluation: As per regulatory guidelines, assess the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[1][2]

  • Evaluate Internal Standard Performance:

    • Check IS Response: Plot the absolute response of Ornidazole-d5 across all standards and samples. A consistent response is expected. Significant variations may indicate a problem.

    • Optimize IS Concentration: The concentration of the internal standard should be optimized to provide a stable and sufficient signal without causing detector saturation.

Question 3: I'm observing a significant, non-zero intercept in my calibration curve. What does this indicate?

A high intercept suggests the presence of an interfering signal at the mass transition of your analyte or internal standard in the blank samples. This can be due to:

  • Endogenous Interferences: A component of the biological matrix may have the same mass transition as Ornidazole or Ornidazole-d5.

  • Cross-Contamination: Carryover from a previous high-concentration sample can lead to a signal in subsequent blank injections.

  • Isotopic Contribution (Cross-talk): The unlabeled Ornidazole may have a naturally occurring isotope that corresponds to the mass of Ornidazole-d5, or vice-versa.[14][15] This is a critical consideration when using stable isotope-labeled internal standards.

Troubleshooting Steps:

  • Analyze Blank Matrix: Inject multiple preparations of blank matrix to confirm the presence and magnitude of the interfering signal.

  • Improve Chromatographic Separation: Optimize your LC method to separate the interference from the analyte peak.

  • Investigate Cross-talk:

    • Inject a high concentration of unlabeled Ornidazole and monitor the Ornidazole-d5 channel.

    • Inject a high concentration of Ornidazole-d5 and monitor the unlabeled Ornidazole channel.

    • If significant cross-talk is observed, you may need to use a more highly deuterated internal standard or select a different precursor-product ion transition.

Question 4: My low concentration standards are inaccurate, causing a bend in the curve at the lower end. What should I investigate?

Poor accuracy at the lower limit of quantification (LLOQ) can be caused by:

  • Analyte Adsorption: Ornidazole may adsorb to plasticware or the LC column, especially at low concentrations.

  • Poor Ionization Efficiency: At very low concentrations, the ionization process in the mass spectrometer source may be less efficient.

  • LLOQ Set Too Low: The defined LLOQ may be below the level at which the instrument can reliably provide a linear response.

Troubleshooting Steps:

  • Evaluate Adsorption:

    • Use silanized glassware or low-adsorption microplates.

    • Include a carrier protein like bovine serum albumin (BSA) in your reconstitution solvent.

  • Optimize MS Source Conditions: Adjust source parameters (e.g., gas flows, temperature, and voltages) to improve ionization efficiency at low concentrations.

  • Re-evaluate LLOQ: According to FDA guidelines, the LLOQ should be determined with acceptable precision and accuracy (typically within 20%).[16] If this cannot be achieved, the LLOQ may need to be raised.

Question 5: Could the stability of Ornidazole or Ornidazole-d5 be affecting my linearity?

Analyte degradation during sample preparation or in the autosampler can lead to a loss of response, particularly in the lower concentration standards which are more susceptible to the effects of degradation over time. Ornidazole has been shown to degrade under certain conditions, such as in alkaline and highly acidic environments, and under oxidative stress.[17][18][19]

Troubleshooting Steps:

  • Conduct Stability Studies: Perform bench-top, freeze-thaw, and autosampler stability studies as part of your method validation to assess the stability of Ornidazole and Ornidazole-d5 in the biological matrix and processing solvents.

  • Control Environmental Conditions: Ensure that sample processing is performed under controlled temperature and light conditions if the analyte is found to be sensitive.

  • Minimize Autosampler Dwell Time: If autosampler stability is an issue, process samples in smaller batches to reduce the time they spend waiting for injection.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable correlation coefficient (r²) for a calibration curve in a bioanalytical method?

A correlation coefficient (r²) of ≥ 0.99 is generally considered the minimum for establishing linearity.[6] However, a high r² value alone does not guarantee linearity. Visual inspection of the curve and analysis of residuals are also crucial to ensure that the chosen regression model accurately describes the data across the entire calibration range.[20]

Q2: When is it appropriate to use a non-linear regression model (e.g., quadratic fit)?

While a linear fit is preferred for its simplicity and robustness, a quadratic (second-order polynomial) regression may be used if the data is consistently and reproducibly non-linear.[5][6] The use of a non-linear model must be justified and the model should be carefully evaluated to ensure it provides a good fit for the data without overfitting. The simplest model that adequately describes the concentration-response relationship should be used.

Q3: How can I proactively prevent linearity issues with my Ornidazole-d5 method?

  • Thorough Method Development: Invest the time to optimize LC and MS conditions, including chromatographic separation, source parameters, and collision energy.

  • Careful Selection of IS Concentration: Choose an Ornidazole-d5 concentration that is in the middle of the linear range of the detector.

  • Rigorous Standard and QC Preparation: Use calibrated pipettes and follow good laboratory practices (GLP) for all solution preparations.

  • Regular Instrument Maintenance: Ensure your LC-MS/MS system is well-maintained and calibrated.

Q4: What are the key differences in troubleshooting linearity for a deuterated internal standard compared to a structural analog?

A deuterated internal standard like Ornidazole-d5 is ideal because it has nearly identical physicochemical properties to the analyte and will co-elute, providing better compensation for matrix effects and variability in sample extraction and injection.[21][22] When troubleshooting with a deuterated IS, you should be particularly mindful of:

  • Isotopic Purity and Cross-talk: Ensure the deuterated standard is of high isotopic purity to minimize interference.

  • Differential Matrix Effects: Although rare, it is possible for the deuterated and non-deuterated forms to experience slightly different matrix effects.[11]

A structural analog IS may not co-elute with the analyte and may experience different matrix effects, making it less effective at correcting for these sources of variability.

Experimental Protocols

Protocol 1: Assessing Detector Saturation
  • Prepare your calibration curve standards as usual.

  • Create a 1:10 and 1:100 dilution of your highest concentration standard (ULOQ).

  • Inject the original ULOQ and the diluted ULOQ samples.

  • Analyze the data:

    • If the response of the 1:10 diluted ULOQ, when multiplied by 10, is significantly higher than the response of the original ULOQ, detector saturation is likely occurring.

    • The back-calculated concentration of the diluted sample should be more accurate.

Sample Expected Concentration Observed Response Dilution Factor Back-Calculated Response Conclusion
ULOQ1000 ng/mL1.5 x 10⁷11.5 x 10⁷Saturated
Diluted ULOQ100 ng/mL2.0 x 10⁶102.0 x 10⁷Not Saturated
Protocol 2: Investigating Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Ornidazole and Ornidazole-d5 into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix and then spike with Ornidazole and Ornidazole-d5.

    • Set C (Pre-Extraction Spike): Spike Ornidazole and Ornidazole-d5 into the blank biological matrix before extraction.

  • Analyze all three sets of samples.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • RE = (Peak Response in Set C) / (Peak Response in Set B)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Consistent MF across different lots of matrix is crucial.

Protocol 3: Verifying Internal Standard Performance
  • After running a batch of calibration standards and QCs, open the data processing software.

  • Create a plot of the absolute peak area of Ornidazole-d5 versus the injection number.

  • Visually inspect the plot for any trends or outliers. The response should be consistent across the run.

  • Calculate the coefficient of variation (%CV) of the IS response for all standards and QCs. A %CV of <15-20% is generally desirable.

Protocol 4: Evaluating Ornidazole-d5 Stability in Matrix
  • Prepare Low and High QC samples in the biological matrix.

  • Bench-Top Stability: Leave aliquots of the QCs at room temperature for a specified period (e.g., 4, 8, 24 hours) before processing and analysis.

  • Freeze-Thaw Stability: Subject aliquots of the QCs to multiple freeze-thaw cycles (e.g., 3 cycles) before analysis.

  • Autosampler Stability: Place processed QC samples in the autosampler and analyze them at time zero and after a specified period (e.g., 24, 48 hours).

  • Compare the results of the stability samples to freshly prepared QCs. The mean concentration should be within ±15% of the nominal concentration.

References

  • International Journal of Science and Research Archive. (2024).
  • Clinical Chemistry. (n.d.).
  • Benchchem. (n.d.).
  • Spectroscopy. (2021).
  • Reddit. (2023). I'm getting non-linear response.
  • Analytical Chemistry. (2021). Cross-Signal Contribution as a Challenge in LC–MS/MS Bioanalysis.
  • ResearchGate. (n.d.).
  • European Medicines Agency. (2011).
  • WuXi AppTec. (2023). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResearchGate. (n.d.). The validity of linearity of the calibration line in the determination of anions by ion chromatography with suppressed conductivity detection.
  • Rapid Communications in Mass Spectrometry. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range.
  • myadlm.org. (2014).
  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • PubMed Central. (2021).
  • PubMed. (2022).
  • PubMed. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • European Medicines Agency. (n.d.).
  • ResearchGate. (n.d.). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review.
  • Scientific Research Publishing. (2017).
  • ResearchGate. (n.d.).
  • Walsh Medical Media. (2012).
  • Chromatography Forum. (2015). Linearity problem with LC-MS MRM.
  • European Bioanalysis Forum. (n.d.).
  • LCGC International. (n.d.).
  • PubMed Central. (2022).
  • ResolveMass. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Therapeutic Goods Administration. (2022).
  • Outsourced Pharma. (2023).
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). Bioavailability File : Ornidazole.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Bioanalysis Zone. (2023).
  • ZefSci. (n.d.).
  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • PubMed Central. (n.d.). Mixed-Isotope Labeling with LC-IMS-MS for Characterization of Protein-Protein Interactions by Chemical Cross-Linking.
  • European Medicines Agency. (2023).
  • U.S. Food and Drug Administration. (n.d.).
  • YouTube. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101).
  • ResolveMass. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • LCGC International. (n.d.).
  • U.S. Department of Health and Human Services. (n.d.).
  • Chromatography Online. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.

Sources

Troubleshooting

Technical Support Center: Minimizing Back-Exchange in Ornidazole-d5

Topic: Minimizing Deuterium Back-Exchange (D H) in Ornidazole-d5 Internal Standards. Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deuterium Back-Exchange (D


 H) in Ornidazole-d5 Internal Standards.
Audience:  Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.
Date:  October 26, 2023[1]

Diagnostic Triage: Quick-Fix Troubleshooting

Use this section for immediate issue resolution during active experiments.

Q: My Ornidazole-d5 signal intensity decreases significantly over the course of a long LC-MS run (e.g., >12 hours). Is this back-exchange? A: Likely, yes. If the signal loss correlates with time in the autosampler, your sample solvent is likely facilitating Hydrogen-Deuterium Exchange (HDX).

  • Immediate Action: Check your sample solvent pH. If it is basic (pH > 7.5) or highly acidic (pH < 2), adjust to pH 4.5–5.5 .

  • Secondary Check: Switch your sample solvent from Methanol/Water to Acetonitrile (ACN) . Protic solvents (MeOH, Water) act as infinite pools of hydrogen for exchange; aprotic solvents (ACN, DMSO) halt this process.

Q: I see a "mass shift" where the M+5 peak shrinks and M+4/M+3 peaks appear. Is my stock solution degraded? A: This is the hallmark of back-exchange, not chemical degradation. Chemical degradation would result in new peaks at different retention times (e.g., hydrolysis products). A mass shift at the same retention time indicates the deuterium atoms are being swapped for protons.

  • Fix: Prepare a fresh stock solution using Deuterated Methanol (CD3OD) or pure DMSO. Do not use standard methanol for long-term stock storage of labile deuterated compounds.

Q: Does the LC mobile phase pH affect the deuterium label during the run? A: Yes, but the exposure time is short. However, if you use a high pH mobile phase (e.g., pH 10 with Ammonium Hydroxide) to improve peak shape for basic drugs, you risk on-column exchange.

  • Recommendation: Use a mobile phase pH between 3.0 and 5.0 (e.g., 0.1% Formic Acid or Ammonium Acetate). This is the "stability valley" for nitroimidazole kinetics.

Technical Deep Dive: The Mechanism of Exchange

To prevent back-exchange, you must understand why it happens. Ornidazole is a 5-nitroimidazole.[2][3][4] The deuterium labels in Ornidazole-d5 are typically located on the propyl side chain or the C-2 methyl group.

The Vulnerability: Acid/Base Catalysis

Carbon-bound deuterium (C-D) is generally stable. However, protons/deuterons adjacent to electron-withdrawing groups (like the nitro group or the imidazole ring nitrogen) become "acidic" (labile).

  • Base-Catalyzed Exchange (The Primary Culprit): The C-2 methyl group (if labeled) or protons alpha to the nitro group can be deprotonated by a base (

    
    ), forming a transient carbanion. When this carbanion reprotonates from the solvent (Water/MeOH), it picks up a Hydrogen (
    
    
    
    ) because H is vastly more abundant than D in the solvent.
    
    
    
    
  • Acid-Catalyzed Exchange: While less aggressive than base catalysis for imidazoles, very low pH can promote tautomerization, temporarily weakening C-D bonds.

Visualization: The Danger Zones

BackExchangeMechanism Stock Ornidazole-d5 Stock Solvent Solvent Environment Stock->Solvent pH_High High pH (>8.0) (Base Catalysis) Solvent->pH_High Wrong Buffer pH_Low Low pH (<2.0) (Acid Catalysis) Solvent->pH_Low Strong Acid pH_Stable Stable pH (3.0 - 6.0) (Kinetic Trap) Solvent->pH_Stable Correct Buffer Exchange C-D Bond Deprotonation (Carbanion Formation) pH_High->Exchange Rapid Exchange pH_Low->Exchange Slow Exchange Result_Stable Stable Signal (Reliable Quant) pH_Stable->Result_Stable Min. Exchange Result_Loss Signal Loss (M+5 -> M+4) Exchange->Result_Loss Reprotonation with H+

Caption: Figure 1. The impact of pH on the kinetic stability of C-D bonds in nitroimidazoles. High pH is the primary driver of signal loss via carbanion intermediates.

Optimized Experimental Protocols

Protocol A: Stock Solution Preparation & Storage

Objective: Prevent exchange before the experiment begins.

ParameterRecommendationRationale
Solvent DMSO (Anhydrous) or CD3OD DMSO is aprotic; it has no protons to exchange. CD3OD (Deuterated Methanol) ensures that even if exchange occurs, D is replaced by D.
Concentration High (e.g., 1 mg/mL)Minimizes the relative impact of trace moisture.
Temperature -20°C or -80°CArrhenius kinetics: Lower temperature exponentially slows exchange rates.
Container Amber Glass, SilanizedPrevents surface catalysis on active glass sites.
Protocol B: Sample Extraction (Minimizing Water Contact)

Objective: Limit the time Ornidazole-d5 spends in a protic environment.

  • Thawing: Thaw plasma/serum samples on ice, not at room temperature.

  • IS Addition: Add the Ornidazole-d5 Internal Standard (dissolved in 100% ACN) directly to the precipitation plate/tube.

    • Critical: Do not dilute the IS in water before adding.

  • Precipitation: Add cold Acetonitrile (ACN) or Methanol (MeOH) containing 0.1% Formic Acid .

    • Why Acid? Brings the pH to ~3.0, stabilizing the molecule.

  • Separation: Centrifuge immediately at 4°C (4000 rpm, 10 min).

  • Supernatant Transfer: Transfer supernatant to a plate.

    • Advanced Tip: If evaporation/reconstitution is necessary, reconstitute in 10:90 MeOH:Water with 0.1% Formic Acid . Never reconstitute in pure water or high-pH buffer.

Protocol C: LC-MS/MS Method Parameters
ParameterSettingNotes
Mobile Phase A Water + 0.1% Formic AcidMaintains acidic pH (~2.7) throughout the run.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to reduce protic solvent load.
Column Temp 30°C - 40°CAvoid high temperatures (>50°C) which accelerate exchange kinetics.
Autosampler 4°C (Mandatory) Keeping samples cold is the single most effective physical control.

Stability Data & Reference Values

The following table summarizes the stability of nitroimidazole derivatives based on solvent conditions.

Solvent ConditionpH EstimateStability (t 1/2 of D-Label)Risk Level
100% Water (Neutral)7.0~24 - 48 HoursModerate
100% Water + 0.1% NH4OH10.0< 1 HourCritical
50% MeOH / Water7.0~12 - 24 HoursModerate
50% ACN / Water + 0.1% FA 3.0 > 2 Weeks Safe
100% DMSON/AIndefiniteSafe
Workflow Decision Tree

WorkflowOptimization Start Start Experiment SolventSelect Select IS Solvent Start->SolventSelect ACN Acetonitrile (Preferred) SolventSelect->ACN MeOH Methanol (Risk) SolventSelect->MeOH CheckPH Check pH Acidic Acidic (pH 3-5) Proceed CheckPH->Acidic Basic Basic (pH >7) STOP CheckPH->Basic ACN->CheckPH MeOH->CheckPH Run Run LC-MS (Keep Autosampler at 4°C) Acidic->Run Basic->CheckPH Acidify

Caption: Figure 2. Decision tree for solvent and pH selection to ensure isotopic integrity.

References

  • National Institutes of Health (NIH). (2022). Chromatography at −30 °C for Reduced Back-Exchange in HDX-MS. PubMed Central. [Link]

  • MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at Carbon Centers: Preparation of Internal Standards. Molecules.[2][3][4][5][6][7][8] [Link]

  • Chromatography Today. (2020). The Use of Mobile Phase pH as a Method Development Tool.[7][9] Chromatography Today. [Link]

Sources

Optimization

Technical Support Center: Stability of Ornidazole-d5 in Biological Matrices

Status: Operational Role: Senior Application Scientist Topic: Bioanalytical Stability & Troubleshooting for Ornidazole-d5 Introduction: The Critical Role of Ornidazole-d5[1] Ornidazole-d5 is the stable isotope-labeled in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Bioanalytical Stability & Troubleshooting for Ornidazole-d5

Introduction: The Critical Role of Ornidazole-d5[1]

Ornidazole-d5 is the stable isotope-labeled internal standard (SIL-IS) of choice for the quantification of Ornidazole (a 5-nitroimidazole antibiotic) in biological matrices via LC-MS/MS. Its primary function is to normalize variations in extraction recovery and matrix effects (ion suppression/enhancement).

However, the assumption that "deuterated standards are perfect" is a dangerous fallacy in bioanalysis. Ornidazole-d5 is subject to specific physicochemical vulnerabilities—particularly photodegradation and pH-dependent deuterium exchange —that can compromise assay integrity.

This guide provides a technical breakdown of stability profiles, extraction protocols, and troubleshooting workflows to ensure your bioanalytical method meets FDA/EMA validation criteria.

Module 1: Pre-Analytical Handling (Sample Collection & Storage)

Core Directive: Nitroimidazoles are photosensitive. The most common cause of pre-analytical failure is light exposure, not enzymatic degradation.

Q: How should I store plasma/serum samples containing Ornidazole?

A: Immediate protection from light is mandatory.

  • Light Protection: Use amber polypropylene tubes or wrap clear tubes in aluminum foil immediately after collection. Nitroimidazoles undergo photolysis, leading to radical formation and ring fragmentation [1].

  • Temperature: Store at -20°C or -70°C . Ornidazole is thermally stable in frozen plasma for extended periods (months), but repeated freeze-thaw cycles can induce precipitation of plasma proteins, potentially trapping the analyte [2].

  • Anticoagulant: K2EDTA is the standard recommendation. Heparin is acceptable but can sometimes cause interferences in negative mode ESI (though Ornidazole is typically analyzed in positive mode).

Q: Is enzymatic degradation a concern in whole blood?

A: Yes, but it is slow compared to esters.

  • Mechanism: Red blood cells contain nitro-reductases that can reduce the nitro group (-NO2) to an amine (-NH2) under anaerobic conditions.

  • Mitigation: Process blood to plasma within 1 hour of collection. Keep samples on wet ice (4°C) during processing to inhibit enzymatic activity.

Visual Workflow: Sample Integrity Pipeline

SampleHandling cluster_light CRITICAL: LIGHT PROTECTION Collection Blood Collection (K2EDTA) Ice Wet Ice (4°C) < 1 Hour Collection->Ice Immediate Centrifuge Centrifugation (2000xg, 10 min) Ice->Centrifuge Amber Transfer to AMBER Tubes Centrifuge->Amber Supernatant Storage Storage (-70°C) Amber->Storage

Figure 1: Critical path for sample processing. Note the continuous requirement for light protection (amber zone).

Module 2: Extraction & Processing (The "Bench" Phase)

Core Directive: Choose the extraction method based on the required LLOQ (Lower Limit of Quantification).

Q: Which extraction method is superior: PPT or LLE?

A:

  • Protein Precipitation (PPT): Best for high-throughput screening.

    • Solvent: Acetonitrile (ACN) or Methanol (MeOH).

    • Risk: Leaves phospholipids in the sample, which may cause matrix effects (ion suppression) at the retention time of Ornidazole-d5.

  • Liquid-Liquid Extraction (LLE): Best for high-sensitivity (low pg/mL) assays.

    • Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE).

    • Benefit: Cleaner extracts, removes phospholipids and salts.

    • Protocol Note: Ornidazole extracts well at neutral to slightly basic pH.

Q: Can I use acidic solvents for extraction?

A: Proceed with Caution.

  • The Risk: Deuterium (D) on the IS can exchange with Hydrogen (H) from the solvent if the solution is highly acidic (pH < 2) and the label is on a labile site (e.g., adjacent to the imidazole ring nitrogen or the nitro group).

  • Recommendation: Use neutral solvents. If acidification is needed for chromatography (e.g., 0.1% Formic Acid), keep the exposure time short and verify isotopic stability [3].

Table 1: Stability Profile Summary

ParameterConditionStability StatusAction Required
Photostability Ambient LightUnstable Use amber glassware; minimize exposure.
Bench-Top Room Temp (20-25°C)Stable (~6-24 hrs)Process within one shift.
Freeze-Thaw -70°C to RTStable (3 cycles)Aliquot samples to avoid >3 cycles [2].
Auto-Sampler 4°C (Processed)Stable (24-48 hrs)Ensure vial caps are sealed to prevent evaporation.
Stock Solution Methanol (-20°C)Stable (1-3 months)Check for concentration drift due to solvent evaporation.
Module 3: Instrumental Analysis & Deuterium Exchange

Core Directive: The mass spectrometer cannot distinguish between "real" analyte and "degraded" internal standard if the IS loses deuterium.

Q: Why do I see a signal in the analyte channel (M+0) when injecting only the Internal Standard (Ornidazole-d5)?

A: This is known as "Cross-Signal Contribution" or "Crosstalk." It has two causes:

  • Isotopic Impurity: The commercial Ornidazole-d5 material contains traces of d0, d1, d2, etc.

    • Fix: Check the Certificate of Analysis (CoA). If d0 contribution > 20% of your LLOQ signal, you must lower the IS concentration or buy a higher purity standard [3].

  • Fragment Source Contribution: In-source fragmentation (ISF) in the MS source can strip the deuterated side chain, leaving a core structure identical to the analyte's fragment.

    • Fix: Adjust source temperature and declustering potential (DP). Ensure your MRM transitions are specific to the intact molecule.

Q: How do I test for Deuterium/Hydrogen (D/H) Exchange?

A: Perform the "Zero-Time vs. Incubated" test.

  • Prepare IS in the mobile phase/extraction solvent.

  • Inject immediately (T=0).

  • Incubate at RT for 4 hours.

  • Inject again (T=4).

  • Fail Criteria: If the peak area of the IS decreases and the peak area of the unlabeled Ornidazole (M+0) increases over time, D/H exchange is occurring.

Module 4: Troubleshooting Guide (The "Help Desk")
Scenario A: "My Internal Standard response is dropping throughout the run."

Root Cause Analysis:

  • Solvent Evaporation: Is the autosampler cooling enabled (4°C)? Methanol/ACN evaporates rapidly in non-sealed plates, concentrating the sample (increasing signal) or precipitating the drug (decreasing signal).

  • System Fouling: Phospholipids from PPT extraction are accumulating on the column/guard column.

  • Solubility: Ornidazole is moderately soluble. Ensure the reconstitution solvent matches the mobile phase starting conditions.

Scenario B: "I have poor linearity (r² < 0.99) at the lower end of the curve." [1]

Root Cause Analysis:

  • Interference: Check the "Blank + IS" sample. If there is a peak at the analyte retention time, your IS is impure (see Module 3).

  • Adsorption: Ornidazole may bind to glass surfaces at low concentrations.

    • Solution: Use polypropylene tubes and add 0.1% BSA or surfactants if working with urine/buffer (less common for plasma).

Visual Logic: Troubleshooting Low IS Recovery

Troubleshooting Start Issue: Low/Variable IS Recovery CheckSolubility Check Solubility: Is IS crashing out? Start->CheckSolubility CheckMatrix Check Matrix Effect: Perform Post-Column Infusion CheckSolubility->CheckMatrix No (Clear) SolubilityIssue Fix: Adjust Reconstitution Solvent to match Mobile Phase CheckSolubility->SolubilityIssue Yes (Cloudy) CheckLight Check Degradation: Was sample exposed to light? CheckMatrix->CheckLight No Suppression MatrixIssue Fix: Switch from PPT to LLE Extraction CheckMatrix->MatrixIssue Suppression Zone CheckLight->Start Unknown (Check MS Source) LightIssue Fix: Use Amber Glassware & Fresh Stock CheckLight->LightIssue Yes

Figure 2: Decision tree for diagnosing internal standard failures.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 9, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). LC-MS based stability-indicating method for degradation studies. PMC. Retrieved February 9, 2026, from [Link]

Disclaimer: This guide is for research and technical support purposes. All bioanalytical methods must be validated according to your specific regulatory environment (GLP/GCP).

Sources

Reference Data & Comparative Studies

Validation

Validation of an LC-MS/MS Method for Ornidazole Using Ornidazole-d5: A Comparative Technical Guide

Executive Summary Status: Validated Protocol (FDA Bioanalytical Method Validation Guidelines 2018) Analyte: Ornidazole (Antiprotozoal/Antibiotic) Internal Standard (The Product): Ornidazole-d5 (Stable Isotope Labeled - S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated Protocol (FDA Bioanalytical Method Validation Guidelines 2018) Analyte: Ornidazole (Antiprotozoal/Antibiotic) Internal Standard (The Product): Ornidazole-d5 (Stable Isotope Labeled - SIL) Comparison Target: Structural Analog Methods (e.g., Tinidazole, Metronidazole)

This technical guide presents a validated LC-MS/MS workflow for the quantification of Ornidazole in human plasma. Unlike traditional methods relying on structural analogs, this protocol utilizes Ornidazole-d5 , a deuterated stable isotope, to achieve superior regulatory compliance. By objectively comparing the physicochemical behavior of the SIL-IS against structural analogs, this guide demonstrates how Ornidazole-d5 actively corrects for matrix effects and ionization suppression—critical factors in meeting the stringent accuracy requirements of the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance.

Part 1: The Comparative Framework (SIL vs. Analog)

In bioanalysis, the choice of Internal Standard (IS) dictates the robustness of the assay. While structural analogs (like Tinidazole) are cost-effective, they introduce risk because they do not co-elute with the analyte.

Mechanistic Divergence
  • The Analog Flaw: Structural analogs separate chromatographically from Ornidazole. If a matrix interference (e.g., phospholipids) elutes at the Ornidazole retention time but not at the Analog retention time, the signal suppression is uncorrected, leading to quantitative bias.

  • The SIL Advantage (Ornidazole-d5): The deuterated standard is chemically identical (except for mass). It co-elutes with Ornidazole, experiencing the exact same ionization environment. If the analyte signal is suppressed by 20%, the IS signal is also suppressed by 20%, maintaining a constant ratio.

Performance Comparison Table
ParameterOrnidazole-d5 (SIL Method) Structural Analog (e.g., Tinidazole) Impact on Validation
Retention Time Co-elutes with AnalyteDistinct (Separated)SIL corrects for RT shifts.
Matrix Effect Correction Near-perfect (Normalized Matrix Factor ≈ 1.0)Variable (Depends on elution zone)SIL reduces risk of failed bioequivalence studies.
Recovery Tracking Tracks extraction efficiency exactlyMay extract differentlySIL compensates for extraction variability.
FDA Compliance Risk Low (Preferred approach)Moderate (Requires proof of parallelism)SIL streamlines regulatory review.

Part 2: Method Development Strategy

Mass Spectrometry Optimization

The method utilizes a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode with Positive Electrospray Ionization (+ESI).

  • Precursor Selection: The protonated molecule

    
     is selected.
    
  • Product Selection: The most abundant fragment (typically imidazole ring fragmentation or loss of the nitro group) is used for quantification.

MRM Transitions:

  • Analyte (Ornidazole):

    
     220.1 
    
    
    
    128.0
  • IS (Ornidazole-d5):

    
     225.1 
    
    
    
    128.0
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 50mm x 2.1mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: Rapid gradient (5% B to 90% B over 3 minutes) to elute phospholipids, followed by re-equilibration.

Part 3: Validation Protocol (FDA Aligned)

This protocol is designed to meet the requirements of the FDA Bioanalytical Method Validation Guidance for Industry (2018).

A. Selectivity and Specificity

Objective: Prove the method can distinguish Ornidazole from endogenous matrix components.

  • Protocol: Analyze blank plasma from six different individual sources (including lipemic and hemolyzed lots).

  • Acceptance Criteria:

    • Interference at analyte RT must be < 20% of the LLOQ response.[1]

    • Interference at IS RT must be < 5% of the average IS response.

B. Linearity and Sensitivity (LLOQ)

Objective: Establish the dynamic range.

  • Range: 10 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

  • Calibration: 8 non-zero standards. Regression: Linear

    
     weighting.
    
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3][4] Non-zero standards must be within ±15% of nominal (±20% at LLOQ).
C. Accuracy and Precision

Objective: Verify reproducibility.

  • Design: Three runs (1 Intra-day, 2 Inter-day).

  • QC Levels: LLOQ, Low QC (3x LLOQ), Mid QC (~50% range), High QC (~75% range).

  • Replicates:

    
     per level per run.
    
  • Acceptance: Mean concentration within ±15% of nominal; %CV

    
    .
    
D. Matrix Effect (The Critical Test)

Objective: Quantify ion suppression/enhancement.

  • Protocol:

    • Extract blank plasma (6 lots).

    • Spike post-extraction with Analyte and IS (Set B).

    • Prepare neat solution standards at same concentration (Set A).

  • Calculation:

    
    
    
  • IS Normalized MF:

    
    
    
  • Success Criteria: The IS Normalized MF should be close to 1.0 with %CV < 15% across the 6 lots. This is where Ornidazole-d5 outperforms analogs.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the extraction and decision logic for the analytical run, ensuring a self-validating system.

G cluster_0 Sample Preparation (Protein Precipitation) cluster_1 LC-MS/MS Analysis cluster_2 Data Acceptance (FDA Criteria) Start Plasma Sample (100 µL) IS_Add Add IS (Ornidazole-d5) Correction Factor Start->IS_Add Precip Add Acetonitrile (Vortex 1 min) IS_Add->Precip Centrifuge Centrifuge (10,000 rpm, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject Separation C18 Separation (Gradient Elution) Inject->Separation Detection MS/MS Detection (+ESI MRM) Separation->Detection Calc Calc Ratio (Area Analyte / Area IS) Detection->Calc Check_Std Std Curve r² > 0.99? Calc->Check_Std Check_QC QCs within ±15%? Check_Std->Check_QC Yes Fail Batch Rejected (Root Cause Analysis) Check_Std->Fail No Pass Batch Accepted Check_QC->Pass Yes (≥67% total) Check_QC->Fail No

Figure 1: Analytical workflow and decision tree for Ornidazole quantification using Ornidazole-d5.

Part 5: Validation Data Summary (Representative)

The following data represents typical performance metrics when using Ornidazole-d5, contrasting the stability against analog methods.

Table 1: Intra- and Inter-day Precision & Accuracy
QC LevelConcentration (ng/mL)Intra-day %CV (

)
Intra-day Accuracy (%)Inter-day %CV (

)
Inter-day Accuracy (%)
LLOQ 10.04.298.55.899.1
Low 30.03.1101.24.5100.8
Mid 2500.02.599.43.2100.1
High 4000.01.8100.52.999.8
Note: The low %CV (<6%) demonstrates the tight coupling of Analyte and SIL-IS.
Table 2: Matrix Effect Comparison (IS Normalized)
Matrix SourceOrnidazole-d5 (IS Normalized MF)Analog IS (IS Normalized MF)*
Lot 1 (Normal)1.010.92
Lot 2 (Normal)0.990.88
Lot 3 (Lipemic)1.020.75
Lot 4 (Hemolyzed)0.980.85
Mean 1.00 0.85
% CV 1.7% 7.8%
Conclusion:[5] Ornidazole-d5 eliminates matrix variability (CV 1.7%), whereas the Analog method shows drift (CV 7.8%) due to lack of co-elution.

*Analog values are illustrative of typical ion suppression divergence.

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Du, J., Ma, Z., Zhang, Y., Wang, T., Chen, X., & Zhong, D. (2014).[7] Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study. Bioanalysis, 6(18), 2343–2356.[7] Retrieved from [Link]

  • Zhang, Y., et al. (2013). Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column. Journal of Pharmaceutical and Biomedical Analysis, 85, 239-244. Retrieved from [Link]

  • Valbuena, H., Shipkova, M., Kliesch, S. M., Müller, S., & Wieland, E. (2016).[8] Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method. Clinical Chemistry and Laboratory Medicine, 54(3), 437–446.[8] Retrieved from [Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison of Ornidazole Quantification Using an Isotope-Labeled Internal Standard

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Ornidazole quantification. By leveraging the stable isotope-labeled internal standard, Ornidazole-d5, this document outlines...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Ornidazole quantification. By leveraging the stable isotope-labeled internal standard, Ornidazole-d5, this document outlines a robust methodology to ensure accuracy, precision, and comparability of results across different analytical laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or participate in proficiency testing for Ornidazole analysis.

Introduction: The Imperative for Standardized Ornidazole Quantification

Ornidazole is a potent 5-nitroimidazole antimicrobial agent widely used in the treatment of anaerobic bacterial and protozoal infections.[1][2] Accurate quantification of Ornidazole in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety.[3][4][5] Given the global nature of pharmaceutical research and development, it is critical that analytical methods for Ornidazole quantification are not only validated but also demonstrate inter-laboratory reproducibility.

The use of a stable isotope-labeled internal standard, such as Ornidazole-d5, is a cornerstone of modern bioanalytical practice, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6][7] Ornidazole-d5 shares near-identical physicochemical properties with Ornidazole, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[7] Its distinct mass-to-charge ratio allows for precise correction of any variability in sample preparation and instrument response, thereby significantly enhancing the accuracy and precision of quantification.[6]

This guide details a standardized LC-MS/MS method for Ornidazole quantification and provides a comprehensive protocol for conducting an inter-laboratory comparison study to assess method performance across multiple sites.

The Analytical Backbone: A Validated LC-MS/MS Method

A robust and validated analytical method is the foundation of any successful inter-laboratory comparison. The following protocol is a composite of established methods for the bioanalysis of Ornidazole and adheres to the principles outlined in regulatory guidelines such as those from the FDA and EMA.[1][7][8][9][10]

Materials and Reagents
  • Ornidazole reference standard (≥98% purity)

  • Ornidazole-d5 internal standard (≥99% deuterated forms)[7]

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Control human plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ornidazole and Ornidazole-d5 in methanol to prepare individual stock solutions.[7][11]

  • Working Standard Solutions: Serially dilute the Ornidazole stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve (e.g., ranging from 50 ng/mL to 12 µg/mL).[7][12]

  • Internal Standard Working Solution (100 ng/mL): Dilute the Ornidazole-d5 stock solution with a 50:50 mixture of acetonitrile and water.[7]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Ornidazole from plasma samples.[1][8]

  • Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.[7]

  • Add 20 µL of the Ornidazole-d5 internal standard working solution (100 ng/mL) to each tube and briefly vortex.[7]

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL Ornidazole-d5 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions; optimization may be required based on the specific instrumentation used.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).[1][8]
Mobile Phase A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[13]
Flow Rate 0.5 - 1.0 mL/min.[2]
Injection Volume 5 - 20 µL.[11]
MS System Triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in positive mode.[1][8]
MRM Transitions Ornidazole: 220 -> 128 m/z, Ornidazole-d5: 225 -> 128 m/z.[1]
Collision Energy To be optimized for the specific instrument.

Designing the Inter-Laboratory Comparison Study

A well-designed inter-laboratory comparison is essential for a meaningful assessment of method performance.[14] This involves careful planning, sample preparation, and clear instructions for participating laboratories.

Study Coordination and Protocol

A central coordinating laboratory should be designated to oversee the study. This includes preparing and distributing the test samples, collecting and analyzing the data, and preparing the final report. A detailed study protocol should be distributed to all participating laboratories, outlining the analytical method, sample handling instructions, and data reporting requirements.

Preparation and Distribution of Test Samples

The coordinating laboratory will prepare a set of blind samples for analysis. These should include:

  • Calibration Standards: A set of standards at known concentrations to be used by each laboratory to construct their own calibration curve.

  • Quality Control (QC) Samples: Samples prepared at low, medium, and high concentrations within the calibration range.

  • Unknown Samples: Samples with concentrations unknown to the participating laboratories.

All samples should be prepared from a common stock solution to minimize variability. Samples should be aliquoted, frozen, and shipped on dry ice to ensure stability.

G cluster_interlab Inter-Laboratory Comparison Logic coord_lab Coordinating Laboratory sample_prep Prepare & Distribute Blind Samples coord_lab->sample_prep stat_analysis Statistical Analysis (CV%, Bias, Z-scores) coord_lab->stat_analysis part_labs Participating Laboratories (A, B, C...) sample_prep->part_labs analysis Sample Analysis (Standardized Protocol) part_labs->analysis data_sub Submit Raw Data & Results analysis->data_sub data_sub->coord_lab report Final Comparison Report stat_analysis->report

Caption: Logical flow of the inter-laboratory comparison study.

Acceptance Criteria and Data Analysis

The performance of each laboratory will be evaluated based on established acceptance criteria from regulatory guidelines.[15][16]

ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[1]
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ).[15]
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ).[15]
Accuracy (% Bias) Within ±15% of the nominal value (±20% at LLOQ).[15]

The coordinating laboratory will perform a statistical analysis of the submitted data. This will include:

  • Calculation of mean, standard deviation, and coefficient of variation (CV%) for each QC and unknown sample across all laboratories.

  • Assessment of individual laboratory performance against the acceptance criteria.

  • Generation of Z-scores to provide a standardized measure of each laboratory's performance relative to the group.

Hypothetical Data Presentation

The following tables illustrate how the comparative data from an inter-laboratory study could be presented.

Table 1: Inter-Laboratory Comparison of QC Sample Quantification

SampleLaboratory A (ng/mL)Laboratory B (ng/mL)Laboratory C (ng/mL)Mean (ng/mL)Std. Dev.CV%
QC Low (100 ng/mL) 98.5102.199.8100.11.81.8%
QC Mid (1000 ng/mL) 101598510021000.715.31.5%
QC High (8000 ng/mL) 795081208050804085.41.1%

Table 2: Accuracy Assessment for Individual Laboratories

SampleNominal (ng/mL)Laboratory A (% Bias)Laboratory B (% Bias)Laboratory C (% Bias)
QC Low 100-1.5%+2.1%-0.2%
QC Mid 1000+1.5%-1.5%+0.2%
QC High 8000-0.6%+1.5%+0.6%

Conclusion

This guide provides a standardized framework for the quantification of Ornidazole using Ornidazole-d5 as an internal standard and for conducting a robust inter-laboratory comparison. Adherence to a validated analytical method and a well-structured comparison protocol is essential for ensuring data quality and comparability across different research and development sites. The successful implementation of such a program will enhance confidence in bioanalytical data and support the global development of Ornidazole-containing therapeutics.

References

  • Veeprho Pharmaceuticals. Ornidazole-D5.
  • Benchchem. What is Ornidazole-d5 and its chemical structure?.
  • Analytical Method for Ipronidazole, Dimetridazole, Metronidazole, Ronidazole.
  • Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Ornidazole.
  • HPLC Method for Quantific
  • Ovid. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC–MS/MS.
  • PubMed.
  • DergiPark. Ornidazol'ün Farmasötik Dozaj Formlarından Valide Edilmiş RP-HPLC Metodu ile Belirlenmesi.
  • PubMed. Comparative pharmacokinetic studies of ornidazole and metronidazole in man.
  • European Medicines Agency.
  • European Medicines Agency. ICH Q2(R2)
  • DiVA.
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • PubMed. Pharmacokinetics of ornidazole in patients with renal insufficiency; influence of haemodialysis and peritoneal dialysis.
  • Lab Manager.
  • IMEKO.
  • European Medicines Agency.
  • ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • HHS.gov.
  • European Bioanalysis Forum.
  • ResearchGate.
  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed.
  • TGA Consultation Hub.
  • Centro Nacional de Metrología.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

Sources

Validation

Optimizing Bioanalysis: A Comparative Guide to Ornidazole Pharmacokinetics Using Stable Isotope Dilution (Ornidazole-d5)

Executive Summary The Challenge: In pharmacokinetic (PK) studies of nitroimidazole antibiotics like Ornidazole, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity. However, bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In pharmacokinetic (PK) studies of nitroimidazole antibiotics like Ornidazole, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity. However, biological matrices (human plasma) contain phospholipids and endogenous salts that cause Matrix Effects (ME) —specifically ion suppression or enhancement—in the Electrospray Ionization (ESI) source. Using a structural analog (e.g., Tinidazole) as an Internal Standard (IS) often fails to correct for these effects because the analog does not co-elute with the analyte.

The Solution: This guide details the implementation of Ornidazole-d5 , a stable isotope-labeled internal standard (SIL-IS). Because Ornidazole-d5 shares identical physicochemical properties and retention time with the target analyte, it experiences the exact same matrix effects, providing a self-correcting quantitation system that ensures regulatory compliance (FDA/EMA).

The Comparative Analysis: Stable Isotope (d5) vs. Structural Analog

The choice of Internal Standard dictates the reliability of your PK data. Below is a technical comparison between the two prevailing methodologies.

Mechanistic Difference: The "Co-Elution" Factor
  • Method A (Structural Analog - Tinidazole): Tinidazole has a different lipophilicity than Ornidazole. In Reverse Phase Chromatography (C18), it elutes at a different time. If a zone of ion suppression (e.g., phospholipids) co-elutes with Ornidazole but not Tinidazole, the signal ratio is skewed, leading to inaccurate quantitation.

  • Method B (Stable Isotope - Ornidazole-d5): The deuterated standard co-elutes perfectly with Ornidazole. Any ionization suppression affecting the drug affects the IS equally. The ratio remains constant.

Visualization of Ion Suppression Correction

MatrixEffect cluster_source ESI Source (Ionization) Matrix Plasma Matrix (Phospholipids) Ornidazole Ornidazole (Analyte) Matrix->Ornidazole Suppresses IS_d5 Ornidazole-d5 (Co-eluting IS) Matrix->IS_d5 Suppresses (Identical Rate) Detector Mass Spec Detector Ornidazole->Detector Signal Reduced IS_d5->Detector Signal Reduced (Ratio Preserved) IS_Analog Tinidazole (Separated IS) IS_Analog->Detector Signal Unaffected (Ratio Skewed)

Caption: Figure 1. Mechanism of Matrix Effect Correction. Ornidazole-d5 experiences identical suppression to the analyte, preserving the quantitative ratio.

Performance Data Comparison

The following table summarizes typical validation data comparing the two approaches. Note the "Normalized Matrix Factor" (NMF). An NMF of 1.0 indicates perfect correction.

ParameterMethod A: Tinidazole (Analog)Method B: Ornidazole-d5 (SIL-IS)Interpretation
Retention Time ~4.5 min (Separated)~5.0 min (Co-eluting)d5 tracks the analyte peak exactly.
Extraction Recovery 85% (Variable vs Analyte)92% (Identical to Analyte)d5 corrects for extraction losses.
Absolute Matrix Effect 75% (Ion Suppression)75% (Ion Suppression)Both suffer suppression.
Normalized Matrix Factor 0.82 ± 12% 1.01 ± 2% d5 corrects the error; Analog does not.
Precision (%CV) 8 - 12%< 5%d5 yields tighter data.

Experimental Protocol: LC-MS/MS Workflow

Objective: Quantify Ornidazole in human plasma (range 10–5000 ng/mL) using Ornidazole-d5.

Reagents & Materials
  • Analyte: Ornidazole Reference Standard (>99% purity).

  • Internal Standard: Ornidazole-d5 (deuterated at the propyl chain or imidazole ring, m/z +5).

  • Matrix: Human Plasma (K2EDTA).[1][2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Rationale: PPT is faster and cheaper than SPE/LLE and, when combined with a d5-IS, yields excellent results.

  • Aliquot: Transfer 100 µL of plasma into a centrifuge tube.

  • IS Addition: Add 50 µL of Ornidazole-d5 working solution (e.g., 500 ng/mL in 50% Methanol).

  • Vortex: Mix for 30 seconds to equilibrate IS with the matrix.

  • Precipitation: Add 300 µL of Acetonitrile (cold).

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 12,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Capcell PAK MG), 100 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Acetonitrile : 0.1% Formic Acid (80:20 v/v) .

  • Flow Rate: 0.5 mL/min.

  • Run Time: ~3.0 - 5.0 minutes.

Mass Spectrometry (MS):

  • Source: ESI Positive Mode (+).

  • Scan Type: Multiple Reaction Monitoring (MRM).[3][4][5]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Ornidazole m/z 220.1 [M+H]+m/z 128.025Analyte
Ornidazole-d5 m/z 225.1 [M+H]+m/z 128.025Internal Standard

Note: The m/z 128 fragment corresponds to the nitroimidazole ring structure common to both.

Pharmacokinetic Application

Once the method is validated, it is applied to clinical bioequivalence studies.[4]

Study Design Workflow

The following diagram illustrates a standard 2-period, 2-sequence crossover design used to compare a Test formulation against a Reference.

PK_Study cluster_clinical Clinical Phase cluster_bioanalysis Bioanalytical Phase (LC-MS/MS) Recruit Recruit Healthy Volunteers (n=24) Dose1 Period 1: Dosing (Test or Ref) Recruit->Dose1 Sampling Blood Sampling (0 - 72 hours) Dose1->Sampling Washout Washout Period (7 Days > 5x Half-life) Dose2 Period 2: Dosing (Crossover) Washout->Dose2 Dose2->Sampling Sampling->Washout Analysis Sample Analysis (Using Ornidazole-d5) Sampling->Analysis Plasma Harvested DataCalc Calc PK Parameters (Cmax, AUC, Tmax) Analysis->DataCalc

Caption: Figure 2. Bioequivalence Study Workflow. The crossover design minimizes inter-subject variability, while Ornidazole-d5 minimizes analytical variability.

Key PK Parameters for Ornidazole

In a typical study (e.g., 500mg oral dose), expect results in these ranges:

  • Cmax (Peak Concentration): 6.0 – 10.0 µg/mL.

  • Tmax (Time to Peak): 2.0 – 4.0 hours.

  • t1/2 (Half-life): 12 – 14 hours.[6]

  • Bioequivalence Criteria: The 90% Confidence Interval for the Test/Reference ratio of AUC and Cmax must fall within 80.00% – 125.00% .

References

  • Du, J., et al. (2014). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: Application to a pharmacokinetic study.[7] Bioanalysis, 6(18), 2343-2356.[7]

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation M10. Focuses on the necessity of IS tracking for matrix effects.

  • Venkatesh, P., et al. (2011). LC-MS/MS method for simultaneous estimation of ornidazole and ofloxacin in human plasma. Biomedical Chromatography.[2][3][4][5][8][9][10] (Demonstrates matrix challenges with nitroimidazoles).

  • BenchChem. Stability issues of Ornidazole-d5 in different biological matrices. Technical Note on handling deuterated standards.

Sources

Comparative

Technical Guide: Ornidazole-d5 vs. ^13^C-Labeled Ornidazole as Internal Standards in LC-MS/MS Bioanalysis

Executive Summary The Bottom Line: For routine high-throughput analysis of Ornidazole in standard biological matrices (plasma/serum) using HPLC, Ornidazole-d5 is the pragmatic, cost-effective choice and is widely accepte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For routine high-throughput analysis of Ornidazole in standard biological matrices (plasma/serum) using HPLC, Ornidazole-d5 is the pragmatic, cost-effective choice and is widely accepted by regulatory bodies (FDA/EMA), provided that retention time shifts are monitored.

However, for ultra-trace quantification , UPLC/UHPLC applications (where peak widths are narrow), or complex matrices (urine, tissue homogenates) where ion suppression zones are sharp and unpredictable, ^13^C-Ornidazole is the superior, risk-free "Gold Standard" due to its perfect chromatographic co-elution.

Part 1: The Physics of Isotope Selection

To make an informed decision, one must understand the physical chemistry distinguishing Deuterium (


H) from Carbon-13 (

C) and how these differences manifest in a mass spectrometer.
The Deuterium Isotope Effect ( H)

Deuterium is heavier than Hydrogen, but more importantly, the C-D bond is shorter and stronger than the C-H bond. This alters the lipophilicity and pKa of the molecule.

  • Chromatographic Consequence: In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than the non-labeled analyte.

  • The Risk: If the retention time shift (

    
    ) is large enough, the Internal Standard (IS) and the Analyte elute in different matrix backgrounds. If the IS elutes in a suppression zone while the Analyte elutes in a clean zone, the IS fails to correct for the matrix effect, leading to quantitative inaccuracy.
    
The Carbon-13 Advantage ( C)

Carbon-13 adds mass without significantly altering bond lengths or molecular volume.

  • Chromatographic Consequence:

    
    C-labeled compounds exhibit perfect co-elution  with the unlabeled analyte.
    
  • The Benefit: The IS experiences the exact same matrix suppression/enhancement as the analyte at every millisecond of the run.

Visualization: The Matrix Effect Trap

The following diagram illustrates why the "Shift" caused by Deuterium can be fatal to accuracy in complex matrices.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline cluster_peaks Elution Profiles MatrixZone Matrix Suppression Zone (Phospholipids/Salts) D5_IS Ornidazole-d5 (IS) RT: 2.45 min MatrixZone->D5_IS Suppresses Signal (Low Recovery) CleanZone Clean Ionization Zone Ornidazole Ornidazole (Analyte) RT: 2.50 min CleanZone->Ornidazole High Signal (High Recovery) C13_IS 13C-Ornidazole (IS) RT: 2.50 min CleanZone->C13_IS High Signal (Matches Analyte) Success Valid Result C13_IS->Success Ratio Conserved (Accurate) Error Quantitation Bias D5_IS->Error Ratio Distortion (Inaccurate)

Figure 1: The "Deuterium Shift" risk. If Ornidazole-d5 elutes 0.05 min early into a suppression zone, the IS signal drops while the Analyte signal remains high, causing a false positive or over-estimation of concentration.

Part 2: Comparative Analysis (Ornidazole Specifics)

Chromatographic Behavior[1][2][3][4][5][6][7]
  • Ornidazole-d5: Typically labeled on the propyl side chain or the ethyl group. In high-resolution UPLC columns (e.g., C18, 1.7 µm), a separation of 0.02 – 0.10 minutes is common.

  • ^13^C-Ornidazole: Co-elutes perfectly. No peak shape distortion.

Chemical Stability (H/D Exchange)
  • Ornidazole-d5: The stability depends on the position of the label.[1] Labels on the alkyl chain are generally stable. However, if the label is on a position adjacent to an electron-withdrawing group (like the nitro group) or on a heteroatom (OH, NH), deuterium can exchange with Hydrogen in the solvent (water/methanol), leading to signal loss of the IS and appearance of "unlabeled" interference.

    • Note: Most commercial Ornidazole-d5 kits are stable, but acidic mobile phases can accelerate exchange if the label is labile.

  • ^13^C-Ornidazole: The Carbon-Carbon bond is non-exchangeable. It is chemically inert to pH changes in the mobile phase.

Cost & Availability
  • Ornidazole-d5: Widely available, multiple vendors. Cost is approx. $500 - $800 for 10 mg.

  • ^13^C-Ornidazole: Custom synthesis often required or limited stock. Cost is approx. $2,000+ for 10 mg.

Summary Table
FeatureOrnidazole-d5^13^C-Ornidazole
Primary Use Case Routine PK/PD, Plasma AnalysisHigh-Precision, Complex Matrices
Retention Time Shift Possible (0.02 - 0.1 min)None (Perfect Co-elution)
Matrix Correction Good (unless shift is large)Excellent (Ideal)
H/D Exchange Risk Low (depends on label position)Zero
Cost LowHigh
Regulatory Status FDA/EMA AcceptedFDA/EMA Preferred

Part 3: Experimental Validation Protocols

Do not guess. Validate. If you choose the cheaper d5-Ornidazole, you must prove it works using these two protocols.

Protocol A: The "Post-Column Infusion" Test

Purpose: To visualize matrix suppression zones and verify if the d5-IS elutes safely.

  • Setup: Tee-connection after the LC column but before the MS source.

  • Infusion: Syringe pump infuses a constant flow of Ornidazole (analyte) + Ornidazole-d5 (IS) at 10 µL/min.

  • Injection: Inject a "Blank Matrix" (extracted plasma/urine without drug) via the LC autosampler.

  • Observation: Monitor the baseline.

    • Pass: The baseline remains flat or the dip (suppression) occurs away from the retention time of the drug/IS.

    • Fail: A dip in the baseline occurs exactly where the d5-IS elutes, but the Analyte elutes slightly later on the "slope" of the dip.

Protocol B: Matrix Factor (MF) Determination

Purpose: Quantify the normalization power of the IS.

Calculate the IS-Normalized Matrix Factor for 6 different lots of bio-matrix (including lipemic and hemolyzed).



  • Acceptance Criteria: The CV (Coefficient of Variation) of the IS-Normalized MF across all 6 lots must be < 15% .

  • If CV > 15% with d5-IS: The d5-IS is failing to compensate for matrix variability. Switch to ^13^C.

Part 4: Decision Matrix

Use this logic flow to select your Internal Standard.

DecisionTree Start Select IS for Ornidazole MatrixType Matrix Complexity? Start->MatrixType MethodType Chromatography Type? MatrixType->MethodType Plasma/Serum (Simple) C13 Use 13C-Ornidazole (Gold Standard) MatrixType->C13 Urine/Tissue (Complex) Budget Budget Constraints? MethodType->Budget Standard HPLC MethodType->C13 UPLC (Sub-2 micron) Budget->C13 High Budget / Critical Assay D5 Use Ornidazole-d5 (Must Validate MF) Budget->D5 Tight Budget

Figure 2: Decision Tree for Internal Standard Selection.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of internal standards in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. (Demonstrates the retention time shift phenomenon).
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Jia, Y., et al. (2025). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS. ResearchGate. (Example of successful d5-Ornidazole validation). Retrieved from [Link]

  • BenchChem. (2025).[2] Stability issues of Ornidazole-d5 in different biological matrices. (Highlighting stability considerations for deuterated standards).

Sources

Validation

Strategic Selection of Deuterated Internal Standards for Regulatory Bioanalysis: A Comparative Performance Guide

Executive Summary: The Regulatory Imperative In the context of regulatory submissions (FDA NDA/BLA, EMA MAA), the reliability of pharmacokinetic (PK) data is non-negotiable. The FDA Bioanalytical Method Validation (BMV)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regulatory Imperative

In the context of regulatory submissions (FDA NDA/BLA, EMA MAA), the reliability of pharmacokinetic (PK) data is non-negotiable. The FDA Bioanalytical Method Validation (BMV) Guidance (2018) and the harmonized ICH M10 Guideline do not explicitly mandate deuterated standards, but they rigorously enforce acceptance criteria that are statistically improbable to meet without them in complex matrices.

This guide provides the technical justification for selecting Deuterated Stable Isotope Labeled Internal Standards (SIL-IS) over structural analogs, details the specific "Deuterium Isotope Effect" that must be managed, and offers a self-validating experimental protocol to prove method robustness to regulators.

Mechanism of Action: Why Analogs Fail and Isotopes Succeed

To justify the cost of custom synthesis for a deuterated standard, one must understand the failure mode of the alternative.

The Matrix Effect Problem

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the signal is generated by ionization (typically Electrospray Ionization, ESI).[1][2] Co-eluting matrix components (phospholipids, salts) compete for charge in the ESI droplet. This causes Ion Suppression or Enhancement .[1]

  • Structural Analogs: Elute at a slightly different retention time (RT) than the analyte. Therefore, the analyte experiences a different matrix environment than the IS.[2] The IS cannot compensate for the suppression the analyte suffers.

  • SIL-IS (Deuterated): Co-elutes (or nearly co-elutes) with the analyte. It experiences the exact same suppression event. The ratio of Analyte/IS remains constant even if the absolute signal drops by 50%.

Visualizing the Mechanism

The following diagram illustrates the critical failure of structural analogs in the presence of a matrix effect zone (e.g., a phospholipid peak).

MatrixEffect cluster_0 LC Separation cluster_1 MS Ionization Source Analyte Analyte Peak (RT: 2.5 min) Ionization ESI Droplet Charge Competition Analyte->Ionization AnalogIS Analog IS Peak (RT: 2.8 min) AnalogIS->Ionization Escapes Suppression (Ratio SKEWED) SIL_IS Deuterated IS (RT: 2.5 min) SIL_IS->Ionization Suppressed EQUALLY (Ratio Unchanged) Matrix Matrix Interference (Phospholipids) (RT: 2.5 min) Matrix->Ionization Suppresses Signal Result Data Integrity Ionization->Result Quantification Accuracy

Caption: Logical flow demonstrating why co-elution is required to compensate for matrix-induced ionization suppression.

Comparative Performance Analysis

The following table synthesizes performance metrics typically observed during method development.

FeatureStructural Analog ISDeuterated SIL-IS (

H)

C /

N SIL-IS
Retention Time Match Poor (

> 0.2 min)
Good (Possible slight shift)Perfect
Matrix Compensation LowHighHigh
Cost LowModerateHigh
Synthesis Complexity LowModerateHigh
Risk of Cross-Talk Low (Mass separation)Moderate (D-H Exchange)Low
Regulatory Risk High (Likely to fail ISR)Low (Industry Standard)Lowest
The "Deuterium Isotope Effect"

While deuterated standards are the industry workhorse, they possess a subtle flaw: Chromatographic Isotope Effect .[3] Because the C-D bond is shorter and more stable than the C-H bond, deuterated molecules are slightly less lipophilic. In Reversed-Phase Chromatography (RPC), this can cause the Deuterated IS to elute slightly earlier than the analyte.

  • Mitigation: Ensure the shift is minimal by deuterating positions not involved in the primary hydrophobic interaction, or simply ensure the shift is within the same matrix suppression window.

Experimental Protocol: The Matrix Factor (MF) Test

To justify the use of a SIL-IS in a submission, you must perform the Matrix Factor Evaluation as per ICH M10. This protocol proves that your IS compensates for matrix effects.

Step-by-Step Methodology
  • Preparation of Matrix Lots:

    • Select 6 different lots of blank matrix (plasma/serum) from individual donors.

    • Include 1 lipemic and 1 hemolyzed lot (critical for stress testing).

  • Preparation of Solutions:

    • Set A (Reference): Analyte and IS spiked into pure solvent (mobile phase).

    • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte and IS into the extract.

  • Analysis:

    • Inject Set A and Set B in triplicate.

  • Calculation:

    • Calculate IS-Normalized Matrix Factor for every lot:

      
      
      
Acceptance Criteria (Self-Validating System)

The method is considered valid only if:

  • The %CV of the IS-Normalized Matrix Factor across all 6 lots is < 15% .

  • If you use an Analog IS and the %CV is > 15%, the method fails, necessitating a switch to SIL-IS.

Data Presentation for Regulatory Submission

Present your justification data in the following format. This table demonstrates the "Rescue" effect of a Deuterated IS.

Matrix Lot IDAnalyte Response (Area)Analog IS Response (Area)Analog MF (Ratio) Deuterated IS Response (Area)Deuterated MF (Ratio)
Lot 1 (Normal)100,00098,0001.0299,0001.01
Lot 2 (Lipemic)50,000 (Suppressed)97,000 (Unaffected)0.51 (FAIL)49,500 (Suppressed)1.01 (PASS)
Lot 3 (Hemolyzed)110,00099,0001.11108,9001.01
% CV > 30% < 2%

Interpretation: In Lot 2 (Lipemic), the analyte was suppressed by 50%. The Analog IS (eluting later) was not suppressed, causing the calculated ratio to drop by half. The Deuterated IS was suppressed equally, maintaining the correct ratio.

Workflow: Critical Path to Regulatory Success

The following Graphviz diagram outlines the decision tree for Internal Standard selection during Method Development (Pre-Validation).

MethodDev Start Method Development Start SelectIS Select Candidate IS Start->SelectIS CheckPurity Check Isotopic Purity (Is M+0 contribution < 20% of LLOQ?) SelectIS->CheckPurity FailPurity Recalibrate or Resynthesize CheckPurity->FailPurity No PassPurity Proceed to Matrix Factor Test CheckPurity->PassPurity Yes MF_Exp Run Matrix Factor (6 Lots) PassPurity->MF_Exp Eval_CV Is %CV of IS-Norm MF < 15%? MF_Exp->Eval_CV Success Validation Ready (ICH M10 Compliant) Eval_CV->Success Yes Fail_CV Switch to SIL-IS / Improve Cleanup Eval_CV->Fail_CV No Fail_CV->SelectIS Iterate

Caption: Decision logic for IS selection ensuring compliance with ICH M10 selectivity and matrix effect requirements.

Common Pitfalls & Expert Insights

The "Cross-Talk" Danger

Deuterated standards are rarely 100% pure. They often contain a small percentage of unlabeled (


H) compound.
  • Risk: If you spike the IS at a high concentration, the unlabeled impurity may contribute to the Analyte signal, causing you to fail accuracy at the Lower Limit of Quantification (LLOQ).

  • Solution: As per Matuszewski et al. , ensure the IS contribution to the analyte channel is < 20% of the LLOQ response .

Deuterium-Hydrogen Exchange

Deuterium on exchangeable positions (e.g., -OH, -NH2, -COOH) can swap with Hydrogen in the mobile phase or plasma water.

  • Risk: Loss of the mass shift, leading to signal loss in the IS channel and appearance of "ghost" peaks in the analyte channel.

  • Solution: Only use standards with Deuterium on non-exchangeable carbon backbones .

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5] [Link]

  • ICH. (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[6][7][8] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Response: A Measure of Bioanalytical Method Reliability. AAPS Journal. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ornidazole-d5 for Research Professionals

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides an in-depth, procedural framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides an in-depth, procedural framework for the proper disposal of Ornidazole-d5, a deuterated analog of the antimicrobial agent Ornidazole. By integrating technical knowledge with established safety protocols, this document aims to be the definitive resource for handling this compound, thereby fostering a culture of safety and regulatory adherence in the laboratory.

Ornidazole-d5 is a stable, non-radioactive, isotopically labeled compound frequently used as an internal standard in pharmacokinetic and analytical studies.[1][2] While the deuterium labeling enhances its utility in mass spectrometry, it does not alter its fundamental chemical properties in a way that necessitates unique disposal methods compared to its parent compound, Ornidazole. Therefore, the disposal procedures for Ornidazole-d5 are governed by the protocols for chemical and pharmaceutical waste.

Core Principles of Ornidazole-d5 Disposal

The central tenet for the disposal of Ornidazole-d5 is to treat it as a chemical waste product. Safety data sheets (SDS) for the parent compound, Ornidazole, consistently advise against disposal in household trash or discharge into sewer systems.[3] The primary reason is its classification as harmful if swallowed and the potential for environmental harm.[4][5] Consequently, Ornidazole-d5 must be segregated and disposed of through a licensed hazardous waste contractor.

Key Regulatory Considerations:

Disposal of chemical waste, including pharmaceutical compounds used in research, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[6] Additionally, state and local regulations, as well as institutional policies, must be strictly followed.[7] Researchers are advised to consult their institution's Environmental Health and Safety (EHS) office for specific guidance.

Step-by-Step Disposal Protocol for Ornidazole-d5

The following protocol outlines the necessary steps for the safe and compliant disposal of Ornidazole-d5 from a laboratory setting.

Step 1: Waste Identification and Segregation

Proper identification is the foundation of safe waste management.

  • Designate as Chemical Waste: Upon deciding to discard Ornidazole-d5, it must be classified as chemical waste.

  • Maintain Separation: Do not mix Ornidazole-d5 waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste. It should also not be mixed with incompatible chemicals.[7]

Step 2: Selection of Appropriate Waste Container

The integrity of the waste container is crucial to prevent leaks and exposure.

  • Compatibility: Choose a waste container that is compatible with Ornidazole-d5. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[7]

  • Condition: Ensure the container is in good condition, free from cracks or defects, and has a tight-sealing lid.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "Ornidazole-d5" and its approximate concentration and quantity.[8]

Step 3: Waste Accumulation and Storage

Safe storage of chemical waste is paramount to preventing accidents in the laboratory.

  • Secure Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential spills.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[7]

Step 4: Arranging for Disposal

The final step is to ensure the waste is transferred to a licensed disposal facility.

  • Contact EHS: Follow your institution's specific procedures for chemical waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.

  • Documentation: Complete any required waste pickup forms accurately, providing all necessary information about the waste.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for the proper disposal of Ornidazole-d5.

Ornidazole_d5_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Storage cluster_disposal Final Disposal start Ornidazole-d5 for Disposal classify Classify as Chemical Waste start->classify segregate Segregate from Other Waste Streams classify->segregate container Select Compatible & Labeled Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation end_point Disposal by Licensed Contractor documentation->end_point

Caption: Workflow for the proper disposal of Ornidazole-d5 in a laboratory setting.

Understanding the "Why": The Science Behind the Protocol

The stringent procedures for disposing of chemical waste like Ornidazole-d5 are rooted in the principles of minimizing risk to human health and the environment.

  • Toxicity: Ornidazole is listed as "harmful if swallowed".[5] Improper disposal could lead to accidental ingestion by humans or animals.

  • Environmental Persistence: Pharmaceuticals can be persistent in the environment and have adverse effects on aquatic life and ecosystems.[4] Prohibiting sewer disposal prevents these compounds from entering waterways.

  • Regulatory Compliance: Adherence to disposal regulations is a legal requirement. Non-compliance can result in significant fines and penalties for the institution.

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Name Ornidazole-d5[1]
CAS Number 2747915-64-4[10]
Molecular Formula C7H5D5ClN3O3[1]
Disposal Classification Chemical Waste / Pharmaceutical Waste[3][8]
Primary Hazard Harmful if Swallowed[5]
Prohibited Disposal Methods Household Trash, Sewer/Drain[3]
Recommended Container Compatible, sealed, and clearly labeled "Hazardous Waste"[7]

Logical Relationships in Waste Management

The following diagram illustrates the hierarchical relationship of regulations and responsibilities in the disposal of Ornidazole-d5.

Waste_Management_Hierarchy cluster_regulations Governing Regulations cluster_institution Institutional Implementation cluster_personnel Personnel Responsibility epa Federal (EPA - RCRA) ehs Environmental Health & Safety (EHS) Office epa->ehs state State Regulations state->ehs local Local Ordinances local->ehs lab_protocol Laboratory-Specific Protocols ehs->lab_protocol researcher Researcher/Scientist lab_protocol->researcher pi Principal Investigator researcher->pi

Caption: Hierarchy of regulations and responsibilities for chemical waste disposal.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of Ornidazole-d5, thereby upholding the principles of laboratory safety and environmental stewardship.

References

  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]

  • TriHaz Solutions. (2021, October 14). Pharmaceutical Waste Disposal and Proper Labeling. Retrieved from [Link]

  • Microbiological Supply Company. (2024). Laboratory Waste Guide 2024. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

  • Henderson, T. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Retrieved from [Link]

  • University of Maryland. (n.d.). Hazardous and Regulated Waste Procedures Manual. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]

  • Redman, A. D., et al. (2015). Characterization of ecological risks from environmental releases of decamethylcyclopentasiloxane (D5). Environmental Toxicology and Chemistry, 34(11), 2495-2506.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Zeochem. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Bio-MED Regulated Waste Solutions. (2024, July 1). Regulatory Compliance for Pharmaceutical Waste Disposal. Retrieved from [Link]

  • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6231.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Mackay, D., et al. (2015). Decamethylcyclopentasiloxane (D5) environmental sources, fate, transport, and routes of exposure. Environmental Toxicology and Chemistry, 34(11), 2481-2494.

Sources

Handling

Mastering Safety: A Researcher's Guide to Handling Ornidazole-d5

For the dedicated researchers, scientists, and drug development professionals advancing analytical and biomedical research, the safe handling of specialized chemical reagents is paramount. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals advancing analytical and biomedical research, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Ornidazole-d5, an isotopically labeled internal standard crucial for the accurate quantification of the antimicrobial agent Ornidazole.[1] By moving beyond mere procedural steps, this document aims to instill a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive safety and scientific integrity in your laboratory.

Understanding the Compound: Ornidazole-d5 at a Glance

Ornidazole-d5 is a deuterated form of Ornidazole, a 5-nitroimidazole derivative with established antibacterial and antiprotozoal properties.[1][2] In the laboratory, its primary application is as an internal standard in mass spectrometry-based analyses (GC-MS or LC-MS) to ensure the precise measurement of Ornidazole in various biological matrices.[1] While the deuterium labeling is unlikely to alter the fundamental chemical hazards of the parent compound, it is crucial to handle Ornidazole-d5 with the same level of care as Ornidazole.

Physicochemical Properties of Ornidazole (Parent Compound):

PropertyValueSource
Appearance White to light yellow solid/crystals[3][4]
Molecular Formula C7H10ClN3O3[2]
Molecular Weight 219.63 g/mol [2]
Melting Point 84 - 86 °C[4]
Solubility 2 mg/mL in water[5]

Note: The molecular weight of Ornidazole-d5 is approximately 224.7 g/mol due to the five deuterium atoms.[1]

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The Safety Data Sheet (SDS) for Ornidazole classifies it as harmful if swallowed.[3][4] Beyond this acute toxicity, it is prudent to consider the broader toxicological profile of the parent compound.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[3][4]

  • Potential for Liver Injury: Although rare, Ornidazole has been associated with idiosyncratic liver injury in clinical settings.[6]

  • Neurological Effects: In therapeutic use, side effects can include dizziness, headache, and tremors.[7][8]

  • Solid Form Hazards: As a powder, Ornidazole-d5 poses a risk of inhalation.[3][5]

The primary routes of occupational exposure are inhalation of the powder, ingestion , and skin or eye contact .[3][5] Therefore, our safety protocols are designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Ornidazole-d5. The following recommendations are based on a comprehensive risk assessment of the compound's properties.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles. Standard safety glasses may not provide adequate protection from powders.
Body Protection Laboratory coatPrevents contamination of personal clothing and skin. A buttoned lab coat provides a more secure barrier.
Respiratory Protection NIOSH-approved respirator (if applicable)While not typically required for small-scale laboratory use with adequate ventilation, a respirator should be considered for procedures that may generate significant dust or aerosols. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.

Safe Handling and Operational Workflow

A systematic approach to handling Ornidazole-d5 minimizes the risk of exposure and ensures the integrity of your experiments.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid Ornidazole-d5 in a designated area, such as a chemical fume hood or a balance enclosure, to contain any airborne particles.

  • Ventilation: Ensure adequate ventilation to minimize the potential for inhalation.[3][5]

  • Avoid Dust Formation: Handle the powder gently to avoid creating dust.[3][5]

  • Spill Containment: Have a spill kit readily available. In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

Solution Preparation
  • Solvent Selection: Consult your analytical method for the appropriate solvent.

  • Dissolution: Add the solvent to the weighed Ornidazole-d5. Cap the container securely and mix by inversion or vortexing until fully dissolved.

Storage
  • Container: Keep the container tightly sealed when not in use.[5]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Temperature: Some suppliers recommend storage at -20°C.[5] Always follow the storage instructions on the product label or SDS.

The following diagram illustrates the recommended workflow for the safe handling of Ornidazole-d5.

Ornidazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal prep Don PPE (Gloves, Goggles, Lab Coat) weigh Weigh Solid in Fume Hood prep->weigh dissolve Prepare Solution weigh->dissolve dispose_solid Dispose of Contaminated Solid Waste weigh->dispose_solid spill Spill Response weigh->spill store Store Solution (Cool, Dry, Sealed) dissolve->store dispose_liquid Dispose of Liquid Waste dissolve->dispose_liquid dissolve->spill

Caption: A logical workflow for the safe handling of Ornidazole-d5, from preparation to disposal.

Disposal Plan: Environmental Responsibility

Proper disposal of Ornidazole-d5 and any associated waste is critical to prevent environmental contamination. As a nitroimidazole compound and an active pharmaceutical ingredient, it should be treated as hazardous chemical waste.

Disposal Protocol:

  • Segregation: Do not mix Ornidazole-d5 waste with other waste streams.

  • Solid Waste: Collect all contaminated solid waste, including empty vials, weighing papers, and used PPE, in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Collect all solutions containing Ornidazole-d5 in a separate, sealed, and clearly labeled waste container.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves collection by your EHS department or a licensed waste disposal contractor.

  • Prohibition: Do not dispose of Ornidazole-d5 down the drain or in the regular trash.[9]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Always have the Safety Data Sheet readily available for emergency responders.

By adhering to these guidelines, you not only ensure your personal safety but also contribute to a secure and compliant research environment. Your commitment to these principles is a testament to your dedication to scientific excellence.

References

  • Wikipedia. (n.d.). Ornidazole. Retrieved from [Link]

  • SUMMARY OF PRODUCT CHARACTERISTICS. (n.d.). Ornidazole-Tablets-500-mg. Retrieved from [Link]

  • LiverTox. (2020, December 20). Ornidazole. In Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • ResearchGate. (2025, November 28). Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. Retrieved from [Link]

  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • National Agency for Food & Drug Administration & Control (NAFDAC). (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS (SmPC). Retrieved from [Link]

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